Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)
説明
特性
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYQWXVZLHTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60804-74-2 | |
| Record name | Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)
For Researchers, Scientists, and Drug Development Professionals
Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--2, is a coordination complex that has garnered significant attention for its unique photophysical properties. Its strong visible light absorption, long-lived excited state, and potent redox capabilities make it a cornerstone in photoredox catalysis, a field with profound implications for organic synthesis and drug development. This guide provides a comprehensive overview of its core photophysical characteristics, detailed experimental protocols for their measurement, and a visualization of its role in photoredox catalysis.
Core Photophysical Properties
The photophysical behavior of [Ru(bpy)3]2+ is dominated by a metal-to-ligand charge transfer (MLCT) transition. Upon absorption of a photon, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital.[1] This excited state is relatively long-lived, allowing for subsequent energy or electron transfer processes.[1][2]
The following tables summarize the key quantitative photophysical data for [Ru(bpy)3]2+ in various environments.
| Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Water | 452 ± 3 | 14,600 | [1][3] |
| Acetonitrile | ~450 | 14,600 | [4][5] |
| Thin Film | 453 - 458 | Not Specified | [5] |
Table 1: Absorption Properties. This table outlines the absorption maxima and molar extinction coefficients in different media. The strong absorption in the visible region is a key feature of this complex.
| Solvent | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Water (deaerated) | 620 | 0.042 | [1][2][3] |
| Acetonitrile | 613 | Not Specified | [6] |
| Acetonitrile | 601 | Not Specified | [4] |
Table 2: Emission Properties. This table presents the emission maxima and quantum yields. The quantum yield is sensitive to the presence of quenchers like oxygen.
| Solvent | Lifetime (τ, ns) | Conditions | Reference |
| Water | 650 | Not Specified | [1] |
| Water (deaerated) | 620 | Not Specified | [2] |
| Acetonitrile | 890 | Not Specified | [1][7] |
| Acetonitrile | 222 - 542 | Degassed | [8] |
| Acetonitrile | 36 - 96 | Aerated | [8] |
Table 3: Excited-State Lifetime. This table details the lifetime of the excited state in different solvents and conditions, highlighting the quenching effect of oxygen.
Experimental Protocols
Detailed methodologies for characterizing the photophysical properties of --INVALID-LINK--2 are crucial for reproducible research.
Objective: To determine the absorption spectrum and molar extinction coefficient of --INVALID-LINK--2.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically used.[3]
-
Sample Preparation: Prepare a stock solution of --INVALID-LINK--2 in the desired solvent (e.g., acetonitrile or water) of a known concentration (e.g., 1.0 x 10⁻⁵ M).[4] Ensure the solvent is of spectroscopic grade.
-
Measurement:
-
Use a 1 cm pathlength quartz cuvette.
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).
-
Ensure the absorbance at the maximum peak is within the linear range of the instrument (typically < 1.0).
-
-
Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at the maximum, c is the molar concentration, and l is the pathlength of the cuvette.
Objective: To measure the emission spectrum and relative quantum yield of --INVALID-LINK--2.
Methodology:
-
Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used for these measurements.[3]
-
Sample Preparation: Prepare a dilute solution of the complex in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3] For quantum yield measurements, a standard with a known quantum yield (e.g., Rhodamine 6G) is also prepared with a similar absorbance at the same excitation wavelength.
-
Measurement:
-
Excite the sample at a wavelength where it absorbs strongly, typically around its absorption maximum (e.g., 450 nm).[3]
-
Record the emission spectrum over a range that covers the expected emission (e.g., 500-800 nm).[3]
-
The spectra should be corrected for the wavelength-dependent sensitivity of the instrument.[3]
-
-
Data Analysis (Quantum Yield): The quantum yield (Φ_sample) is calculated relative to a standard (Φ_std) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Objective: To determine the excited-state lifetime of --INVALID-LINK--2.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or a pulsed laser system with a fast detector and oscilloscope can be used.
-
Sample Preparation: Prepare a dilute, and if necessary, degassed solution of the complex. Degassing can be achieved by bubbling an inert gas like nitrogen or argon through the solution for about 20 minutes to remove dissolved oxygen, which is a known quencher.[9]
-
Measurement:
-
Data Analysis: The decay data is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the lifetime (τ). For a single exponential decay, the intensity I(t) at time t is given by I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.
Visualization of the Photoredox Catalytic Cycle
[Ru(bpy)3]2+ is a highly effective photoredox catalyst. The following diagram illustrates its general catalytic cycle, which can proceed through either an oxidative or reductive quenching pathway depending on the reaction partners.
Caption: Photoredox catalytic cycle of [Ru(bpy)₃]²⁺.
This guide provides a foundational understanding of the photophysical properties of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), essential for its application in research and development, particularly in the realm of photoredox catalysis for drug discovery. The provided protocols and data serve as a starting point for further investigation and application of this versatile photocatalyst.
References
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 6. Excited‐State Dynamics of [Ru(bpy)3]2+ Thin Films on Sensitized TiO2 and ZrO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemed.site [stemed.site]
A Technical Guide to the Absorption and Emission Spectra of Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺)
Introduction
Tris(2,2'-bipyridine)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a coordination complex that has become a cornerstone in the fields of photochemistry, photophysics, and photocatalysis. Its unique combination of chemical stability, robust redox properties, and remarkable excited-state reactivity has captivated researchers for decades.[1] The complex's ability to strongly absorb visible light and subsequently relax through a long-lived, luminescent excited state makes it an ideal candidate for applications ranging from solar energy conversion and sensing to photoredox catalysis in organic synthesis and drug development.[2][3]
This technical guide provides an in-depth overview of the core photophysical properties of [Ru(bpy)₃]²⁺, focusing on its absorption and emission spectra. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical processes.
Core Photophysical Processes
The photophysical behavior of [Ru(bpy)₃]²⁺ is governed by a series of electronic transitions. Upon absorbing a photon of visible light, the complex is promoted from its singlet ground state (¹GS) to an excited singlet state.[4] This process is predominantly a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital.[3][5]
Following initial excitation, the complex undergoes an extremely rapid intersystem crossing (ISC) to a triplet MLCT (³MLCT) excited state.[1][4] This triplet state is relatively long-lived because its decay back to the singlet ground state is spin-forbidden.[6] The energy of this ³MLCT state can be released via two primary pathways:
-
Radiative Decay (Phosphorescence): The emission of a photon, resulting in the characteristic orange-red luminescence of the complex.[4]
-
Non-radiative Decay: The release of energy as heat to the surrounding environment.[4]
The long lifetime of the ³MLCT state is crucial, as it allows the excited complex to participate in bimolecular reactions, such as energy or electron transfer, which is the foundation of its utility in photocatalysis.[7]
Quantitative Photophysical Data
The key photophysical parameters for [Ru(bpy)₃]²⁺ are summarized in the table below. These values can vary slightly depending on the solvent, temperature, and presence of quenchers like molecular oxygen.
| Parameter | Symbol | Value | Conditions / Solvent | Citations |
| Absorption Maxima | λ_max | 452 ± 3 nm | Water / Acetonitrile | [6][8] |
| 285 nm | Water / Acetonitrile | [6] | ||
| Molar Extinction Coefficient | ε | 14,600 M⁻¹cm⁻¹ | at 452 nm in Water | [1][6][8] |
| ~15,000 M⁻¹cm⁻¹ | at ~450 nm in Acetonitrile | [2] | ||
| Emission Maximum | λ_em | 620 nm | Water | [4][6] |
| Luminescence Quantum Yield | Φ_em | 0.042 | Deaerated Water | [1][9][10] |
| 0.028 | Air-saturated Water (298 K) | [4][6] | ||
| 0.095 | Deaerated Acetonitrile | [11] | ||
| Excited State Lifetime | τ | 650 ns | Water | [4][6] |
| 620 ns | Deaerated Water | [1] | ||
| 890 ns | Acetonitrile | [4][6] |
Visualization of Photophysical Pathways
The sequence of events from light absorption to emission can be visualized using a simplified Jablonski-style diagram, which illustrates the electronic state transitions.
Experimental Protocols
Accurate measurement of the absorption and emission spectra of [Ru(bpy)₃]²⁺ requires careful sample preparation and standardized instrument operation.
1. Materials and Reagents
-
Tris(2,2'-bipyridine)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
-
High-purity solvent (e.g., deionized water, spectroscopic grade acetonitrile)
-
High-purity inert gas (e.g., nitrogen or argon) for deoxygenation
-
Quantum yield standard (e.g., [Ru(bpy)₃]²⁺ itself can be used if properly characterized, or other standards like quinine sulfate)[10]
2. Instrumentation
-
UV-Visible Spectrophotometer: A dual-beam instrument (e.g., Cary 300) is recommended for stable baseline measurements.[12]
-
Spectrofluorometer: An instrument capable of recording corrected emission and excitation spectra (e.g., Spex FluoroMax).[9]
-
Time-Resolved Spectrometer: A system based on Time-Correlated Single Photon Counting (TCSPC) is ideal for measuring nanosecond lifetimes.[10]
3. Sample Preparation
-
Prepare a stock solution of [Ru(bpy)₃]Cl₂ in the desired solvent.
-
From the stock, prepare a dilute working solution. For absorption, the concentration should yield a maximum absorbance between 0.1 and 1.0 at the λ_max (e.g., ~5-50 µM). For fluorescence, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[9]
-
For emission quantum yield and lifetime measurements, the solution must be deoxygenated. This is achieved by bubbling high-purity nitrogen or argon gas through the sample in the cuvette for 15-20 minutes.[7][13] The cuvette should be sealed to prevent re-entry of oxygen.
4. Absorption Spectrum Measurement
-
Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired range (e.g., 250-700 nm).
-
Identify the λ_max of the MLCT band (~452 nm) and the ligand-centered band (~285 nm).
5. Emission Spectrum Measurement
-
Set the excitation wavelength of the spectrofluorometer to the MLCT absorption maximum (~452 nm).
-
Scan the emission monochromator over a range that covers the expected luminescence (e.g., 500-800 nm).
-
Ensure that the recorded spectrum is corrected for the wavelength-dependent sensitivity of the instrument's detector and optics.[9]
6. Lifetime Measurement
-
Excite the deoxygenated sample with a pulsed light source (e.g., a 405 nm diode laser or a nitrogen laser) at a high repetition rate.[7][8]
-
Collect the decay of the emission intensity at the emission maximum (~620 nm) using a fast photodetector.
-
Analyze the decay curve by fitting it to a single or multi-exponential function to determine the lifetime (τ).
7. Quantum Yield Determination
-
The relative quantum yield is typically determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard.[10][11]
-
Measure the absorption spectra and emission spectra of both the unknown sample and the standard under identical conditions (excitation wavelength, slit widths).
-
The quantum yield (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s² / η_r²) where 's' denotes the sample and 'r' denotes the reference standard, Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[11]
Experimental Workflow Visualization
The logical flow for a comprehensive photophysical characterization of [Ru(bpy)₃]²⁺ is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. physicsopenlab.org [physicsopenlab.org]
- 5. pitrelab.okstate.edu [pitrelab.okstate.edu]
- 6. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 7. stemed.site [stemed.site]
- 8. rsc.org [rsc.org]
- 9. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. employees.oneonta.edu [employees.oneonta.edu]
A Technical Guide to the Excited State Lifetime of Tris(2,2'-bipyridine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the excited state lifetime of the celebrated transition metal complex, Tris(2,2'-bipyridine)ruthenium(II), commonly denoted as [Ru(bpy)₃]²⁺. Renowned for its rich photophysical and photochemical properties, understanding the dynamics of its excited state is paramount for its application in diverse fields, including photocatalysis, dye-sensitized solar cells, and as a photosensitizer in drug development.[1][2][3] This document outlines the fundamental principles governing its excited state lifetime, presents key quantitative data, details relevant experimental protocols, and visualizes the critical photophysical pathways.
Core Concepts: The Photophysics of [Ru(bpy)₃]²⁺
Upon absorption of a photon in the visible region, typically around 450 nm, [Ru(bpy)₃]²⁺ is promoted from its ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state.[1][4] This process involves the transfer of an electron from a d-orbital of the ruthenium metal center to a π* orbital of one of the bipyridine ligands.[5] The initially formed ¹MLCT state is extremely short-lived, with a lifetime estimated to be around 40 ± 15 femtoseconds.[2][6] It undergoes rapid and efficient intersystem crossing (ISC) to a lower-energy triplet metal-to-ligand charge transfer (³MLCT) state with a quantum yield approaching unity.[5]
This long-lived ³MLCT state is the luminescent state responsible for the complex's characteristic orange-red emission and is the key player in its photochemical reactions.[7] The lifetime of this excited state is governed by the competition between several decay pathways:
-
Radiative Decay (kᵣ): The emission of a photon (phosphorescence) as the complex returns to the ground state.
-
Non-radiative Decay (kₙᵣ): Deactivation to the ground state through vibrational relaxation, releasing energy as heat.
-
Thermally Activated Quenching (kₙᵣ(T)): At higher temperatures, the ³MLCT state can be thermally promoted to a non-luminescent metal-centered (³MC or d-d) excited state, which rapidly decays non-radiatively to the ground state.[8][9] This is a significant pathway for non-radiative decay and is highly dependent on temperature and the energy gap between the ³MLCT and ³MC states.[8][9]
-
Quenching (kₒ): Interaction with other molecules (quenchers) in the solution, which provides an additional non-radiative decay channel. Molecular oxygen is a particularly efficient quencher of the [Ru(bpy)₃]²⁺ excited state.[8][10]
The overall excited state lifetime (τ) is the reciprocal of the sum of the rate constants of all deactivation processes:
τ = 1 / (kᵣ + kₙᵣ + kₙᵣ(T) + kₒ[Q])
where [Q] is the concentration of the quencher.
Quantitative Data: Excited State Lifetime of [Ru(bpy)₃]²⁺
The excited state lifetime of [Ru(bpy)₃]²⁺ is highly sensitive to its environment. The following tables summarize key quantitative data from the literature, illustrating the influence of solvent, temperature, and atmospheric conditions.
Table 1: Excited State Lifetime of [Ru(bpy)₃]²⁺ in Different Solvents at Room Temperature (N₂-purged)
| Solvent | Lifetime (ns) | Reference |
| Water | 620 | [2] |
| Acetonitrile | 877 | [9] |
| Ethylene Glycol | ~1100 (at 20°C) | [8] |
| Glycerol | ~5500 (at 20°C) | [8] |
Table 2: Temperature Dependence of [Ru(bpy)₃]²⁺ Excited State Lifetime in Water [8][10]
| Temperature (°C) | Lifetime in N₂-purged water (ns) | Lifetime in Air-purged water (ns) | Lifetime in O₂-purged water (ns) |
| 10 | ~800 | ~400 | ~200 |
| 20 | ~600 | ~300 | ~150 |
| 30 | ~450 | ~225 | ~110 |
| 40 | ~300 | ~150 | ~75 |
| 50 | ~200 | ~100 | ~50 |
Table 3: Excited State Lifetime of [Ru(bpy)₃]²⁺ in Different Environments
| Environment | Lifetime (ns) | Key Observations | Reference |
| Thin film on ZrO₂ | 650 ± 10 | Assigned to the natural lifetime. | [1] |
| Thin film on TiO₂ | 520 ± 5 | Shorter lifetime suggests quenching by the semiconductor. | [1] |
| PAN polymer nanofibers | up to 1600 | Bi-exponential decay observed, indicating heterogeneous microenvironments. | [11] |
Experimental Protocols
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)
A common and high-yield method for the synthesis of [Ru(bpy)₃]Cl₂ involves the reaction of ruthenium(III) chloride with 2,2'-bipyridine in the presence of a reducing agent.[3][12][13]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂) or another suitable reducing agent
-
Ethanol or water as solvent
Procedure:
-
A solution of ruthenium(III) chloride hydrate is prepared in ethanol or water.
-
A stoichiometric excess of 2,2'-bipyridine (typically 3 equivalents) is added to the solution.
-
A reducing agent, such as sodium hypophosphite, is added to the mixture to reduce Ru(III) to Ru(II).
-
The reaction mixture is refluxed for a period of time, during which the color of the solution changes, indicating the formation of the complex.
-
After cooling, the product is typically precipitated by the addition of a salt containing the desired counter-ion (e.g., KCl to precipitate [Ru(bpy)₃]Cl₂).
-
The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.
Measurement of Excited State Lifetime: Time-Resolved Photoluminescence Spectroscopy (TRPL)
Time-resolved photoluminescence spectroscopy is a primary technique for determining the excited state lifetime of [Ru(bpy)₃]²⁺.
Instrumentation:
-
Pulsed Light Source: A pulsed laser, such as a nitrogen laser (λ = 337 nm) or a pulsed diode laser, is used to excite the sample.[8][14]
-
Sample Holder: A quartz cuvette is used to hold the sample solution.
-
Light Detector: A fast and sensitive photodetector, such as a photomultiplier tube (PMT), is used to detect the emitted luminescence.
-
Data Acquisition System: A time-correlated single-photon counting (TCSPC) system or a fast oscilloscope is used to record the decay of the luminescence intensity over time.
Experimental Workflow:
-
Sample Preparation: A dilute solution of [Ru(bpy)₃]²⁺ is prepared in the desired solvent. For measurements in the absence of oxygen, the solution is thoroughly degassed by bubbling with an inert gas like nitrogen or argon for an extended period.[15]
-
Excitation: The sample is excited with a short pulse of light from the laser.
-
Detection: The emitted phosphorescence is collected, typically at a 90-degree angle to the excitation beam, and directed to the photodetector. An emission monochromator can be used to select the desired emission wavelength.
-
Data Recording: The data acquisition system records the number of photons detected as a function of time after the excitation pulse.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited state lifetime (τ).[15]
Visualizations
Signaling Pathway of [Ru(bpy)₃]²⁺ Photophysics
Caption: Photophysical pathways of [Ru(bpy)₃]²⁺ upon photoexcitation.
Experimental Workflow for Time-Resolved Photoluminescence Spectroscopy
References
- 1. Excited‐State Dynamics of [Ru(bpy)3]2+ Thin Films on Sensitized TiO2 and ZrO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 5. Nature of ultrafast dynamics in the lowest-lying singlet excited state of [Ru(bpy) 3 ] 2+ - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03806H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pitrelab.okstate.edu [pitrelab.okstate.edu]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. stemed.site [stemed.site]
A Technical Guide to the Redox Potential of Tris(2,2'-bipyridine)ruthenium(II) in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the redox potential of the tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, in acetonitrile. This complex is a cornerstone in photoredox catalysis and electrochemiluminescence, making a thorough understanding of its electrochemical properties essential for researchers in drug development and various scientific fields. This document outlines the experimental methodologies for determining its redox potential and presents a compilation of reported values.
Core Concepts in the Electrochemistry of [Ru(bpy)₃]²⁺
The electrochemical behavior of [Ru(bpy)₃]²⁺ in acetonitrile is characterized by a reversible one-electron oxidation of the ruthenium center from Ru(II) to Ru(III), as well as subsequent reductions of the bipyridine ligands. The formal potential (E°') of the Ru(III)/Ru(II) couple is a critical parameter, influencing its applicability as a photocatalyst and its role in electron transfer reactions. This potential can be precisely measured using techniques such as cyclic voltammetry (CV).
Quantitative Data Summary
The formal redox potential of the [Ru(bpy)₃]²⁺/³⁺ couple in acetonitrile has been reported in numerous studies. The exact value can vary depending on the experimental conditions, particularly the reference electrode and the supporting electrolyte used. For consistency and comparability, potentials are often referenced against the ferrocenium/ferrocene (Fc⁺/Fc) couple, which serves as a reliable internal standard in non-aqueous electrochemistry.[1][2]
| E°' (V vs. Ag/AgCl) | E°' (V vs. Fc⁺/Fc) | Supporting Electrolyte | Reference(s) |
| +1.30 | Not Reported | 0.1 M TBAPF₆ | [3] |
| Not Reported | +0.84 (approx.) | 0.1 M TBAPF₆ | [4] |
| Not Reported | Not Reported | 0.1 M Bu₄NPF₆ | [1][5] |
Note: Direct comparison of potentials measured against different reference electrodes requires careful conversion. The Ag/Ag⁺ electrode is often recommended for non-aqueous systems to minimize liquid junction potentials.[6][7][8][9][10]
Experimental Protocol: Cyclic Voltammetry of [Ru(bpy)₃]²⁺
The following protocol outlines the key steps for determining the redox potential of [Ru(bpy)₃]²⁺ in acetonitrile using cyclic voltammetry.
1. Materials and Reagents:
-
--INVALID-LINK--₂ or a similar salt of the complex
-
Anhydrous acetonitrile (CH₃CN), electrochemical grade
-
Supporting electrolyte: e.g., 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆ or TBAPF₆)[3][5]
-
Internal standard: Ferrocene (Fc)
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
2. Electrochemical Setup:
-
A three-electrode cell consisting of:
-
Potentiostat capable of performing cyclic voltammetry.
3. Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M Bu₄NPF₆) in anhydrous acetonitrile.
-
Prepare a solution of approximately 1 mM [Ru(bpy)₃]²⁺ in the electrolyte solution.[5]
-
Prepare a separate solution of approximately 1 mM ferrocene in the electrolyte solution for calibration.[5]
4. Experimental Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse thoroughly with solvent (e.g., acetone, then acetonitrile), and dry.[5]
-
Deoxygenation: Purge the electrochemical cell containing the sample solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[5] Maintain an inert atmosphere above the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window of the solvent and electrolyte.[1][5]
-
Calibration with Ferrocene: Record the cyclic voltammogram of the ferrocene solution. The Fc⁺/Fc couple should exhibit a reversible wave. The formal potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value is used to reference the potential of the ruthenium complex.[5]
-
Sample Measurement: Record the cyclic voltammogram of the [Ru(bpy)₃]²⁺ solution. Scan over a potential range that encompasses the Ru(II)/Ru(III) oxidation and the ligand-based reductions. A typical range might be from +1.6 V to -2.0 V vs. Ag/AgCl.[5]
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials for the Ru(II)/Ru(III) couple.
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV (where n is the number of electrons, in this case, 1) for a reversible process at room temperature.
-
If ferrocene is used as an internal standard, the potential of the Ru(II)/Ru(III) couple can be reported relative to the measured E°' of the Fc⁺/Fc couple.
-
Logical Workflow and Diagrams
The following diagrams illustrate the key processes involved in the electrochemical analysis of [Ru(bpy)₃]²⁺.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. osti.gov [osti.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. ossila.com [ossila.com]
- 7. mtixtl.com [mtixtl.com]
- 8. sciencegears.com.au [sciencegears.com.au]
- 9. basinc.com [basinc.com]
- 10. epfl.ch [epfl.ch]
An In-depth Technical Guide to the Electrochemical Behavior of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical characteristics of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--₂, a compound of significant interest in photocatalysis, electrochemiluminescence, and various biomedical applications. This document details its redox behavior, provides standardized experimental protocols, and presents key data in an accessible format.
Core Electrochemical Properties
Tris(2,2'-bipyridine)ruthenium(II) is renowned for its stable and well-defined electrochemical properties. The complex undergoes a series of electron transfer reactions that are crucial for its diverse applications. The most prominent feature is a reversible one-electron oxidation of the ruthenium center from Ru(II) to Ru(III).[1][2] Additionally, the complex can undergo multiple one-electron reductions, which are localized on the bipyridine ligands.[3]
The electrochemical behavior is typically investigated using cyclic voltammetry (CV), a versatile technique that provides information on the formal potentials, reversibility, and kinetics of the redox processes.[4] The first cyclic voltammogram of [Ru(bpy)₃]²⁺ was reported in 1972 by Tokel and Bard.[5]
Quantitative Electrochemical Data
The redox potentials of --INVALID-LINK--₂ are sensitive to the experimental conditions, particularly the solvent and the reference electrode used. The following table summarizes key electrochemical data reported in the literature, primarily in acetonitrile, a common solvent for such studies.
| Redox Couple | E½ (V) vs. Ag/AgCl | E½ (V) vs. Fc⁺/Fc | Solvent | Supporting Electrolyte | Notes |
| Ru(III)/Ru(II) | +1.1 | Not Reported | Aqueous | Various salts | Value for immobilized microparticles on a graphite electrode.[1][2] |
| Ru(III)/Ru(II) | +1.33 (E°) vs. NHE | Not Reported | Water | Not Specified | Early reported reduction potential.[5] |
| bpy ligand reductions | -1.57, -1.75, -1.94 | Not Reported | HMImPF₆ | Not Applicable | Three reversible one-electron waves corresponding to the reduction of the three bpy ligands.[3] |
| Excited State Ru(II)*/Ru(I) | Not Applicable | +0.77 | Acetonitrile | Not Specified | Potential of the excited state, crucial for photocatalysis.[6] |
| Ground State Ru(I)/Ru(II) | Not Applicable | -1.33 | Acetonitrile | Not Specified | [6] |
Note: Potentials are often reported against different reference electrodes such as Ag/AgCl, Saturated Calomel Electrode (SCE), or a ferrocene/ferrocenium (Fc⁺/Fc) internal standard. Direct comparison requires careful conversion.
Signaling Pathways and Redox States
The electrochemical behavior of [Ru(bpy)₃]²⁺ involves distinct and well-separated redox events. The primary oxidation is metal-centered, while the reductions are ligand-centered. This separation of redox activity on different parts of the molecule is fundamental to its utility as a photosensitizer.
Experimental Protocols
Accurate and reproducible electrochemical measurements of --INVALID-LINK--₂ require careful attention to experimental detail. The following section outlines a typical protocol for cyclic voltammetry.
Solution Preparation
-
Analyte Solution: Prepare a 1.0 mM solution of --INVALID-LINK--₂ in the chosen solvent.[7][8] Acetonitrile is a common choice due to its wide potential window.
-
Supporting Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in the same solvent.[4][7][8] The electrolyte is crucial for minimizing solution resistance and ensuring good conductivity.
-
Blank Solution: A solution containing only the 0.1 M supporting electrolyte in the solvent should be prepared for background scans.[7]
Electrochemical Cell Setup
A standard three-electrode system is used for cyclic voltammetry.[4]
-
Working Electrode: A glassy carbon electrode is commonly used.[4] Before each experiment, the electrode surface must be polished with alumina powder (e.g., 0.3 µm) to ensure a clean and reproducible surface, followed by rinsing with distilled water and the solvent.[4][7]
-
Counter Electrode (Auxiliary Electrode): A platinum wire is typically used.[4]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode is often employed.[4][7] It is good practice to calibrate the reference electrode against a known standard, such as the ferrocene/ferrocenium (Fc⁺/Fc) couple.[4]
Measurement Procedure
-
Deoxygenation: Transfer the analyte solution to the electrochemical cell. It is critical to remove dissolved oxygen, as it can be electrochemically active and interfere with the measurement.[8] This is achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 10 minutes prior to the scan.[4][7][8] A blanket of the inert gas should be maintained over the solution throughout the experiment.[4][8]
-
Background Scan: First, run a cyclic voltammogram of the blank electrolyte solution over a wide potential range to determine the solvent's electrochemical window.[4][7]
-
Sample Scan: Replace the blank with the analyte solution (after deoxygenation). Set the potential range to encompass the redox events of interest. For [Ru(bpy)₃]²⁺, a scan from approximately 0.0 V to +1.6 V and then to -2.0 V is often sufficient to observe both the Ru(III)/Ru(II) oxidation and the ligand-based reductions.[7]
-
Scan Rate Variation: Perform CVs at various scan rates (e.g., 10, 20, 50, 100, 250 mV/s).[7] For a reversible couple, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons) and independent of the scan rate, while the peak currents (ipa and ipc) should be proportional to the square root of the scan rate.[4]
Conclusion
The electrochemical behavior of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) is well-characterized, featuring a reversible metal-centered oxidation and multiple ligand-centered reductions. This rich redox chemistry, combined with its photophysical properties, underpins its widespread use in various scientific fields. Understanding the principles and experimental protocols outlined in this guide is essential for harnessing the full potential of this remarkable complex in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
Synthesis and characterization of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)
An In-depth Technical Guide to the Synthesis and Characterization of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--₂, is a coordination complex that has garnered significant attention due to its unique photophysical and electrochemical properties.[1][2] This compound is a cornerstone in photoredox catalysis, solar energy conversion research, and as a photosensitizer.[1][3][4] Its utility stems from an intense metal-to-ligand charge transfer (MLCT) band in the visible region, a long-lived excited state, and stable redox behavior.[1][2] This guide provides a comprehensive overview of its synthesis and detailed characterization, serving as a technical resource for professionals in chemistry and drug development.
Synthesis Protocols
The synthesis of --INVALID-LINK--₂ is typically a two-stage process: first, the synthesis of the chloride salt, [Ru(bpy)₃]Cl₂, followed by an anion exchange to yield the final hexafluorophosphate product. The hexafluorophosphate salt is often preferred for its lower solubility in aqueous solutions and higher purity for specific applications.
Conventional Synthesis of [Ru(bpy)₃]Cl₂
The traditional method involves the reaction of ruthenium(III) chloride hydrate with 2,2'-bipyridine. A reducing agent is used to reduce Ru(III) to Ru(II), which then complexes with the three bipyridine ligands.[1][5]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask fitted with a reflux condenser, combine RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (3.5 equivalents), and a suitable solvent such as ethanol or a diol (e.g., 1,5-pentanediol).[6]
-
Reduction of Ruthenium: Add a reducing agent, such as sodium hypophosphite (NaH₂PO₂) or ascorbic acid, to the mixture.[1][5][6]
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress is monitored by the color change of the solution from green or brown to a deep orange-red.[5] This step can take several hours.[7]
-
Isolation: After cooling to room temperature, the product, [Ru(bpy)₃]Cl₂, can be precipitated from the solution, often by adding a salt like KCl to leverage the common ion effect.[5] The resulting solid is collected by filtration, washed with cold water and diethyl ether, and dried.
Microwave-Assisted Synthesis of Ru(bpy)₃₂
A more rapid and efficient method utilizes microwave irradiation, which significantly reduces reaction times and often leads to higher yields.[3][8]
Experimental Protocol:
-
Precursor Synthesis: First, the precursor cis-[Ru(bpy)₂Cl₂] is synthesized by reacting RuCl₃·xH₂O with two equivalents of 2,2'-bipyridine in refluxing N,N-dimethylformamide (DMF).[7]
-
Microwave Reaction: Combine cis-[Ru(bpy)₂Cl₂] (1 equivalent) and 2,2'-bipyridine (1.1 equivalents) in a solvent mixture, typically ethanol/water, in a microwave reactor vessel.
-
Irradiation: Heat the mixture in the microwave reactor (e.g., at 160°C for 30 minutes).
-
Anion Exchange and Purification: After cooling, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) to the reaction mixture. The --INVALID-LINK--₂ product precipitates as a vibrant orange solid due to its lower solubility.
-
Final Wash: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of diethyl ether. Dry the product under vacuum to obtain the pure complex.[3]
Caption: Workflow for Microwave-Assisted Synthesis.
Physicochemical Characterization
A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and properties of the synthesized --INVALID-LINK--₂ complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of the complex. The diamagnetic nature of the d⁶ Ru(II) center results in sharp, well-resolved NMR spectra.[9]
| ¹H NMR Data (500 MHz, CD₃CN) [3][8] | |
| Chemical Shift (δ) ppm | Assignment & Coupling (J in Hz) |
| 8.49 | dt, J = 8.3, 1.3 Hz, 6H, H³ |
| 8.05 | td, J = 8.0, 1.5 Hz, 6H, H⁴ |
| 7.73 | ddd, J = 5.8, 1.3, 0.8 Hz, 6H, H⁶ |
| 7.39 | ddd, J = 7.2, 5.6, 1.3 Hz, 6H, H⁵ |
Mass Spectrometry (MS)
Low-resolution electrospray ionization mass spectrometry (LR-ESI-MS) is used to confirm the mass of the complex cation and its fragments.
| LR-ESI-MS Data [3][8] | |
| Experimental m/z | Assignment (Calculated m/z) |
| 715.17 | [M - PF₆]⁺ (715.07) |
| 285.17 | [M - 2PF₆]²⁺ (285.06) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated values for the empirical formula C₃₀H₂₄F₁₂N₆P₂Ru.
| Elemental Analysis Data [3][8] | ||
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 41.9 | 41.8 |
| Hydrogen (H) | 2.8 | 3.2 |
| Nitrogen (N) | 9.8 | 9.8 |
UV-Visible Spectroscopy
The electronic absorption spectrum of [Ru(bpy)₃]²⁺ is its most defining characteristic. It is dominated by an intense metal-to-ligand charge transfer (MLCT) band in the visible region, which is responsible for the complex's orange color.[1][9]
| UV-Visible Spectroscopic Data (in Acetonitrile) [1][10] | ||
| λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ~452 | 14,600 | ¹MLCT (d → π) |
| ~285 | - | Ligand-centered (π → π) |
Photoluminescence Spectroscopy
Upon excitation into its MLCT band, the complex exhibits strong luminescence (phosphorescence) from a triplet excited state. This emission is a key feature for its application in photocatalysis and sensing.
| Photoluminescence Data [1][2] | |
| Property | Value |
| Emission Maximum (λₑₘ) | ~600 - 620 nm (solvent dependent) |
| Excited State Lifetime (τ) | 890 ns (in MeCN), 650 ns (in H₂O) |
| Quantum Yield (Φ) | 0.028 (in air-saturated H₂O) |
Electrochemical Analysis
Cyclic voltammetry (CV) is used to probe the redox properties of the complex, specifically the reversible one-electron oxidation of the Ru(II) center to Ru(III). This property is central to its role in electron transfer reactions.
Caption: Analytical Workflow for Characterization.
Summary of Properties and Safety
-
Appearance: Orange to brown crystalline solid.[8]
-
Molecular Formula: C₃₀H₂₄F₁₂N₆P₂Ru.
-
Molecular Weight: 859.55 g/mol .
-
Melting Point: >300 °C.
-
Solubility: Soluble in polar organic solvents like acetonitrile, acetone, and DMF; sparingly soluble in water.
-
Safety: Handle with standard laboratory safety procedures, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
--INVALID-LINK--₂ is a vital coordination complex with well-established synthetic routes and a distinct set of spectroscopic and electrochemical characteristics. The microwave-assisted synthesis offers a rapid and efficient alternative to conventional methods. Its robust characterization is crucial for ensuring the purity and performance required for advanced applications in photocatalysis, materials science, and biomedical research. This guide provides the essential protocols and data benchmarks for professionals working with this versatile compound.
References
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | Orgasynth [orgasynth.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. researchgate.net [researchgate.net]
Solubility of Tris(2,2'-bipyridine)ruthenium(II) Complexes in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tris(2,2'-bipyridine)ruthenium(II), commonly referred to as [Ru(bpy)₃]²⁺, in various organic solvents. A thorough understanding of the solubility of this coordination complex is critical for its wide-ranging applications in photoredox catalysis, drug development, and materials science. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of [Ru(bpy)₃]²⁺ complexes is highly dependent on the counter-ion. The following table summarizes the available quantitative solubility data for the hexafluorophosphate salt, --INVALID-LINK--₂, in a range of common organic solvents.
| Solvent | Molar Concentration (mol/L) | Solubility (ppm) |
| N,N-Dimethylformamide | 2.3 x 10⁻¹ | 2.1 x 10⁵ |
| Acetonitrile | 1.4 x 10⁻¹ | 1.5 x 10⁵ |
| Dimethylsulfoxide | 1.5 x 10⁻¹ | 1.2 x 10⁵ |
| Acetone | 3.3 x 10⁻² | 3.6 x 10⁴ |
| Dichloromethane | - | 100 - 1000 |
| Methanol | - | 100 - 1000 |
| Methyl-t-butyl ether | - | 1 - 10 |
| Ethyl Acetate | - | 1 - 10 |
Data sourced from Strieth-Kalthoff et al., "Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts". The original paper should be consulted for detailed experimental conditions.
Qualitative Solubility Information
-
[Ru(bpy)₃]Cl₂ (Tris(2,2'-bipyridyl)ruthenium(II) chloride): This salt is generally described as being soluble in water.[1][2] Some sources indicate it is slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1] There are also reports of some carboxy-substituted derivatives being insoluble in common organic solvents but soluble only in water.[3] Another source mentions its solubility in acetone.[4]
-
--INVALID-LINK--₂ (Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate): Qualitative information suggests that the bipyridine ligand itself is easily soluble in alcohol, ether, benzene, trichloromethane, and petroleum ether, and also soluble in water.[5] This suggests that the complex may exhibit solubility in a range of polar organic solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for [Ru(bpy)₃]²⁺ complexes in specific organic solvents, the following generalized experimental protocols can be employed. These methods are based on standard laboratory techniques for determining the solubility of coordination compounds.
Gravimetric Method
This is a fundamental and widely applicable method for determining solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the [Ru(bpy)₃]²⁺ salt to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).
-
Solvent Evaporation: Transfer a precise volume of the clear supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solid can then be determined by subtraction.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).
UV-Vis Spectrophotometric Method
This method is suitable for colored compounds like [Ru(bpy)₃]²⁺ that exhibit strong absorbance in the UV-Visible spectrum.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of the [Ru(bpy)₃]²⁺ salt of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for [Ru(bpy)₃]²⁺ is typically around 452 nm.[4] Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: Separate the saturated supernatant from the undissolved solid as described previously.
-
Dilution: Accurately dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of [Ru(bpy)₃]²⁺ complexes.
Caption: General experimental workflow for determining the solubility of Ru(bpy)₃²⁺ complexes.
References
- 1. 50525-27-4 CAS MSDS (TRIS(2,2'-BIPYRIDYL)RUTHENIUM(II) CHLORIDE HEXAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. TRIS(2,2'-BIPYRIDYL)RUTHENIUM(II) CHLORIDE HEXAHYDRATE | 50525-27-4 [chemicalbook.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Ru(bpy)3(BF4)2 - Ruixibiotech [ruixibiotech.com]
Crystal Structure of Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), denoted as --INVALID-LINK--₂. This complex is a cornerstone in photochemistry and has significant implications for drug development, particularly in photodynamic therapy and as a photosensitizer. Understanding its solid-state structure is paramount for rational drug design and materials science applications. This document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and provides visualizations of the experimental workflow.
Crystallographic Data Summary
The crystal structure of --INVALID-LINK--₂ has been determined at both low and room temperatures, revealing polymorphism. The low-temperature phase provides a more detailed snapshot of the molecular geometry with reduced thermal motion.
| Parameter | Low Temperature (105 K)[1] | Room Temperature (β-modification) | Room Temperature (--INVALID-LINK--₂)[2] |
| Crystal System | Trigonal | Trigonal | Monoclinic |
| Space Group | P31c | P-3c1 | C2/c |
| a (Å) | 18.338(7) | 10.6453(5) | 17.633(4) |
| b (Å) | 18.338(7) | 10.6453(5) | 10.761(2) |
| c (Å) | 16.216(13) | 16.2987(9) | 15.924(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90.77(2) |
| γ (°) | 120 | 120 | 90 |
| Volume (ų) | 4725.9 | 1599.5 | 3021(1) |
| Z | 6 | 2 | 4 |
| Ru-N Bond Lengths (Å) | 2.053(2) | Not specified | 2.056(3) - 2.060(3) |
Experimental Protocols
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)
The synthesis of --INVALID-LINK--₂ is typically a two-step process involving the initial synthesis of the chloride salt, [Ru(bpy)₃]Cl₂, followed by an anion exchange to yield the hexafluorophosphate salt.
Step 1: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)
This procedure is adapted from the synthesis of the chloride salt, a common precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ruthenium(III) chloride hydrate (RuCl₃·xH₂O), 2,2'-bipyridine (3 equivalents), and a suitable solvent such as ethanol or an ethanol/water mixture.
-
Reduction and Complexation: The mixture is heated to reflux. During reflux, Ru(III) is reduced to Ru(II), which then coordinates with the three bipyridine ligands. The reaction progress is often indicated by a color change to a deep red or orange solution.
-
Isolation: After the reaction is complete (typically after several hours), the solution is cooled to room temperature. The crude [Ru(bpy)₃]Cl₂ can be precipitated by adding a saturated aqueous solution of a chloride salt (e.g., LiCl or KCl) and cooling. The resulting solid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
Step 2: Anion Exchange to --INVALID-LINK--₂
-
Dissolution: The crude [Ru(bpy)₃]Cl₂ is dissolved in a minimum amount of hot water.
-
Precipitation: A saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) is added dropwise to the [Ru(bpy)₃]Cl₂ solution.
-
Isolation and Purification: The --INVALID-LINK--₂ precipitate forms immediately. The mixture is cooled in an ice bath to maximize precipitation. The solid is then collected by filtration, washed thoroughly with cold water to remove any residual chloride and hexafluorophosphate salts, and finally with diethyl ether. The product is dried under vacuum.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.
-
Solution Preparation: Prepare a saturated solution of --INVALID-LINK--₂ in a suitable solvent. Acetone is a commonly used solvent for growing the β-modification.
-
Slow Evaporation: The solution is placed in a vial or beaker and covered with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the complex will increase, leading to the formation of single crystals.
-
Harvesting: Once the crystals have reached a suitable size, they are carefully harvested from the mother liquor.
Visualizations
Experimental Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of --INVALID-LINK--₂.
References
An In-depth Technical Guide to the Molecular Orbital Diagram of Tris(2,2'-bipyridine)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
The tris(2,2'-bipyridine)ruthenium(II) cation, [Ru(bpy)₃]²⁺, is a cornerstone of inorganic photochemistry and has found widespread applications in areas ranging from solar energy conversion to electrochemiluminescence and photoredox catalysis. A thorough understanding of its electronic structure, as described by its molecular orbital (MO) diagram, is fundamental to appreciating its rich photophysical properties and designing novel applications. This guide provides a detailed examination of the molecular orbital diagram of [Ru(bpy)₃]²⁺, supported by quantitative data and experimental methodologies.
Theoretical Framework of the Molecular Orbital Diagram
The molecular orbital diagram of [Ru(bpy)₃]²⁺ arises from the interaction between the frontier orbitals of the central ruthenium(II) ion and the three bipyridine (bpy) ligands. In an idealized octahedral (Oh) symmetry, the five degenerate d-orbitals of a free metal ion are split into two sets by the ligand field: a lower-energy, triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy, doubly degenerate eg* set (dx²-y², dz²). For a d⁶ metal ion like Ru(II) in a strong ligand field provided by the bpy ligands, the six d-electrons occupy the t₂g orbitals, resulting in a low-spin, diamagnetic complex.[1][2]
The bipyridine ligands possess a set of lower-energy π bonding orbitals and a set of higher-energy π* antibonding orbitals. The key interactions that form the frontier molecular orbitals of the complex are between the metal t₂g orbitals and the ligand π and π* orbitals.
The resulting simplified molecular orbital diagram shows that the Highest Occupied Molecular Orbital (HOMO) is primarily metal-based in character, corresponding to the Ru(dπ) or t₂g orbitals.[3][4][5] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the π* orbitals of the bipyridine ligands.[3][4][5] This electronic arrangement is crucial as it gives rise to the characteristic and intensely studied metal-to-ligand charge transfer (MLCT) transitions.[6][7] Upon absorption of visible light (around 450 nm), an electron is promoted from the metal-centered HOMO to the ligand-centered LUMO.[7]
Quantitative Analysis of Frontier Orbital Energies
The energies of the HOMO and LUMO levels can be estimated using electrochemical and spectroscopic data, as well as computational methods. Cyclic voltammetry provides a powerful experimental technique to probe these energy levels. The HOMO energy can be correlated with the oxidation potential of the complex (Ru²⁺/Ru³⁺), while the LUMO energy is related to the first reduction potential (bpy/bpy⁻).
| Parameter | Experimental Value | Method/Reference |
| HOMO Energy | -5.6 to -5.8 eV | Estimated from oxidation potential vs. Fc⁺/Fc |
| LUMO Energy | -3.4 to -3.6 eV | Estimated from reduction potential vs. Fc⁺/Fc |
| HOMO-LUMO Gap | ~2.2 eV | From electrochemical data |
| ¹MLCT Absorption Max (λmax) | ~452 nm (in water) | UV-Vis Spectroscopy[8] |
| ¹MLCT Transition Energy | ~2.74 eV | Calculated from λmax |
| Emission Max (λem) | ~631 nm | Photoluminescence Spectroscopy[6] |
Note: The exact energy values can vary depending on the solvent, counter-ion, and the reference electrode used in electrochemical measurements.
Experimental Protocols
A common and high-yield synthesis involves the reaction of ruthenium(III) chloride with 2,2'-bipyridine in the presence of a reducing agent.[8][9]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂) or Phosphinic acid (H₃PO₂) and Sodium hydroxide (NaOH)[9]
-
Ethanol or Water
-
Potassium chloride (KCl) (optional, for precipitation)
Procedure:
-
Ruthenium(III) chloride hydrate is dissolved in water or a water/ethanol mixture.
-
A stoichiometric excess of 2,2'-bipyridine (typically 3 equivalents) is added to the solution.
-
A reducing agent, such as sodium hypophosphite, is added to reduce Ru³⁺ to Ru²⁺. The overall reaction can be summarized as: 4Ru³⁺ + H₂PO₂⁻ + 2H₂O → 4Ru²⁺ + H₂PO₄⁻ + 4H⁺.[9]
-
The mixture is heated to reflux for approximately one hour, during which the solution turns a deep red-orange color, indicative of the formation of the [Ru(bpy)₃]²⁺ complex.
-
After cooling, the complex can be precipitated by adding a saturated solution of KCl to take advantage of the common ion effect.[9]
-
The resulting orange-red crystals of [Ru(bpy)₃]Cl₂·6H₂O are collected by filtration, washed with cold water and acetone, and then air-dried.[9]
UV-Visible Spectroscopy: The absorption spectrum of [Ru(bpy)₃]Cl₂ in an appropriate solvent (e.g., water or acetonitrile) is recorded. The spectrum should exhibit a strong absorption band around 452 nm, which is assigned to the ¹MLCT transition, and more intense bands in the UV region (around 285 nm) corresponding to π→π* intraligand transitions.[6][8]
Cyclic Voltammetry (CV):
-
A solution of the [Ru(bpy)₃]²⁺ complex is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).
-
The potential is swept, and the resulting current is measured. The voltammogram will show a reversible oxidation wave corresponding to the Ru²⁺/Ru³⁺ couple and one or more reversible reduction waves corresponding to the successive one-electron reductions of the bipyridine ligands.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and first reduction potentials, respectively, often referenced against the Fc/Fc⁺ couple.[10]
Visualizing the Molecular Orbitals
The following diagram, generated using the DOT language, illustrates the key orbital interactions in the formation of [Ru(bpy)₃]²⁺.
Caption: A simplified molecular orbital diagram for [Ru(bpy)₃]²⁺.
This diagram illustrates the formation of the frontier molecular orbitals from the ruthenium d-orbitals and the bipyridine π and π* orbitals. The HOMO is shown to be primarily of metal t₂g character, while the LUMO is derived from the ligand π* orbitals. The arrow indicates the metal-to-ligand charge transfer (MLCT) electronic transition that occurs upon photoexcitation.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. ionicviper.org [ionicviper.org]
- 8. researchgate.net [researchgate.net]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Frontier orbitals of photosubstitutionally active ruthenium complexes: an experimental study of the spectator ligands’ electronic properties influence ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01540B [pubs.rsc.org]
Methodological & Application
Application Notes: Tris(2,2'-bipyridyl)ruthenium(II) as a Photoredox Catalyst
Introduction
Tris(2,2'-bipyridyl)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a coordination complex that has become a cornerstone of visible-light photoredox catalysis.[1][2][3] Its broad utility stems from a unique combination of properties: strong absorption in the visible spectrum, a long-lived excited state, and the ability of this excited state to act as both a potent single-electron oxidant and reductant.[1][4] Upon irradiation with visible light (e.g., household lightbulbs or blue LEDs), the catalyst is converted from a benign, stable ground state into a highly reactive species capable of engaging in single-electron transfer (SET) processes with organic substrates.[1][5] This chemoselective activation provides a powerful tool for forging new chemical bonds under remarkably mild conditions, finding extensive applications in organic synthesis, polymer chemistry, and increasingly, in drug development and chemical biology.[1][3][6]
Photophysical and Electrochemical Properties
The efficacy of [Ru(bpy)₃]²⁺ as a photoredox catalyst is rooted in its well-defined photophysical and electrochemical characteristics. Upon absorbing a photon of visible light, the complex is promoted to a metal-to-ligand charge transfer (MLCT) excited state, *[Ru(bpy)₃]²⁺.[5] This excited state is sufficiently long-lived to participate in bimolecular reactions.[1] Critically, the excited state is both a stronger reducing agent and a stronger oxidizing agent than the ground state, enabling it to mediate redox reactions that are otherwise thermodynamically unfavorable.[4]
Table 1: Key Properties of [Ru(bpy)₃]²⁺ Chloride in Acetonitrile
| Property | Value | Reference |
| Absorption Maximum (λₘₐₓ) | 452 nm | [2][5] |
| Emission Maximum (λₑₘ) | ~615 nm | [1] |
| Excited State Lifetime (τ) | ~600-1100 ns | [1][2] |
| Ground State Reduction Potential (E₁/₂ Ru²⁺/⁺) | -1.33 V vs SCE | [1][2] |
| Ground State Oxidation Potential (E₁/₂ Ru³⁺/²⁺) | +1.29 V vs SCE | [1][2] |
| Excited State Reduction Potential (E₁/₂ Ru²⁺/⁺) | +0.77 V vs SCE | [1] |
| Excited State Oxidation Potential (E₁/₂ Ru³⁺/²⁺) | -0.81 V vs SCE | [1] |
Note: Potentials are versus a Saturated Calomel Electrode (SCE) in acetonitrile. Values can vary slightly with the counter-ion and solvent.
Mechanism of Action: Catalytic Cycles
Photocatalysis with [Ru(bpy)₃]²⁺ operates through two primary quenching pathways: oxidative and reductive. The operative pathway is determined by the nature of the substrate and reagents in the reaction mixture. The choice between these cycles can often be predicted by comparing the redox potentials of the substrates with those of the catalyst's excited state and can be confirmed experimentally using Stern-Volmer fluorescence quenching studies.[1]
Caption: The two primary photocatalytic cycles of [Ru(bpy)₃]²⁺.
-
Reductive Quenching Cycle: The photoexcited *[Ru(bpy)₃]²⁺ is quenched by an electron donor (reductant), generating the strongly reducing [Ru(bpy)₃]⁺ species (E₁/₂ = -1.33 V vs SCE).[1][2] This Ru(I) intermediate can then reduce a substrate to complete the catalytic cycle. Tertiary amines or Hantzsch esters are common sacrificial electron donors for this pathway.
-
Oxidative Quenching Cycle: The photoexcited *[Ru(bpy)₃]²⁺ is quenched by an electron acceptor (oxidant), yielding the strongly oxidizing [Ru(bpy)₃]³⁺ species (E₁/₂ = +1.29 V vs SCE).[1][2] This Ru(III) species can then oxidize a substrate, returning the catalyst to its ground state. Persulfate salts or oxygen are often used in this cycle.
Application & Protocols
[Ru(bpy)₃]²⁺ catalysis enables a wide array of synthetic transformations, including C-C bond formation, dehalogenations, and redox-neutral reactions.[1] Its application is particularly valuable in drug development for late-stage functionalization and the construction of complex molecular architectures under mild conditions.
General Experimental Workflow
A typical photoredox reaction is straightforward to set up, requiring only a common light source and inert atmosphere conditions.
Caption: General workflow for a typical photoredox catalysis experiment.
Protocol 1: Reductive Dehalogenation of an Activated Halide
This protocol, adapted from the work of Stephenson et al., demonstrates the reductive removal of a bromine atom adjacent to a carbonyl group.[1] The reaction proceeds via a reductive quenching cycle where a tertiary amine acts as the sacrificial electron donor.
Reaction Scheme: Phenacyl bromide → Acetophenone
Table 2: Reagents for Reductive Dehalogenation
| Reagent | M.W. ( g/mol ) | Amount | Mmol | Equivalents |
| Phenacyl bromide | 199.04 | 39.8 mg | 0.20 | 1.0 |
| [Ru(bpy)₃]Cl₂·6H₂O | 748.62 | 1.5 mg | 0.002 | 0.01 (1 mol%) |
| Diisopropylethylamine (DIPEA) | 129.24 | 69.7 μL | 0.40 | 2.0 |
| Formic Acid (HCOOH) | 46.03 | 15.1 μL | 0.40 | 2.0 |
| Acetonitrile (CH₃CN) | 41.05 | 4.0 mL | - | - |
Equipment:
-
4 mL screw-cap vial with a magnetic stir bar
-
Blue LED light source (e.g., 10-20W, λ ≈ 450 nm)
-
Nitrogen or Argon line for degassing
-
Standard laboratory glassware for workup and purification
Procedure:
-
To the 4 mL vial, add phenacyl bromide (39.8 mg, 0.20 mmol) and [Ru(bpy)₃]Cl₂·6H₂O (1.5 mg, 0.002 mmol).
-
Add the magnetic stir bar, followed by 4.0 mL of acetonitrile.
-
Add diisopropylethylamine (69.7 μL, 0.40 mmol) and formic acid (15.1 μL, 0.40 mmol) to the solution. The formic acid forms an amine salt that acts as a proton source.
-
Seal the vial and sparge the orange solution with a stream of nitrogen for 20 minutes to remove dissolved oxygen.
-
Place the vial approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.
-
Stir the reaction vigorously under irradiation. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure acetophenone.
Protocol 2: Photocatalytic [2+2] Cycloaddition
This protocol describes the cycloaddition of an electron-deficient alkene with an enone, a transformation developed by the Yoon group.[1] This reaction proceeds via an oxidative quenching mechanism where the excited catalyst is first oxidized by the enone.
Reaction Scheme: Chalcone + Dimethyl maleate → Cyclobutane product
Table 3: Reagents for [2+2] Cycloaddition
| Reagent | M.W. ( g/mol ) | Amount | Mmol | Equivalents |
| Chalcone | 208.26 | 41.7 mg | 0.20 | 1.0 |
| Dimethyl maleate | 144.12 | 144.1 mg | 1.00 | 5.0 |
| --INVALID-LINK--₂ | 859.57 | 1.7 mg | 0.002 | 0.01 (1 mol%) |
| Acetonitrile (CH₃CN) | 41.05 | 4.0 mL | - | - |
Equipment:
-
4 mL screw-cap vial with a magnetic stir bar
-
Blue LED light source (e.g., 10-20W, λ ≈ 450 nm)
-
Nitrogen or Argon line for degassing
-
Standard laboratory glassware
Procedure:
-
Add chalcone (41.7 mg, 0.20 mmol), dimethyl maleate (144.1 mg, 1.00 mmol), and --INVALID-LINK--₂ (1.7 mg, 0.002 mmol) to the 4 mL vial.
-
Add the magnetic stir bar and 4.0 mL of acetonitrile.
-
Seal the vial and degas the solution by sparging with nitrogen for 20 minutes.
-
Place the vial near the blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the chalcone is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude oil directly by flash column chromatography on silica gel to isolate the cyclobutane product.
Troubleshooting and Considerations
-
Oxygen Sensitivity: Most photoredox reactions are sensitive to oxygen, which can quench the excited state of the catalyst or intercept radical intermediates. Thorough degassing is crucial for reproducibility and efficiency.
-
Solvent Choice: The choice of solvent can influence the solubility of reagents and the redox potentials of the species involved. Acetonitrile, DMF, and DMSO are common choices.
-
Light Source: While simple blue LEDs are effective, reaction times can be influenced by the power and wavelength of the light source and its distance from the reaction vessel.
-
Catalyst Loading: Catalyst loading is typically low (0.5-2 mol%), but may need to be optimized for challenging transformations.[7]
-
Counter-ion Effects: The counter-ion of the ruthenium complex (e.g., Cl⁻, PF₆⁻) can affect solubility and, in some cases, reaction rates.[8]
References
- 1. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Tris(2,2'-bipyridyl)ruthenium(II) Photocatalysis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Tris(2,2'-bipyridyl)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a cornerstone photocatalyst in organic synthesis and materials science.[1] Its prominence stems from its strong absorption of visible light, long-lived excited state, and versatile redox properties, which allow it to act as both a potent single-electron oxidant and reductant upon photoexcitation.[2][3] This complex facilitates a wide array of chemical transformations, including water splitting, CO₂ reduction, and various C-C and C-X bond-forming reactions.[2]
The photocatalytic cycle is initiated by the absorption of visible light (typically blue light, ~450 nm), which promotes [Ru(bpy)₃]²⁺ to its metal-to-ligand charge-transfer (³MLCT) excited state, *[Ru(bpy)₃]²⁺.[1] This excited state can then engage with a substrate through one of two primary quenching pathways:
-
Oxidative Quenching: The excited state *[Ru(bpy)₃]²⁺ donates an electron to an electron acceptor (A), generating the oxidized form of the photocatalyst, [Ru(bpy)₃]³⁺, and the radical anion of the acceptor (A•⁻). The highly oxidizing [Ru(bpy)₃]³⁺ can then accept an electron from a substrate to regenerate the ground state catalyst.[2]
-
Reductive Quenching: The excited state *[Ru(bpy)₃]²⁺ accepts an electron from an electron donor (D), forming the reduced photocatalyst, [Ru(bpy)₃]⁺, and the radical cation of the donor (D•⁺). The highly reducing [Ru(bpy)₃]⁺ can then donate an electron to a substrate, completing the catalytic cycle.[1][2]
The choice of solvent, sacrificial reagents, and reaction conditions is critical for achieving high efficiency and stability, as the photodecomposition of the catalyst can be a limiting factor in sustained photocatalytic activity.[4]
The Photocatalytic Cycle of [Ru(bpy)₃]²⁺
Caption: General photocatalytic cycle for [Ru(bpy)₃]²⁺.
Key Experimental Components & Conditions
The success of a [Ru(bpy)₃]²⁺ photocatalyzed reaction is highly dependent on the careful selection of its components. The following table summarizes typical components and conditions.
| Component | Role / Example | Typical Concentration/Condition | Reference(s) |
| Photocatalyst | [Ru(bpy)₃]Cl₂ or --INVALID-LINK--₂; absorbs visible light to initiate electron transfer. | 0.5 - 2.5 mol% | [3] |
| Substrate | The molecule undergoing the desired transformation (e.g., aryloxyacetic acid, tetrahydroquinoline). | 0.05 - 0.1 M | |
| Sacrificial Reagent | Acceptor: Na₂S₂O₈. Irreversibly accepts an electron. Donor: Triethanolamine (TEOA), Ascorbic acid. | 1 - 2 equivalents | [2][5] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Phosphate Buffer (for aqueous reactions), MeCN/H₂O mixtures. | Varies | [5] |
| Light Source | Blue Light Emitting Diodes (LEDs). | λ = 450 - 460 nm | [3][5] |
| Atmosphere | Inert (Argon or Nitrogen) to prevent quenching by O₂. O₂ atmosphere for specific oxidation reactions. | Degassed or specific gas | |
| Temperature | Typically room temperature (e.g., 15 - 25 °C). | Ambient | |
| Additives | Bases (e.g., DBU) or acids to facilitate specific reaction steps or maintain pH. | Varies |
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction
This protocol provides a generalized methodology for performing a [Ru(bpy)₃]²⁺ catalyzed reaction under an inert atmosphere.
Materials:
-
[Ru(bpy)₃]Cl₂ photocatalyst
-
Substrate
-
Sacrificial reagent (e.g., electron donor or acceptor)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Standard reaction vial (e.g., 20 mL) with a septum cap
-
Magnetic stir bar
-
Blue LED light source (λ ≈ 450 nm)
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a 20 mL vial equipped with a magnetic stir bar, add the substrate (e.g., 0.5 mmol, 1.0 eq) and the photocatalyst ([Ru(bpy)₃]Cl₂, e.g., 1 mol%).
-
If a solid sacrificial reagent or additive is used, add it to the vial at this stage.
-
Seal the vial with a septum cap.
-
Purge the vial with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure the removal of oxygen. This is often done by inserting a needle connected to the gas line and a second needle as an outlet.
-
Using a gas-tight syringe, add the degassed solvent (e.g., 5 mL for a 0.1 M reaction concentration) to the vial.[6] If a liquid reagent is used, it should be added at this point.
-
Place the reaction vial on a magnetic stirrer, ensuring adequate mixing.
-
Position the vial approximately 5-10 cm from the blue LED light source. A cooling fan may be used to maintain ambient temperature.
-
Irradiate the reaction mixture for the predetermined time (e.g., 2-16 hours), with continuous stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) by periodically taking aliquots from the reaction mixture with a syringe.
-
Upon completion, turn off the light source. The reaction mixture can then be worked up according to the specific requirements of the product (e.g., solvent evaporation, extraction, column chromatography).
Protocol 2: Monitoring Reaction Kinetics by UV-Visible Spectroscopy
UV-vis spectroscopy is an effective technique to monitor the concentration changes of the photocatalyst and other colored species during the reaction.[5]
Procedure:
-
Set up the photocatalytic reaction as described in Protocol 1, using a quartz cuvette as the reaction vessel if continuous monitoring is desired.
-
Before starting the irradiation, record a baseline UV-vis spectrum of the reaction mixture.
-
Begin the irradiation. At specified time intervals, stop the irradiation and quickly record the UV-vis spectrum of the solution.[5]
-
The characteristic absorption peak of [Ru(bpy)₃]²⁺ is around 452 nm. Changes in the intensity of this peak can indicate consumption or degradation of the catalyst.[5]
-
The formation of intermediates or products with distinct chromophores can also be observed. For example, the oxidized species [Ru(bpy)₃]³⁺ can be monitored.[5]
Analytical Techniques
A variety of analytical methods are employed to analyze the outcomes of photocatalytic reactions.
| Technique | Application | Reference(s) |
| UV-Visible Spectroscopy | Monitors changes in the concentration of the photocatalyst and other light-absorbing species in real-time. | [4][5] |
| Gas Chromatography (GC) | Quantifies gaseous products, such as O₂ or H₂, by analyzing the reaction headspace. | [5] |
| HPLC | Separates and quantifies reaction components, including starting materials, products, and byproducts. | [7] |
| ¹H NMR Spectroscopy | Determines product structure and reaction yield using an internal standard. | [3] |
| Mass Spectrometry (MS) | Identifies products and intermediates by their mass-to-charge ratio. | - |
| Cyclic Voltammetry (CV) | Measures the redox potentials of the catalyst and substrates to predict the feasibility of electron transfer steps. | [8] |
General Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ionicviper.org [ionicviper.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemiluminescence (ECL) with Ru(bpy)₃²⁺ and Tripropylamine (TPA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principles and a practical guide to performing electrochemiluminescence (ECL) assays using tris(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₃²⁺) as the luminophore and tripropylamine (TPA) as the co-reactant. This ECL system is widely utilized in various applications, including immunoassays and DNA probe-based diagnostics, due to its high sensitivity and specificity.
Principle of Ru(bpy)₃²⁺/TPA Electrochemiluminescence
Electrochemiluminescence is a process where light is generated from excited-state species produced during electrochemical reactions. In the Ru(bpy)₃²⁺/TPA system, both species are oxidized at the surface of an electrode upon the application of a positive potential.[1][2] This initiates a series of chemical reactions that lead to the formation of an excited state of the ruthenium complex, Ru(bpy)₃²⁺*, which then relaxes to the ground state by emitting a photon of light at approximately 620 nm.
The accepted mechanism involves both the direct oxidation of TPA at the electrode and a catalytic pathway involving the electrogenerated Ru(bpy)₃³⁺.[1][3][4] The process can be summarized in the following key steps:
-
Oxidation: Both Ru(bpy)₃²⁺ and TPA are oxidized at the electrode surface to form Ru(bpy)₃³⁺ and the TPA cation radical (TPA•⁺), respectively.[1][3]
-
Deprotonation: The TPA cation radical is unstable and rapidly undergoes deprotonation to form a highly reducing intermediate, the TPA radical (TPA•).
-
Redox Reaction: The TPA radical is a potent reducing agent and reacts with Ru(bpy)₃³⁺ in a homogenous solution to regenerate the ground state Ru(bpy)₃²⁺ and produce the excited state Ru(bpy)₃²⁺*.
-
Light Emission: The excited state Ru(bpy)₃²⁺* relaxes to its ground state, emitting a photon of light.
The ECL intensity is directly proportional to the concentrations of both Ru(bpy)₃²⁺ and TPA, making this system highly suitable for quantitative analysis.[4]
Experimental Considerations and Optimization
Several factors can significantly influence the performance of the Ru(bpy)₃²⁺/TPA ECL assay. Careful optimization of these parameters is crucial for achieving high sensitivity and reproducibility.
-
Electrode Material: The choice of electrode material has a significant impact on the ECL process.[2][3] Glassy carbon electrodes are often preferred as they facilitate the direct oxidation of TPA, leading to higher ECL intensity.[3][5] Platinum and gold electrodes can also be used, but surface oxide formation can inhibit TPA oxidation, potentially reducing the signal.[3][5]
-
pH: The pH of the reaction buffer affects the deprotonation of the TPA cation radical and the overall ECL efficiency. Slightly alkaline conditions are generally favored for platinum and palladium electrodes, while neutral pH is often optimal for glassy carbon electrodes.[2]
-
Applied Potential: The potential applied to the working electrode must be sufficient to oxidize both Ru(bpy)₃²⁺ and TPA. The oxidation of TPA typically begins at around +0.6 V to +0.95 V (vs. SCE), depending on the electrode material.[2][3]
-
Surfactants: The addition of non-ionic surfactants, such as Triton X-100, can enhance the ECL signal.[2][6] This is attributed to the formation of micelles that can concentrate the reactants near the electrode surface.
Quantitative Data Summary
The following tables summarize key quantitative data related to the Ru(bpy)₃²⁺/TPA ECL system, compiled from various studies.
| Parameter | Value | Conditions | Reference |
| TPA Oxidation Potential | ~0.6 V vs. SCE | Glassy Carbon Electrode | [3] |
| ~0.8 V vs. SCE | Platinum Electrode in Acetonitrile | [3] | |
| Ru(bpy)₃²⁺ Oxidation Potential | ~1.25 V vs. SCE | [2] | |
| TPA•⁺ Half-life | ~0.2 ms | Neutral Aqueous Solution | [1] |
| ECL Emission Maximum | ~620 nm |
Table 1: Electrochemical and Kinetic Parameters.
| Electrode Material | Optimal pH | Relative ECL Intensity | Reference |
| Glassy Carbon | Neutral | High | [2] |
| Platinum | Slightly Alkaline | Lower than Glassy Carbon | [2][3] |
| Palladium | Slightly Alkaline | [2] | |
| Gold | Very Weak ECL below 1.0 V | [5] |
Table 2: Influence of Electrode Material and pH on ECL Performance.
Detailed Experimental Protocols
This protocol outlines the basic steps for performing a solution-phase ECL measurement using Ru(bpy)₃²⁺ and TPA.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat with ECL detection capabilities
-
ECL Assay Buffer: Phosphate buffered saline (PBS), pH 7.4
-
Ru(bpy)₃²⁺ stock solution (e.g., 10 mM in deionized water)
-
TPA stock solution (e.g., 1 M in deionized water)
Procedure:
-
Prepare the ECL reaction solution by diluting the stock solutions of Ru(bpy)₃²⁺ and TPA in the ECL assay buffer to the desired final concentrations (e.g., 1 µM Ru(bpy)₃²⁺ and 100 mM TPA).
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the reaction solution.
-
Connect the electrodes to the potentiostat.
-
Apply a potential sweep or step to the working electrode (e.g., from 0 V to +1.4 V vs. Ag/AgCl).
-
Simultaneously, record the light emission using the ECL detector (photomultiplier tube).
-
The resulting ECL signal is typically plotted as intensity versus applied potential.
This protocol provides a general workflow for a sandwich-type immunoassay using Ru(bpy)₃²⁺-labeled detection antibodies.
Materials:
-
Capture antibody-coated microplate or magnetic beads
-
Analyte standard or sample
-
Ru(bpy)₃²⁺-labeled detection antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
ECL Assay Buffer with TPA (e.g., 100 mM TPA in PBS, pH 7.4)
-
Microplate reader with ECL detection capabilities
Procedure:
-
Add the analyte standard or sample to the capture antibody-coated wells/beads and incubate to allow for antigen binding.
-
Wash the wells/beads with wash buffer to remove unbound components.
-
Add the Ru(bpy)₃²⁺-labeled detection antibody and incubate to form the sandwich complex (capture antibody - antigen - labeled detection antibody).
-
Wash the wells/beads thoroughly to remove unbound labeled antibody.
-
Add the ECL assay buffer containing TPA to the wells/beads.
-
Place the microplate or beads in the ECL reader and initiate the electrochemical reaction to generate the ECL signal.
-
The intensity of the emitted light is proportional to the concentration of the analyte in the sample.
Visualizations
Caption: The reaction mechanism of Ru(bpy)₃²⁺/TPA ECL.
Caption: A typical workflow for a sandwich ECL immunoassay.
References
- 1. Electrogenerated chemiluminescence 69: the tris(2,2'-bipyridine)ruthenium(II), (Ru(bpy)3(2+))/tri-n-propylamine (TPrA) system revisited-a new route involving TPrA*+ cation radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 4. sites.usm.edu [sites.usm.edu]
- 5. Electrogenerated chemiluminescence. 66. The role of direct coreactant oxidation in the ruthenium tris(2,2')bipyridyl/tripropylamine system and the effect of halide ions on the emission intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bearworks.missouristate.edu [bearworks.missouristate.edu]
Application Notes and Protocols: Fabrication of OLEDs using Tris(2,2'-bipyridine)ruthenium(II) as an Emissive Layer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing Tris(2,2'-bipyridine)ruthenium(II), denoted as [Ru(bpy)3]2+, as the emissive layer.
Introduction
Tris(2,2'-bipyridine)ruthenium(II) and its derivatives are promising materials for OLED applications due to their favorable photophysical and electrochemical properties.[1] These complexes exhibit strong red-orange emission, high photoluminescence quantum yields, and chemical stability.[1] This document outlines the synthesis of the [Ru(bpy)3]2+ complex, detailed procedures for device fabrication via spin coating, and the characterization of the resulting OLEDs. The devices described herein are fabricated on indium tin oxide (ITO) coated glass substrates with a simple single-layer architecture.[2]
Quantitative Data Summary
The performance of OLEDs based on [Ru(bpy)3]2+ complexes can vary based on the specific derivative, device architecture, and fabrication conditions. The following tables summarize key performance metrics from cited research.
Table 1: Performance of Single-Layer --INVALID-LINK--2 OLEDs
| Parameter | Value | Conditions |
| Turn-on Voltage | 2.3 V | (+)ITO/Ru(bpy)3(ClO4)2/Ga:In(-)[2] |
| Maximum Luminance | 2000 cd/m² | at 4.5 V[2] |
| Luminance at 3V | 500 cd/m² | -[2] |
| Maximum External Quantum Efficiency (EQE) | 1.4% | at 3.0 V[2] |
| Maximum Power Efficiency | 0.8% | at 3.0 V[2] |
| Emission Peak | 660 nm | Red Emission[2] |
Table 2: Performance of --INVALID-LINK--2 OLEDs with Varying Thickness
| Film Thickness | External Quantum Efficiency (EQE) |
| ~200 nm | Approaching 1%[1] |
| < 50 nm | Decreased efficiency[1] |
Table 3: Performance of High-Brightness [Ru(bpy)3]2+ Derivative OLEDs
| Device Structure/Complex | Luminance | Operating Voltage | External Quantum Efficiency (EQE) |
| Spin-cast films of Ru(bpy)32+-based polyurethanes | 50-200 cd/m² | > 6 V | 1%[3] |
| Hydroxymethylated derivative of Ru(bpy)3(PF6)2 (Complex I) | 200 cd/m² | 3 V | ~1%[3] |
| Hydroxymethylated derivative of Ru(bpy)3(PF6)2 (Complex I) | 1000 cd/m² | 5 V | Not Specified[3] |
| Ru(bpy)3(ClO4)2 with Ga:Sn cathode | 3500 cd/m² | 4.0 V | 1.4%[4] |
Experimental Protocols
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)3]Cl2)
This protocol is a general synthesis for the chloride salt, which can be converted to other salts like perchlorate (ClO4-) or hexafluorophosphate (PF6-) via metathesis reactions.[5]
Materials:
-
cis-RuCl2(bpy)2·2H2O
-
2,2'-bipyridine (bpy)
-
Ethanol
-
Water
-
Reflux apparatus
-
Filtration setup
Procedure:
-
Dissolve cis-RuCl2(bpy)2·2H2O and a slight excess of 2,2'-bipyridine in ethanol.
-
Reflux the solution for several hours. The color should change to a deep red-orange.
-
Cool the reaction mixture to room temperature.
-
Add water to the solution to precipitate the product.
-
Collect the orange powder by filtration and wash with cold water.
-
Dry the product in a vacuum oven.
OLED Fabrication Workflow
The following diagram illustrates the overall workflow for fabricating a single-layer [Ru(bpy)3]2+ based OLED.
Detailed Fabrication Protocols
3.3.1. ITO Substrate Cleaning
Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrate is critical for device performance.
Materials:
-
ITO-coated glass slides (100 Ω/square)[2]
-
Deionized water
-
Ethanolamine solution (20% vol)[5]
-
Acetone
-
Isopropanol
-
Ultrasonic bath
-
UV/Ozone cleaner or Nitrogen gun
Procedure:
-
Cut the ITO glass to the desired size.
-
Identify the conductive side using a multimeter.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15-20 minutes each.
-
For a more rigorous clean, sonicate for 20 minutes in a 20% ethanolamine solution in deionized water at ~60 °C, followed by three rinsing/sonication steps with pure water.[5]
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with UV/Ozone for 10-15 minutes immediately before spin coating to improve the surface wettability.[1]
3.3.2. Emissive Layer Solution Preparation
Materials:
-
--INVALID-LINK--2 or --INVALID-LINK--2
-
Acetonitrile (anhydrous)
-
Syringe filters (0.2 µm)
Procedure:
-
Prepare a solution of the Ruthenium complex in anhydrous acetonitrile. A typical concentration range is 16-48 mg/mL to achieve film thicknesses of 15-200 nm.[1]
-
Stir the solution until the complex is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter before use to remove any particulate matter.[5]
3.3.3. Spin Coating of the Emissive Layer
Spin coating is a common technique for depositing uniform thin films.
Materials:
-
Cleaned ITO substrate
-
[Ru(bpy)3]2+ solution
-
Spin coater
Procedure:
-
Place the cleaned ITO substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the [Ru(bpy)3]2+ solution onto the center of the substrate.
-
Spin the substrate. The spin speed and time will determine the film thickness. Typical parameters range from 1000-5000 rpm for 30-60 seconds.[1][6]
-
After spinning, the film should be allowed to dry.
3.3.4. Cathode Deposition
A top electrode (cathode) is required to complete the device.
Methods:
-
Liquid Metal Contact (for rapid testing): A Ga:In eutectic (75.5:24.5 wt%) can be carefully applied as a top contact.[2] This method is simple but may result in less defined device areas.
-
Vacuum Evaporation: For more stable and well-defined devices, a metal cathode such as Aluminum (Al) or Gold (Au) can be deposited via thermal evaporation under high vacuum (e.g., 2 x 10-6 Torr).[1][2] A shadow mask is used to define the cathode area.
3.3.5. Device Encapsulation
For devices tested in ambient conditions, encapsulation is recommended to prevent degradation from moisture and oxygen. A glass slide can be sealed over the device using UV-curable epoxy.
Device Characterization
4.1. Current-Voltage-Luminance (I-V-L) Measurement
-
Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the current.
-
Simultaneously, use a photometer or a calibrated photodiode to measure the light output (luminance).
-
From this data, key parameters like turn-on voltage, luminance, current density, and efficiencies (quantum, power, and luminous) can be calculated.
4.2. Electroluminescence (EL) Spectroscopy
-
Use a spectrometer to measure the emission spectrum of the OLED when a forward bias is applied.
-
This will confirm the emission color and provide the peak emission wavelength.
Device Structure and Energy Level Diagram
A typical single-layer device architecture is shown below.
In this device, under a forward bias, holes are injected from the high work function anode (ITO) and electrons are injected from the low work function cathode. These charge carriers recombine in the [Ru(bpy)3]2+ emissive layer, forming excitons which then radiatively decay to produce light.
Troubleshooting and Considerations
-
Device Shorts: Ensure thorough cleaning of ITO and careful deposition of the cathode to avoid short circuits.
-
Low Efficiency: The thickness of the emissive layer is critical; films that are too thin may suffer from quenching at the interfaces.[1]
-
Device Degradation: Exposure to ambient air and moisture can rapidly degrade the device.[7][8] Fabrication and testing in an inert atmosphere (e.g., a glovebox) can significantly improve stability.[8]
-
High Turn-on Voltage: Poor contact between the electrodes and the organic layer can lead to high operating voltages. Ensure good surface preparation of the ITO.
References
- 1. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 2. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 6. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 7. Degradation of Ru(bpy)3 2+-based OLEDs | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 8. bard.cm.utexas.edu [bard.cm.utexas.edu]
Application Notes and Protocols for Ru(bpy)₃²⁺ in Dye-Sensitized Solar Cell (DSSC) Fabrication
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1] A critical component of the DSSC is the sensitizer, a dye molecule responsible for absorbing sunlight and initiating the process of converting light into electrical energy.[2] Among the most successful and widely studied sensitizers are ruthenium(II) polypyridyl complexes, particularly cis-di(thiocyanato)-bis(2,2′-bipyridyl-4,4′-dicarboxylic acid)ruthenium(II), commonly known as N3 dye.[1][3] This complex, a derivative of the tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)₃]²⁺ scaffold, exhibits a broad and intense absorption spectrum in the visible region, efficient electron injection into the semiconductor's conduction band, and excellent electrochemical stability, making it a benchmark for DSSC research.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of DSSCs using Ru(bpy)₃²⁺-based sensitizers like the N3 dye.
Working Principle of a Ru(bpy)₃²⁺-based DSSC
The operation of a DSSC is a photo-electrochemical process that mimics natural photosynthesis. The core components include a transparent conductive oxide (TCO) glass, a mesoporous semiconductor layer (typically TiO₂), the ruthenium-based dye, a redox electrolyte (commonly an iodide/triiodide couple), and a catalytic counter electrode (often platinum or carbon).[6][7]
The energy conversion process involves the following key steps:[6][8]
-
Light Absorption: The ruthenium dye (S) absorbs incident photons, transitioning to an excited state (S*).
-
Electron Injection: The excited dye molecule rapidly injects an electron into the conduction band of the TiO₂ semiconductor. This process is exceptionally fast, occurring on the pico- to femtosecond timescale.[8]
-
Charge Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticles to the TCO-coated anode and then flow into the external circuit, generating an electric current.[8]
-
Dye Regeneration: The oxidized dye molecule (S⁺) is reduced back to its ground state (S) by accepting an electron from the I⁻ ion in the electrolyte.[8]
-
Electrolyte Regeneration: The resulting triiodide (I₃⁻) diffuses to the counter electrode, where it is reduced back to iodide (I⁻) by the electrons returning from the external circuit, thus completing the cycle.[6]
This cyclical process ensures no net chemical change occurs within the cell, allowing for continuous energy generation under illumination.[8]
Caption: Workflow of a Ru(bpy)₃²⁺-based Dye-Sensitized Solar Cell.
Quantitative Performance Data
The performance of a DSSC is evaluated based on several key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η). The tables below summarize performance data for DSSCs fabricated with the standard N3 ruthenium dye under various conditions.
Table 1: Performance of N3 Dye in Liquid vs. Quasi-Solid-State Electrolytes
| Electrolyte Type | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
| Liquid | 17.16 | - | - | 9.12 | [9] |
| Quasi-Solid-State | 7.77 | 0.70 | 0.71 | 3.85 | [10][11] |
Table 2: Comparative Performance of Different Ruthenium-Based Dyes
| Dye | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
| N3 | 11.00 | 0.75 | 0.51 | 4.25 | [12] |
| N719 (TBA salt of N3) | 9.77 | 0.68 | 0.62 | 4.14 | [10][11] |
| Rubpy | - | - | - | 0.03 | [13] |
| RubbbpyH₂ | - | - | - | 0.20 | [13] |
Note: Performance metrics can vary significantly based on fabrication conditions, including TiO₂ layer thickness, electrolyte composition, and counter electrode material.
Experimental Protocols
The following section provides detailed protocols for the fabrication of a Ru(bpy)₃²⁺-based DSSC, from component preparation to final cell assembly and testing.
Caption: General experimental workflow for DSSC fabrication.
Protocol 1: Synthesis of N3 Dye (One-Pot Reaction Method)
This protocol is adapted from a high-yield, one-pot synthesis method.[2][14]
-
Reactant Preparation: Dissolve Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O, 100 mg, 0.38 mmol) and 2,2'-bipyridine-4,4'-dicarboxylic acid (190 mg, 0.77 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
First Reflux: Heat the reaction mixture to reflux at 150°C under a nitrogen atmosphere and reduced light for 8 hours.
-
Cooling and Addition: Cool the mixture to room temperature. Add 8.3 mL of 0.10 M aqueous sodium hydroxide (NaOH) and ammonium thiocyanate (0.13 g, 1.73 mmol) directly to the crude reaction mixture.
-
Second Reflux: Heat the mixture to reflux again for an additional 6 hours.
-
Purification: After cooling, the final N3 dye product can be purified using column chromatography. This method has been reported to yield the N3 product in 58% yield.[14]
Protocol 2: Photoanode Preparation (TiO₂ Film)
-
TCO Substrate Cleaning: Thoroughly clean Fluorine-doped Tin Oxide (FTO) glass plates by sonicating in a sequence of detergent, deionized water, and ethanol. Dry the plates with a stream of nitrogen.
-
TiO₂ Paste Preparation: Prepare a TiO₂ paste by mixing 1.0 g of TiO₂ powder (e.g., Degussa P25) with a solution containing 3.8 g of α-terpineol, 0.5 g of ethyl cellulose, and 0.15 g of nitric acid in 20 ml of ethyl alcohol. Stir the mixture for at least 30 minutes at room temperature until a homogeneous paste is formed.[15][16]
-
Film Deposition: Use the doctor-blading or screen-printing technique to coat the conductive side of the FTO glass with the TiO₂ paste.[12][15] Use adhesive tape to control the thickness of the film.
-
Annealing (Sintering): Dry the coated electrode at room temperature for 15 minutes. Subsequently, anneal the film in a furnace at 450-500°C for 30 minutes to remove organic binders and ensure good electrical contact between TiO₂ nanoparticles.[15][17]
-
Post-Treatment (Optional but Recommended): For improved performance, treat the annealed TiO₂ film with a TiCl₄ solution before dye sensitization.[15]
Protocol 3: Counter Electrode Preparation
The counter electrode catalyzes the reduction of the redox mediator. Platinum is highly efficient, while carbon-based materials offer a low-cost alternative.[18][19][20]
-
Platinum (Pt) Counter Electrode: Sputter a thin layer of platinum onto the conductive side of an FTO glass substrate. Alternatively, a solution of chloroplatinic acid in isopropanol can be drop-cast onto the FTO glass and then heated to 400°C.[19]
-
Carbon Counter Electrode: Prepare a carbon slurry by mixing carbon powder (e.g., graphite or carbon black) with a surfactant like polyvinylpyrrolidone (PVP).[12] Coat the slurry onto the FTO substrate using the doctor-blading technique and heat at 120°C to dry.[12][19]
Protocol 4: Dye Sensitization and Cell Assembly
-
Dye Solution Preparation: Prepare a 0.3-0.5 mM solution of the synthesized N3 dye in a suitable solvent, such as a 1:1 mixture of acetonitrile and tert-butanol.
-
Sensitization: While the TiO₂-coated electrode is still warm (~80°C), immerse it in the N3 dye solution. Keep it submerged for 12-24 hours in a dark, sealed container to ensure a complete monolayer of dye is adsorbed onto the TiO₂ surface.[21]
-
Rinsing: After sensitization, rinse the electrode with ethanol to remove any non-adsorbed dye molecules and gently dry it.[21]
-
Assembly: Place the dye-sensitized photoanode and the counter electrode face-to-face, slightly offset to allow for electrical contact. Sandwich a thin spacer (e.g., Surlyn) between them to create a small gap and prevent short-circuiting.
-
Sealing: Heat the assembly to melt the spacer and seal the edges of the cell, leaving one or two small holes for electrolyte injection.
-
Electrolyte Injection: Introduce the electrolyte solution into the gap between the electrodes via vacuum backfilling or capillary action. A common electrolyte consists of 0.5 M lithium iodide (LiI), 0.05 M iodine (I₂), and 0.5 M 4-tert-butylpyridine in acetonitrile.[6][12]
-
Final Sealing: Seal the injection holes with a sealant to prevent electrolyte leakage and solvent evaporation.
Protocol 5: Photovoltaic Characterization
-
Light Source: Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) illumination as the light source.[22][23]
-
J-V Measurement: Connect the fabricated DSSC to a potentiostat or a source meter.[24] Apply a variable voltage across the cell and measure the resulting current density to obtain the characteristic J-V curve.
-
Parameter Extraction: From the J-V curve, determine the key photovoltaic parameters:
-
Voc: The voltage at zero current.
-
Jsc: The current density at zero voltage.
-
Fill Factor (FF): Calculated as (Vmax × Jmax) / (Voc × Jsc), where Vmax and Jmax are the voltage and current density at the maximum power point.
-
Efficiency (η): Calculated as (Voc × Jsc × FF) / Pin, where Pin is the power density of the incident light (100 mW/cm²).
-
References
- 1. A Cheap Synthetic Route to Commercial Ruthenium N3 Dye for Sensitizing Solar Cell Applications | Scientific.Net [scientific.net]
- 2. ijapm.org [ijapm.org]
- 3. Design and synthesis of ruthenium coordination polymers for use in dye sensitized solar cells [morressier.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 7. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium-based dyes for Dye-sensitized Solar Cells [sigmaaldrich.com]
- 9. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication of a counter electrode for dye-sensitized solar cells (DSSCs) using a carbon material produced with the organic ligand 2-methyl-8-hydroxyquinolinol (Mq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photophysical Studies of Ruthenium-Based Complexes and the Performance of Nanostructured TiO2 Based Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
- 18. An overview of the preparation and application of counter electrodes for DSSCs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. An overview of the preparation and application of counter electrodes for DSSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fabrication of a counter electrode for dye-sensitized solar cells (DSSCs) using a carbon material produced with the organic ligand 2-methyl-8-hydroxyquinolinol (Mq) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 21. nisenet.org [nisenet.org]
- 22. m.youtube.com [m.youtube.com]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
- 24. youtube.com [youtube.com]
Cyclic voltammetry of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)
An Application Note on the Cyclic Voltammetry of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate)
This document provides a detailed protocol and application notes for conducting cyclic voltammetry (CV) on Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), often abbreviated as --INVALID-LINK--₂. This complex is a cornerstone in photoredox catalysis and electrochemiluminescence, making the characterization of its electrochemical properties crucial for various applications, including drug development.
Introduction
Tris(2,2'-bipyridine)ruthenium(II) is a coordination complex well-known for its rich photophysical and electrochemical properties.[1][2] Cyclic voltammetry is a powerful and versatile electroanalytical technique used to study the redox behavior of species in solution.[3][4] For [Ru(bpy)₃]²⁺, CV is employed to determine the formal reduction potentials of its redox couples, offering insights into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[5][6] This information is vital for understanding its reactivity and suitability for applications such as photosensitizers in photodynamic therapy and as redox mediators in biosensors.
The most prominent feature in the cyclic voltammogram of [Ru(bpy)₃]²⁺ is the reversible one-electron oxidation of the ruthenium center from Ru(II) to Ru(III). The complex also displays three successive one-electron reduction processes corresponding to the sequential reduction of the bipyridine ligands.
Experimental Protocol
This protocol outlines the necessary steps and equipment for performing cyclic voltammetry on --INVALID-LINK--₂.
Materials and Reagents:
-
Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) (--INVALID-LINK--₂)
-
Acetonitrile (CH₃CN), anhydrous/spectroscopic grade
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Bu₄NPF₆ as the supporting electrolyte
-
Ferrocene (for internal calibration)
-
High-purity nitrogen or argon gas
-
Alumina powder (0.3 µm) for polishing the working electrode
-
Acetone and distilled water for cleaning
Equipment:
-
Potentiostat with data acquisition software
-
Electrochemical cell (typically a three-electrode setup)
-
Working Electrode: Glassy carbon or platinum disk electrode[5][7]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode[5][7]
-
Gas dispersion tube for deoxygenation
-
Polishing pad
Solution Preparation:
-
Supporting Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile): Dissolve the appropriate amount of TBAPF₆ in anhydrous acetonitrile to achieve a final concentration of 0.1 M. This solution serves to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.[6]
-
Analyte Solution (1.0 mM --INVALID-LINK--₂): Prepare a 1.0 mM solution of --INVALID-LINK--₂ in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.[5][6]
-
Calibration Solution (1.0 mM Ferrocene): Prepare a 1.0 mM solution of ferrocene in the 0.1 M TBAPF₆/acetonitrile electrolyte solution. Ferrocene is often used as an internal standard for calibrating the reference electrode, as its Fc/Fc⁺ redox couple is well-behaved and reversible.[5][6]
Experimental Procedure:
-
Electrode Preparation: Polish the working electrode with a slurry of alumina powder on a polishing pad to ensure a clean and reproducible surface.[6] Rinse the electrode thoroughly with distilled water, followed by acetone, and allow it to air dry.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum wire auxiliary electrode.
-
Background Scan: Fill the cell with the supporting electrolyte solution only. Deoxygenate the solution by bubbling high-purity nitrogen or argon through it for at least 10-15 minutes.[6] After deoxygenation, maintain a blanket of the inert gas over the solution surface. Record a background cyclic voltammogram to determine the potential window of the solvent-electrolyte system.[5][6]
-
Ferrocene Calibration: Clean the cell and electrodes. Fill the cell with the ferrocene solution, deoxygenate, and record the cyclic voltammogram. The formal potential (E°') of the Fc/Fc⁺ couple should be determined.
-
Analyte Scan: Clean the cell and electrodes. Fill the cell with the --INVALID-LINK--₂ analyte solution and deoxygenate.
-
Data Acquisition:
-
Set the initial potential, for instance, to 0.0 V.
-
Define the scan limits to encompass the redox events of interest. A wide scan from approximately +1.6 V to -2.0 V is often initially performed to observe all processes.[5]
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the potential scan, usually in the positive (anodic) direction first to observe the oxidation of Ru(II).
-
Record the resulting cyclic voltammogram.
-
To investigate the reversibility of the redox couples, perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[5]
-
Data Presentation
The following table summarizes typical electrochemical data for the Ru(II)/Ru(III) redox couple of --INVALID-LINK--₂ in an acetonitrile solution. Potentials are often reported versus a Ag/AgCl reference electrode or calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) couple.
| Parameter | Value | Reference Electrode | Notes |
| E°' (Ru³⁺/²⁺) | ~+1.29 V | vs. SCE | In acetonitrile. |
| Epa (Ru³⁺/²⁺) | Variable with scan rate | Ag/AgCl | Anodic peak potential. |
| Epc (Ru³⁺/²⁺) | Variable with scan rate | Ag/AgCl | Cathodic peak potential. |
| ΔEp (Epa - Epc) | ~59 mV | Ag/AgCl | For a reversible one-electron process at room temperature. |
| ipa/ipc | ~1 | Ag/AgCl | Ratio of anodic to cathodic peak currents for a reversible couple. |
| E°' (bpy/bpy⁻) | Multiple waves | Ag/AgCl | Reductions typically observed between -1.3 V and -1.9 V. |
Note: The exact potential values can vary depending on the reference electrode, solvent, and supporting electrolyte used. A study using a graphite electrode with immobilized --INVALID-LINK--₂ microparticles in an aqueous electrolyte reported a formal potential of 1.1 V versus Ag/AgCl for the Ru(II)/Ru(III) couple.[8]
Mandatory Visualizations
Caption: Experimental Workflow for Cyclic Voltammetry.
Caption: Redox Processes of [Ru(bpy)3]2+.
References
- 1. The Electronic Properties of tris-(2,2'-bipyridine)-ruthenium(II) Lab Experiment(s) | VIPEr [ionicviper.org]
- 2. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Time-Resolved Photoluminescence Spectroscopy of Tris(2,2'-bipyridine)ruthenium(II)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2,2'-bipyridine)ruthenium(II), denoted as [Ru(bpy)₃]²⁺, is a coordination complex renowned for its unique combination of chemical stability, redox properties, and intense, long-lived luminescence.[1] Its photophysical characteristics, particularly its metal-to-ligand charge transfer (MLCT) excited state, make it a vital component in fields ranging from photoredox catalysis and solar energy conversion to bio-sensing and chemiluminescence-based assays.[2][3][4]
Time-resolved photoluminescence (TRPL) spectroscopy is an essential technique for probing the excited-state dynamics of [Ru(bpy)₃]²⁺. Unlike steady-state measurements, TRPL provides direct information about the lifetime of the excited state and the kinetics of its deactivation pathways, including radiative and non-radiative decay, as well as quenching interactions with other molecules.[5][6] This application note provides a detailed protocol for conducting TRPL measurements on [Ru(bpy)₃]²⁺, including sample preparation, instrumentation, data acquisition, and analysis.
Photophysical Mechanism
The luminescence of [Ru(bpy)₃]²⁺ originates from a well-defined sequence of photophysical events. Upon absorption of a photon in the visible range (around 450 nm), the complex is promoted from its singlet ground state (¹GS) to a singlet metal-to-ligand charge transfer state (¹MLCT).[2][7] This state undergoes a very rapid, highly efficient process called intersystem crossing (ISC) to a triplet MLCT excited state (³MLCT).[4][7] This triplet state is relatively long-lived (hundreds of nanoseconds to microseconds) and is responsible for the characteristic red-orange phosphorescence as it decays back to the ground state.[1][2]
Caption: Photophysical pathways of [Ru(bpy)₃]²⁺ after photoexcitation.
Data Presentation: Photophysical Properties
The key photophysical parameters of [Ru(bpy)₃]Cl₂ are summarized in the table below. These values can vary with solvent, temperature, and the presence of quenchers.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λ_abs) | 452 ± 3 nm | Water | [2] |
| Molar Extinction Coefficient (ε) | 14,600 M⁻¹cm⁻¹ | Water | [2] |
| Emission Maximum (λ_em) | ~620 nm | Water | [2] |
| Luminescence Lifetime (τ₀) | ~650 ns | Deoxygenated Water | [1][2] |
| Luminescence Lifetime (τ₀) | ~890 ns | Deoxygenated Acetonitrile | [1][2] |
| Quantum Yield (Φ) | 2.8% | Air-Saturated Water | [2] |
Experimental Protocols
4.1. Materials and Reagents
-
Tris(2,2'-bipyridine)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
-
High-purity solvent (e.g., double-distilled water, acetonitrile, ethylene glycol)[8][9]
-
High-purity nitrogen (N₂) and oxygen (O₂) gas for deoxygenation and quenching studies
-
Quartz cuvette with a path length of 1 cm, suitable for fluorescence measurements
4.2. Instrumentation: A Typical TRPL Setup
A standard TRPL setup involves a pulsed light source for excitation, optics for sample illumination and emission collection, a fast photodetector, and time-resolved data acquisition electronics.
Caption: A typical experimental workflow for TRPL spectroscopy.
4.3. Protocol 1: Sample Preparation
-
Stock Solution: Prepare a stock solution of [Ru(bpy)₃]Cl₂ in the desired solvent. A typical concentration is 1 mM. The complex is soluble in water and polar organic solvents.[1]
-
Working Solution: Dilute the stock solution to a final concentration in the range of 10-50 µM.[8][9] The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Degassing (for intrinsic lifetime measurement): Transfer ~3 mL of the working solution into a quartz cuvette. To remove dissolved oxygen, which is a known quencher, bubble high-purity nitrogen gas through the solution for 20-40 minutes.[7][8] Seal the cuvette immediately after degassing to prevent re-exposure to air.
4.4. Protocol 2: Luminescence Lifetime Measurement
-
Instrument Setup:
-
Select an appropriate pulsed excitation source. A nitrogen laser (337 nm) or a pulsed diode laser/LED (e.g., 440-470 nm) can be used.[6][7][8]
-
Place a long-pass filter between the sample and the detector to block scattered excitation light and allow only the emission (~620 nm) to pass.[8]
-
Use a fast photodetector, such as a photomultiplier tube (PMT), to detect the luminescence signal.[9]
-
-
Data Acquisition:
-
Place the sealed, deoxygenated cuvette in the sample holder.
-
Trigger the data acquisition system (e.g., a digital oscilloscope) with the excitation pulse.
-
Record the luminescence intensity decay as a function of time. Average multiple decay curves (e.g., 128-1024) to improve the signal-to-noise ratio.
-
-
Data Analysis:
4.5. Protocol 3: Oxygen Quenching Study
-
Prepare Samples: Prepare a series of identical [Ru(bpy)₃]²⁺ solutions.
-
Vary Quencher Concentration: Saturate the solutions with different mixtures of N₂ and O₂ gas to achieve varying concentrations of dissolved oxygen. Alternatively, measure the lifetime in a fully N₂-purged solution (τ₀) and an air- or O₂-purged solution (τ).[8]
-
Measure Lifetimes: For each oxygen concentration, measure the luminescence lifetime (τ) as described in Protocol 2.
-
Stern-Volmer Analysis: The quenching process can be described by the Stern-Volmer equation: τ₀/τ = 1 + Kₛᵥ[Q] where τ₀ is the lifetime in the absence of the quencher (O₂), τ is the lifetime in the presence of the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant.[7]
-
Plotting: Create a Stern-Volmer plot of τ₀/τ versus [Q]. The plot should be linear, with the slope equal to Kₛᵥ.[7]
Caption: Logical workflow for data analysis in TRPL experiments.
Conclusion
Time-resolved photoluminescence spectroscopy is a powerful tool for characterizing the excited state of [Ru(bpy)₃]²⁺. By measuring the luminescence lifetime, researchers can gain quantitative insights into the complex's interaction with its environment, making it invaluable for applications in drug development, photocatalysis, and materials science. The protocols outlined in this note provide a robust framework for obtaining high-quality, reproducible TRPL data for [Ru(bpy)₃]²⁺ and similar luminophores.
References
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Sonochemiluminescence in an aqueous solution of Ru(bpy)3Cl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. researchgate.net [researchgate.net]
- 7. stemed.site [stemed.site]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of Tris(2,2'-bipyridine)ruthenium(II) Chloride Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2,2'-bipyridine)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a coordination complex renowned for its unique photochemical and electrochemical properties.[1] This complex is a cornerstone in fields such as photoredox catalysis, solar energy conversion, and analytical chemistry due to its strong visible light absorption, long-lived excited state, and reversible redox behavior.[1][2] For applications in areas like medicinal chemistry and drug design, where it can be used as a photosensitizer, the purity of the [Ru(bpy)₃]²⁺ complex is paramount to ensure reproducible and reliable experimental outcomes.[3]
The synthesis of [Ru(bpy)₃]Cl₂ typically involves the reaction of a ruthenium(III) salt with 2,2'-bipyridine, often in the presence of a reducing agent.[1][2] The resulting crude product can contain various impurities, including unreacted starting materials, partially complexed ruthenium species, and byproducts from the reducing agent.[2] This application note provides a detailed protocol for the synthesis of crude [Ru(bpy)₃]Cl₂ followed by a robust purification method using alumina-based column chromatography to obtain a high-purity product suitable for demanding research applications.
Experimental Protocols
Protocol 1: Synthesis of Crude [Ru(bpy)₃]Cl₂·6H₂O
This protocol is adapted from established literature procedures for the synthesis of the crude complex.[2][4]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂) or Phosphinic acid (H₃PO₂) and Sodium hydroxide (NaOH)[2][5]
-
Deionized water
-
Ethanol
-
Potassium chloride (KCl) (optional, for precipitation)[2]
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Sintered glass filter
-
Beakers and conical flasks
Procedure:
-
In a 50 mL round-bottom flask, combine RuCl₃·xH₂O (e.g., 0.1 g, ~0.48 mmol) and 2,2'-bipyridine (e.g., 0.23 g, 1.44 mmol, ~3 equivalents).[2]
-
Add 15 mL of deionized water and 15 mL of ethanol.
-
Add a freshly prepared solution of sodium hypophosphite (a reducing agent) to the mixture.[2]
-
Fit the flask with a reflux condenser and heat the mixture to a boil with constant stirring for approximately 1-2 hours. During this time, the solution's color will transition from dark brown/green to a clear, bright orange-red.[2]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Filter the solution through a sintered glass filter to remove any insoluble impurities.
-
The resulting orange-red filtrate contains the crude [Ru(bpy)₃]Cl₂. This solution can be concentrated under reduced pressure, or the product can be precipitated by adding a large excess of KCl.[2]
-
Collect the crude solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Caption: Workflow for the synthesis of crude [Ru(bpy)₃]Cl₂.
Protocol 2: Purification by Alumina Column Chromatography
This protocol describes the purification of the crude product using a neutral alumina stationary phase, which is effective for separating the charged complex from less polar impurities.
Materials:
-
Crude [Ru(bpy)₃]Cl₂
-
Neutral alumina (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetonitrile (ACN) (alternative eluent)[6]
-
Toluene (alternative eluent)[7]
Equipment:
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection flasks or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely place a small plug of cotton or glass wool at the bottom of the chromatography column. Optionally, add a thin layer of sand.
-
Prepare a slurry of neutral alumina in the initial eluent (e.g., 100% DCM or a 10:1 DCM:MeOH mixture).[8]
-
Pour the slurry into the column and allow the alumina to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve a minimum amount of the crude [Ru(bpy)₃]Cl₂ in the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the alumina bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase. A bright orange-red band corresponding to the [Ru(bpy)₃]²⁺ complex should be clearly visible at the top of the column.
-
Gradually increase the polarity of the mobile phase to elute the complex. For a DCM/MeOH system, a gradient from 10:1 to 5:1 (v/v) DCM:MeOH is typically effective.[8] An alternative system is acetonitrile (ACN).[6]
-
Collect the distinct, brightly colored orange-red band in separate fractions. Impurities may elute before or be retained on the column.
-
-
Product Recovery:
-
Combine the pure fractions, identified by their uniform color.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified [Ru(bpy)₃]Cl₂ as a dark orange-red solid.
-
-
Characterization:
Caption: Workflow for column chromatography purification.
Data Presentation
Quantitative data from a typical synthesis and purification are summarized below.
Table 1: Synthesis and Purification Yield Summary
| Parameter | Value | Reference |
| Starting Material | RuCl₃·xH₂O | [2] |
| Crude Yield | ~80-90% | [10] |
| Purified Yield | ~60-75% | [8] |
| Purity Assessment | UV-Vis, ¹H NMR | [6][9] |
Table 2: Spectroscopic Characterization of Purified [Ru(bpy)₃]Cl₂
| Analysis Method | Characteristic Data | Reference |
| UV-Vis (in H₂O) | λ_max ≈ 285 nm (π-π* ligand transition) | [1] |
| λ_max ≈ 452 nm (MLCT band) | [1] | |
| ε (at 452 nm) ≈ 14,600 M⁻¹cm⁻¹ | [1] | |
| ¹H NMR (in CDCl₃) | δ ≈ 8.47 ppm (m, 2H) | [8] |
| δ ≈ 7.65 ppm (m, 2H) | [8] | |
| δ ≈ 7.37 ppm (m, 2H) | [8] | |
| Emission (in H₂O) | λ_em ≈ 620 nm (Excitation at 450 nm) | [1] |
Logical Diagram of Chromatographic Separation
The principle of purification relies on the differential adsorption of the components in the crude mixture to the stationary phase.
References
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. ionicviper.org [ionicviper.org]
- 4. researchgate.net [researchgate.net]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. rsc.org [rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols for Ru(bpy)₃²⁺ as a Photosensitizer in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,2'-bipyridyl)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺, is a highly versatile and widely used photoredox catalyst in modern organic synthesis.[1] Its strong absorption in the visible light spectrum (λₘₐₓ ≈ 452 nm), long-lived triplet excited state, and well-defined redox properties make it an efficient photosensitizer for a broad range of chemical transformations.[1] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by [Ru(bpy)₃]²⁺, targeting researchers and professionals in the field of organic synthesis and drug development.
Photocatalytic Mechanism of [Ru(bpy)₃]²⁺
The photocatalytic activity of [Ru(bpy)₃]²⁺ is initiated by the absorption of visible light, which promotes the complex to a metal-to-ligand charge transfer (MLCT) excited state, *[Ru(bpy)₃]²⁺.[2] This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to participate in single-electron transfer (SET) processes with organic substrates through either an oxidative or a reductive quenching cycle.[2][3]
Oxidative Quenching Cycle
In the oxidative quenching cycle, the excited state *[Ru(bpy)₃]²⁺ donates an electron to a suitable acceptor (A), generating the oxidized form of the catalyst, [Ru(bpy)₃]³⁺, and the radical anion of the acceptor (A•⁻).[2] The highly oxidizing [Ru(bpy)₃]³⁺ can then accept an electron from a donor molecule (D) to regenerate the ground state catalyst and form the radical cation of the donor (D•⁺), thus completing the catalytic cycle.[2]
Reductive Quenching Cycle
Conversely, in the reductive quenching cycle, the excited *[Ru(bpy)₃]²⁺ accepts an electron from a donor molecule (D), leading to the formation of the reduced form of the catalyst, [Ru(bpy)₃]⁺, and the radical cation of the donor (D•⁺).[3] The strongly reducing [Ru(bpy)₃]⁺ can then donate an electron to an acceptor molecule (A) to regenerate the ground state catalyst and form the radical anion of the acceptor (A•⁻).[3]
Application in Organic Synthesis
Trifluoromethylation of Arenes and Heteroarenes
The introduction of a trifluoromethyl group (CF₃) is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.[4] Photoredox catalysis with [Ru(bpy)₃]²⁺ provides a mild and efficient method for the direct trifluoromethylation of arenes and heteroarenes.[5]
Reaction Principle: The reaction proceeds via an oxidative quenching cycle where the excited photocatalyst reduces a trifluoromethyl source, such as CF₃SO₂Cl, to generate a trifluoromethyl radical (•CF₃).[5] This radical then undergoes addition to the aromatic ring, followed by oxidation and deprotonation to yield the trifluoromethylated product.[6]
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| N-Methylpyrrole | 2-Trifluoromethyl-N-methylpyrrole | 94 | [5] |
| Furan | 2-Trifluoromethylfuran | 78 | [5] |
| Thiophene | 2-Trifluoromethylthiophene | 85 | [5] |
| Anisole | 4-Trifluoromethylanisole | 84 | [5] |
| Toluene | 4-Trifluoromethyltoluene | 72 | [5] |
Experimental Protocol:
-
To an oven-dried vial equipped with a magnetic stir bar, add the arene or heteroarene (0.5 mmol), [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%), and a suitable base such as Mg(OAc)₂ (1.0 mmol).[4]
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., DMF or a mixture of water and acetonitrile) via syringe.[4][6]
-
Add the trifluoromethylating agent, such as CF₃SO₂Cl (1.0 mmol), via syringe.[4]
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a 26 W compact fluorescent lamp or blue LEDs) and stir vigorously at room temperature.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reductive Dehalogenation
Photoredox-catalyzed reductive dehalogenation is a valuable method for the removal of halogen atoms from organic molecules, particularly from activated positions such as benzylic or α-carbonyl halides.[2]
Reaction Principle: This transformation typically follows a reductive quenching cycle. The excited *[Ru(bpy)₃]²⁺ is reduced by a sacrificial electron donor, such as Hantzsch ester or a tertiary amine (e.g., i-Pr₂NEt), to generate [Ru(bpy)₃]⁺.[2] This potent reductant then transfers an electron to the halide substrate, leading to the cleavage of the carbon-halogen bond and formation of a carbon-centered radical, which is subsequently quenched to afford the dehalogenated product.[2]
Quantitative Data:
| Substrate | Reductant | Product | Yield (%) | Reference |
| Ethyl 2-bromo-2-phenylacetate | i-Pr₂NEt / HCOOH | Ethyl 2-phenylacetate | 95 | [2] |
| 2-Bromoacetophenone | Hantzsch Ester | Acetophenone | 92 | [2] |
| Benzyl bromide | i-Pr₂NEt / HCOOH | Toluene | 88 | [2] |
Experimental Protocol:
-
In a reaction vial, dissolve the halogenated substrate (0.2 mmol) and [Ru(bpy)₃]Cl₂ (0.002 mmol, 1 mol%) in a degassed solvent (e.g., acetonitrile).
-
Add the sacrificial reductant, such as Hantzsch ester (0.24 mmol) or a combination of i-Pr₂NEt (0.4 mmol) and formic acid (0.4 mmol).[2]
-
Seal the vial and irradiate with a blue LED light source with stirring at room temperature.
-
After the starting material is consumed (as monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Synthesis of Acyclic Sulfonylated Alkenes
The addition of sulfonyl chlorides to unactivated olefins can be achieved using [Ru(bpy)₃]Cl₂ as a photocatalyst, leading to the formation of acyclic sulfonylated alkenes.[7] This reaction represents a form of atom transfer radical addition (ATRA).
Reaction Principle: The reaction is initiated by the reduction of the sulfonyl chloride by the excited photocatalyst, generating a sulfonyl radical. This radical adds to the alkene, and the resulting radical intermediate is then trapped to afford the final product. When using [Ru(bpy)₃]Cl₂, the reaction typically terminates after the initial C-S bond formation without subsequent cyclization, which can be observed with more strongly reducing photocatalysts.[7]
Experimental Protocol:
-
To a Schlenk tube, add the 2-arylstyrene (0.2 mmol), sulfonyl chloride (0.3 mmol), and [Ru(bpy)₃]Cl₂ (0.004 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add degassed solvent (e.g., acetonitrile) and stir the mixture at room temperature.
-
Irradiate the reaction with a visible light source (e.g., a household fluorescent lamp) for the specified time.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Setup
A typical experimental setup for [Ru(bpy)₃]²⁺ photocatalysis is straightforward and can be easily assembled in a standard organic synthesis laboratory. The key components are a reaction vessel, a magnetic stirrer, an inert atmosphere, and a visible light source.
Safety Precautions:
-
While visible light is used, it is advisable to protect the reaction from ambient light to ensure reproducibility.
-
Many of the reagents used in these reactions are toxic and/or volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. nano.sfedu.ru [nano.sfedu.ru]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Photostability and Degradation of [Ru(bpy)₃]²⁺
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photocatalyst Tris(bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving [Ru(bpy)₃]²⁺, focusing on unexpected degradation or loss of performance.
Issue 1: Rapid loss of [Ru(bpy)₃]²⁺ absorbance or emission during photoirradiation.
-
Possible Cause 1: Photodegradation. The [Ru(bpy)₃]²⁺ complex can degrade upon prolonged exposure to light, especially in the presence of certain solvents or nucleophiles.[1][2] One common degradation pathway is the photodissociation of a bipyridine (bpy) ligand.[1] This is particularly significant in solvents with low dielectric constants.[1]
-
Troubleshooting Steps:
-
Solvent Selection: If using a nonpolar solvent like dichloromethane, consider the impact on photostability.[1] For applications requiring high stability, especially in the presence of coordinating anions, alternative solvents should be evaluated.
-
Counterion Effects: The choice of counterion significantly impacts photostability.[1][3] Weakly coordinating anions like BArF₄⁻ can enhance photostability compared to more strongly coordinating anions like tosylate (TsO⁻).[1][3] If instability is observed, consider using a [Ru(bpy)₃]²⁺ salt with a less coordinating counterion.
-
Degassing: Ensure the solvent is thoroughly deaerated. Oxygen can act as a quencher and may participate in degradative pathways.
-
Control Experiment: Run a control experiment in the dark to confirm that the degradation is light-induced.
-
Issue 2: Inconsistent or lower-than-expected photocatalytic activity.
-
Possible Cause 1: Instability of the Oxidized or Reduced State. The oxidized form, [Ru(bpy)₃]³⁺, is known to be unstable in neutral and alkaline aqueous solutions.[4] Similarly, the reduced form, [Ru(bpy)₃]⁺, can be reactive.
-
Troubleshooting Steps:
-
pH Control: For aqueous systems, carefully control the pH. In neutral or alkaline conditions, the instability of [Ru(bpy)₃]³⁺ can be a limiting factor.[4]
-
Sacrificial Agents: Ensure the sacrificial electron donor or acceptor is chosen appropriately and is present in a sufficient concentration to efficiently regenerate the [Ru(bpy)₃]²⁺ ground state.
-
Electron Transfer Kinetics: The rate of electron transfer between the photosensitizer and the substrate or catalyst is crucial.[4] If this step is slow, it can allow for degradation of the excited or charge-separated states.[4] Consider modifying reaction conditions to improve these kinetics.
-
Issue 3: Formation of precipitates or unexpected color changes.
-
Possible Cause 1: Ligand Dissociation and Formation of Inactive Complexes. In the presence of coordinating anions (X⁻), photodissociation of a bpy ligand can lead to the formation of inactive species like [Ru(bpy)₂(X)₂].[1]
-
Possible Cause 2: Degradation Products. The degradation of [Ru(bpy)₃]²⁺ in aqueous solution can proceed via photoaquation, leading to the formation of cis- and trans-[Ru(bpy)₂(OH₂)₂]²⁺.[2]
-
Troubleshooting Steps:
-
Analytical Characterization: Use techniques like UV-Vis spectroscopy, HPLC, or mass spectrometry to identify the species present in your reaction mixture. A shift in the MLCT absorption band around 452 nm can indicate a change in the coordination sphere of the ruthenium center.[4][5]
-
Minimize Coordinating Species: If possible, avoid using buffers or solvents with strongly coordinating anions, especially in non-aqueous media.[1] The trend for decomposition in the presence of buffer anions is phosphate < acetate < phthalate.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of [Ru(bpy)₃]²⁺ photodegradation?
A1: The photodegradation of [Ru(bpy)₃]²⁺ can occur through several pathways. A key mechanism involves the thermal population of metal-centered (MC) states from the initial metal-to-ligand charge transfer (MLCT) excited state.[2] These MC states can have dissociative character, leading to the loss of a bipyridine ligand.[1][2] In aqueous solutions, this can result in photoaquation, where water molecules coordinate to the ruthenium center.[2] In nonpolar solvents with coordinating anions, ligand substitution can occur, forming complexes like [Ru(bpy)₂(X)₂].[1]
Q2: How does the solvent affect the photostability of [Ru(bpy)₃]²⁺?
A2: The solvent plays a critical role in the photostability of [Ru(bpy)₃]²⁺. In solvents with a low dielectric constant, such as dichloromethane, the complex is recognized for its relatively low photostability.[1] This is exacerbated by the presence of coordinating anions, which can facilitate the photodissociation of a bipyridine ligand.[1] In aqueous solutions, the pH and the presence of buffer anions can influence the degradation pathway and rate.[2][4]
Q3: Which counterion provides the best photostability for [Ru(bpy)₃]²⁺?
A3: The photostability of [Ru(bpy)₃]²⁺ is significantly influenced by its counterion.[1][3] Weakly coordinating, bulky anions generally lead to higher photostability. For example, --INVALID-LINK--₂ has been shown to be significantly more photostable than complexes with more coordinating counterions like tosylate (TsO⁻) or even hexafluorophosphate (PF₆⁻).[1] The non-coordinating nature of BArF₄⁻ disfavors the loss of a bpy ligand, which is a primary decomposition pathway.[1]
Q4: Can [Ru(bpy)₃]²⁺ be used in the presence of oxygen?
A4: While [Ru(bpy)₃]²⁺ can be used in the presence of oxygen, it is important to be aware that oxygen can quench the excited state of the complex. The presence of oxygen and moisture can also contribute to the degradation of [Ru(bpy)₃]²⁺-based devices.[6] For many photocatalytic applications, particularly those involving reductive quenching pathways, it is standard practice to de-gas the reaction mixture to remove oxygen.
Q5: How can I monitor the degradation of [Ru(bpy)₃]²⁺ during my experiment?
A5: The degradation of [Ru(bpy)₃]²⁺ can be monitored using UV-Vis absorption spectroscopy and fluorescence spectroscopy. A decrease in the intensity of the characteristic metal-to-ligand charge transfer (MLCT) absorption band around 452 nm is a clear indicator of decomposition.[4] Similarly, a decrease in the luminescence intensity over time upon continuous irradiation can be used to quantify photostability.[1] For a more detailed analysis of degradation products, techniques like HPLC and mass spectrometry are recommended.[2]
Data Presentation
Table 1: Photophysical Properties of [Ru(bpy)₃]²⁺
| Property | Value | Solvent | Reference |
| Absorption Max (λ_abs) | 452 nm | Acetonitrile, Water | [7] |
| Molar Extinction Coefficient (ε) | 14,600 M⁻¹cm⁻¹ | Acetonitrile, Water | [7] |
| Emission Max (λ_em) | 620 nm | Acetonitrile, Water | [7] |
| Quantum Yield (Φ) | 0.061 | Acetonitrile | [7] |
| Quantum Yield (Φ) | 0.028 | Water | [7] |
| Excited State Lifetime (τ) | 890 ns | Acetonitrile | [7] |
| Excited State Lifetime (τ) | 650 ns | Water | [5] |
Table 2: Influence of Counterion on Photostability in CH₂Cl₂
| Complex | % Initial Luminescence after 1h | Relative Stability | Reference |
| --INVALID-LINK--₂ | ~80% | Highest | [1] |
| --INVALID-LINK--₂ | 40% | High | [1] |
| --INVALID-LINK--₂ | 25% | Moderate | [1] |
| --INVALID-LINK--₂ | <15% (after 10 min) | Lowest | [1] |
Experimental Protocols
Protocol 1: Assessing Photostability via UV-Vis Spectroscopy
-
Solution Preparation: Prepare a solution of [Ru(bpy)₃]²⁺ in the desired solvent at a concentration that gives an absorbance of ~1 at the MLCT maximum (452 nm) in a 1 cm path length cuvette.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution from 300 to 700 nm.
-
Photoirradiation: Irradiate the solution with a light source of a specific wavelength (e.g., 450 nm LED). Ensure the light source provides constant and uniform illumination to the sample.
-
Time-course Measurements: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at 452 nm as a function of irradiation time. The rate of decrease in absorbance is a measure of the photodecomposition rate. An isosbestic point in the spectra can indicate a clean conversion to a single product.[4]
Protocol 2: Monitoring Photostability with Fluorescence Spectroscopy
-
Solution Preparation: Prepare a dilute, deaerated solution of [Ru(bpy)₃]²⁺ in the chosen solvent. The concentration should be low enough to avoid inner-filter effects.
-
Initial Emission Spectrum: Excite the sample at the MLCT absorption maximum (~452 nm) and record the initial emission spectrum (typically from 500 to 800 nm). Note the emission intensity at the peak maximum (~620 nm).
-
Continuous Irradiation: Continuously irradiate the sample in the fluorometer using the excitation beam.
-
Kinetic Scan: Set the fluorometer to a kinetic mode, monitoring the emission intensity at the peak maximum as a function of time.
-
Data Analysis: Plot the normalized emission intensity (I/I₀) versus irradiation time. A faster decay indicates lower photostability. This method is particularly sensitive for comparing the relative stabilities of different [Ru(bpy)₃]²⁺ salts.[1]
Visualizations
Caption: Key photophysical and degradation pathways of [Ru(bpy)₃]²⁺.
Caption: Troubleshooting workflow for [Ru(bpy)₃]²⁺ degradation.
References
Technical Support Center: Quenching of [Ru(bpy)₃]²⁺ Excited State by Oxygen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the luminescence quenching of Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) by molecular oxygen.
Troubleshooting Guides
This section addresses common issues encountered during experimental work in a question-and-answer format.
Question 1: Why is the luminescence intensity of my [Ru(bpy)₃]²⁺ solution lower than expected, even in what I believe to be an oxygen-free environment?
Answer: Several factors could contribute to lower-than-expected luminescence intensity:
-
Incomplete Deoxygenation: Molecular oxygen is a highly efficient quencher of the [Ru(bpy)₃]²⁺ excited state.[1][2] Standard deoxygenation methods, such as bubbling with an inert gas (N₂ or Ar) for 20 minutes, may not be sufficient to remove all dissolved oxygen.[2] Consider extending the deoxygenation time or using the freeze-pump-thaw method for more rigorous oxygen removal.[2]
-
Concentration Quenching: At high concentrations, [Ru(bpy)₃]²⁺ can exhibit self-quenching, where excited molecules are quenched by ground-state molecules. Ensure your solution concentration is within a range where this effect is minimal.
-
Photodegradation: Prolonged exposure to the excitation light source can lead to photodegradation of the [Ru(bpy)₃]²⁺ complex, reducing the overall luminescence. Limit exposure times and use appropriate filters.
-
Impurities: The presence of other quenching species in your solvent or reagents can also decrease luminescence. Use high-purity solvents and reagents to minimize this.
Question 2: My Stern-Volmer plot (I₀/I or τ₀/τ vs. [O₂]) is non-linear. What could be the cause?
Answer: A non-linear Stern-Volmer plot can indicate several phenomena:
-
Static Quenching: In addition to dynamic (collisional) quenching, static quenching can occur if a non-luminescent complex forms between [Ru(bpy)₃]²⁺ and oxygen in the ground state. This is more likely at high quencher concentrations.
-
Heterogeneous Environment: If the [Ru(bpy)₃]²⁺ is in a complex medium, such as embedded in a polymer matrix or adsorbed onto a surface, there may be different populations of the complex with varying accessibility to oxygen.[3] This can result in a downward-curving Stern-Volmer plot.[3]
-
Simultaneous Quenching Mechanisms: The presence of another quencher in the system could lead to complex quenching kinetics and a non-linear plot.
Question 3: The luminescence lifetime of my deoxygenated [Ru(bpy)₃]²⁺ solution is shorter than literature values. Why?
Answer: A shorter-than-expected lifetime in the absence of oxygen can be due to:
-
Solvent Effects: The luminescence lifetime of [Ru(bpy)₃]²⁺ is solvent-dependent. Ensure you are comparing your results to literature values in the same solvent.
-
Temperature: The lifetime of the excited state is temperature-dependent, generally decreasing as temperature increases.[4] Maintain a constant and known temperature during your measurements.
-
Presence of Other Quenchers: Even in the absence of oxygen, other species can quench the excited state. As mentioned previously, ensure the purity of your solvent and reagents.
Question 4: I am trying to use [Ru(bpy)₃]²⁺ as an oxygen sensor, but the sensitivity is low.
Answer: Low sensitivity in an oxygen sensing application can be addressed by considering the following:
-
Matrix Permeability: If the [Ru(bpy)₃]²⁺ is immobilized in a solid matrix, the permeability of that matrix to oxygen is a critical factor.[3] A matrix with low oxygen permeability will result in a less sensitive sensor.
-
Response Time: Ensure you are allowing enough time for the oxygen concentration to equilibrate between the sample and the sensor.
-
Instrumentation: The sensitivity of your detection system (e.g., photomultiplier tube) will also impact the overall sensitivity of your measurements.
Frequently Asked Questions (FAQs)
What is the mechanism of [Ru(bpy)₃]²⁺ quenching by oxygen? The quenching of the excited state of [Ru(bpy)₃]²⁺ by molecular oxygen is primarily a dynamic or collisional process.[4] It is thought to occur through a collision-cage recombination mechanism.[5] The excited complex ([Ru(bpy)₃]²⁺*) collides with ground-state triplet oxygen (³O₂) and can undergo energy transfer to produce ground-state [Ru(bpy)₃]²⁺ and excited-state singlet oxygen (¹O₂).[6][7] There may also be a component of charge transfer in the quenching mechanism.[5][6][7]
What is the Stern-Volmer equation and how is it used? The Stern-Volmer equation describes the relationship between luminescence intensity or lifetime and the concentration of a quencher. It is given by:
I₀/I = 1 + Ksv[Q] or τ₀/τ = 1 + kqτ₀[Q]
Where:
-
I₀ and τ₀ are the luminescence intensity and lifetime in the absence of the quencher.
-
I and τ are the luminescence intensity and lifetime in the presence of the quencher.
-
[Q] is the quencher concentration (in this case, [O₂]).
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
By plotting I₀/I or τ₀/τ against [O₂], a linear relationship should be observed, and the slope can be used to determine the quenching constant.[1][8]
What are typical values for the luminescence lifetime and quenching rate constant? The luminescence lifetime of [Ru(bpy)₃]²⁺ in deoxygenated aqueous solution at room temperature is approximately 600 ns.[1] The bimolecular quenching rate constant (kq) by oxygen in aqueous solution is on the order of 10⁹ M⁻¹s⁻¹.[1][7]
Quantitative Data
Table 1: Luminescence Lifetime and Quenching Constants of [Ru(bpy)₃]²⁺ with Oxygen
| Solvent | Temperature (°C) | Lifetime in N₂ (τ₀) (µs) | Bimolecular Quenching Rate Constant (kq) (x 10⁹ M⁻¹s⁻¹) |
| Water | Room Temp | ~0.6 | ~7.4 (calculated diffusion-controlled) |
| Water | Not Specified | Not Specified | 2.55 - 7.01 |
| D₂O | Not Specified | Not Specified | 3.38 - 5.69 |
| Ethylene Glycol | 10 - 50 | Varies with Temp | Varies with Temp |
| Glycerol | 10 - 50 | Varies with Temp | Varies with Temp |
Data compiled from various sources.[1][4][7]
Experimental Protocols
Protocol 1: Preparation of [Ru(bpy)₃]²⁺ Solution
-
Weigh the desired amount of tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate.
-
Dissolve the complex in the desired high-purity solvent (e.g., deionized water, ethanol, acetonitrile).
-
For experiments requiring the absence of oxygen, transfer the solution to a sealable container (e.g., a cuvette with a septum).
-
Deoxygenate the solution by bubbling with a high-purity inert gas (N₂ or Ar) for at least 20 minutes.[2] For more complete oxygen removal, perform at least three freeze-pump-thaw cycles.[2]
-
Seal the container to prevent re-oxygenation.
Protocol 2: Luminescence Lifetime Measurement
-
Excitation: Use a pulsed light source, such as a nitrogen laser (337 nm) or a pulsed LED (e.g., 470 nm), to excite the [Ru(bpy)₃]²⁺ solution.[1][4]
-
Detection: Collect the resulting luminescence at the emission maximum (~600-620 nm) using a fast photodetector, such as a photomultiplier tube (PMT).[1]
-
Data Acquisition: Record the luminescence decay profile using a digital oscilloscope.[1]
-
Analysis: Fit the decay curve to a single exponential function to determine the lifetime (τ). The natural log of the fluorescence intensity versus time should yield a straight line with a slope of -1/τ.[1]
Protocol 3: Stern-Volmer Analysis
-
Prepare a series of [Ru(bpy)₃]²⁺ solutions with varying concentrations of dissolved oxygen. This can be achieved by mixing known volumes of deoxygenated and air-saturated solutions or by bubbling the solution with gas mixtures of known oxygen content. An oxygen electrode can be used to monitor the oxygen concentration.[1]
-
Measure the luminescence intensity (I) or lifetime (τ) for each solution.
-
Measure the luminescence intensity (I₀) or lifetime (τ₀) of a fully deoxygenated solution.
-
Plot I₀/I or τ₀/τ versus the oxygen concentration [O₂].
-
Perform a linear regression on the data. The slope of the line will be the Stern-Volmer constant (Ksv).
Visualizations
Caption: Mechanism of [Ru(bpy)₃]²⁺ luminescence quenching by oxygen.
Caption: Workflow for a typical oxygen quenching experiment.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. web.ist.utl.pt [web.ist.utl.pt]
- 2. stemed.site [stemed.site]
- 3. researchgate.net [researchgate.net]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of quenching by oxygen of the excited states of ruthenium(ii) complexes in aqueous media. Solvent isotope effect and photosensitized generation of singlet oxygen, O2(1Δg), by [Ru(diimine)(CN)4]2− complex ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Optimizing Photocatalytic Efficiency of Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+)
Welcome to the technical support center for the optimization of [Ru(bpy)3]2+ photocatalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key photophysical and electrochemical properties of [Ru(bpy)3]2+ that are crucial for its photocatalytic activity?
A1: The photocatalytic prowess of [Ru(bpy)3]2+ stems from its unique combination of photophysical and electrochemical characteristics. It strongly absorbs visible light, leading to the formation of a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state.[1][2] This excited state is both a more potent oxidizing and reducing agent than the ground state, enabling it to participate in single-electron transfer (SET) processes with a wide range of organic substrates.[1][3] Key properties are summarized in the table below.
Q2: What is the difference between oxidative and reductive quenching pathways in [Ru(bpy)3]2+ photocatalysis?
A2: The quenching of the excited state of [Ru(bpy)3]2+ can proceed through two main pathways:
-
Oxidative Quenching: The excited photocatalyst donates an electron to a substrate (an electron acceptor), generating the oxidized form of the photocatalyst, [Ru(bpy)3]3+, and the reduced substrate.[4][5] This pathway is favored when using a sacrificial electron acceptor.
-
Reductive Quenching: The excited photocatalyst accepts an electron from a substrate (an electron donor), forming the reduced photocatalyst, [Ru(bpy)3]+, and the oxidized substrate.[5][6] This is common when a sacrificial electron donor is used.
Q3: How does the choice of solvent affect the photocatalytic efficiency?
A3: The solvent plays a critical role in modulating the activity of the photocatalyst. Low-dielectric constant solvents can have a dramatic impact on the excited-state quenching coefficient.[7] For instance, the choice of solvent can influence the formation of ion pairs between the cationic [Ru(bpy)3]2+ and its counterion, which in turn affects the accessibility of the excited state to the substrate.[7]
Q4: What is the importance of the counterion in [Ru(bpy)3]2+ photocatalysis?
A4: The counterion associated with the [Ru(bpy)3]2+ complex significantly influences its photophysical properties and catalytic performance.[7] Large, weakly coordinating anions, such as BArF4–, can lead to higher photocatalytic activity by forming solvent-separated ion pairs, which makes the excited state of the ruthenium complex more accessible for interaction with substrates.[7] Conversely, tightly bound counterions can hinder this interaction and reduce efficiency.[7]
Q5: How can I determine the quantum yield of my photocatalytic reaction?
A5: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the number of moles of product formed divided by the number of moles of photons absorbed. It is often determined relative to a standard with a known quantum yield, such as [Ru(bpy)3]2+ itself under specific conditions.[1][8][9] The relative quantum yield can be calculated using the following equation:
Φ_sample_ = Φ_standard_ * (I_sample_ / A_sample_) / (I_standard_ / A_standard_) * (η_sample_ / η_standard_)²
Where:
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inefficient quenching of the excited state: The substrate may not be effectively interacting with the excited [Ru(bpy)3]2+. 2. Photocatalyst decomposition: The oxidized form, [Ru(bpy)3]3+, can be unstable, especially in neutral or alkaline solutions.[4] 3. Incorrect wavelength of light: The light source may not overlap with the absorption spectrum of [Ru(bpy)3]2+. 4. Presence of oxygen: Oxygen can quench the excited state of the photocatalyst.[10] | 1. Modify the reaction conditions: Change the solvent to one with a different dielectric constant.[7] Consider changing the counterion of the photocatalyst to a less coordinating one.[7] 2. Optimize the pH: For reactions involving [Ru(bpy)3]3+, working in acidic conditions can improve its stability.[11] 3. Check the light source: Ensure the emission spectrum of your light source has significant overlap with the absorption maximum of [Ru(bpy)3]2+ (around 452 nm).[2] 4. Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution. |
| Reaction stops after a short period | 1. Photocatalyst degradation: Continuous irradiation can lead to the decomposition of the photocatalyst.[7][12] 2. Depletion of sacrificial agent: The sacrificial electron donor or acceptor has been consumed. | 1. Use a more photostable catalyst: If possible, consider derivatives of [Ru(bpy)3]2+ with improved photostability.[7] 2. Increase the concentration of the sacrificial agent: Ensure the sacrificial agent is in sufficient excess. |
| Inconsistent results between batches | 1. Variations in solvent purity: Trace impurities in the solvent can act as quenchers. 2. Inconsistent degassing: The amount of residual oxygen can vary. 3. Fluctuations in light intensity: The output of the light source may not be stable. | 1. Use high-purity solvents: Always use freshly distilled or HPLC-grade solvents. 2. Standardize the degassing procedure: Use a consistent method and duration for degassing. 3. Monitor the light source: Use a photometer to ensure consistent light intensity for all experiments. |
Data Presentation
Table 1: Photophysical and Electrochemical Properties of [Ru(bpy)3]2+
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λ_max_) | 452 nm | Acetonitrile | [2] |
| Emission Maximum (λ_em_) | 620 nm | Acetonitrile, room temperature | [1] |
| Excited State Lifetime (τ₀) | ~600 ns - 1.1 µs | Deaerated acetonitrile | [5] |
| Oxidation Potential (E₁/₂([Ru]³⁺/²⁺)) | +1.29 V vs SCE | Acetonitrile | [5] |
| Reduction Potential (E₁/₂([Ru]²⁺/⁺)) | -1.33 V vs SCE | Acetonitrile | [5] |
| Excited State Oxidation Potential (E₁/₂([Ru]³⁺/²⁺)) | -0.83 V vs SCE | Acetonitrile | [2] |
| Excited State Reduction Potential (E₁/₂([Ru]²⁺/⁺)) | +0.84 V vs SCE | Acetonitrile | [2] |
Table 2: Emission Quantum Yields (Φ_em_) of [Ru(bpy)3]2+ under Various Conditions
| Solvent | Conditions | Quantum Yield (Φ_em_) | Reference(s) |
| Acetonitrile | Deaerated, 298 K | 0.095 | [1][8][9] |
| Acetonitrile | Aerated, 298 K | 0.018 | [9] |
| Water | Deaerated | 0.063 | [9] |
| Water | Aerated | 0.040 | [9] |
| 4:1 EtOH:MeOH | 77 K | 0.38 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a [Ru(bpy)3]2+ Photocatalyzed Reaction
-
Preparation of the Reaction Mixture: In a reaction vessel (e.g., a Schlenk tube or a vial with a septum), combine the substrate, sacrificial agent (if required), and solvent.
-
Addition of Photocatalyst: Add the [Ru(bpy)3]2+ photocatalyst. The catalyst loading is typically in the range of 0.5-2.5 mol%.[7]
-
Degassing: Seal the reaction vessel and degas the mixture thoroughly. This can be achieved by three to four cycles of freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the solution for 20-30 minutes.
-
Irradiation: Place the reaction vessel at a fixed distance from a visible light source (e.g., blue LEDs, λ_max_ ≈ 460 nm).[7] Use a fan to maintain a constant temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR).
-
Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary), remove the solvent under reduced pressure, and purify the product using standard techniques such as column chromatography.
Protocol 2: Measurement of Emission Quenching (Stern-Volmer Analysis)
-
Prepare a Stock Solution: Prepare a stock solution of [Ru(bpy)3]2+ of known concentration in the desired deaerated solvent.
-
Prepare Quencher Solutions: Prepare a series of solutions containing a constant concentration of [Ru(bpy)3]2+ and varying concentrations of the quencher (substrate).
-
Measure Emission Spectra: Record the emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength corresponds to an absorption maximum of [Ru(bpy)3]2+ (e.g., 452 nm).
-
Construct the Stern-Volmer Plot: Plot the ratio of the emission intensity in the absence of the quencher (I₀) to the emission intensity in the presence of the quencher (I) against the concentration of the quencher ([Q]).
-
Determine the Stern-Volmer Constant (K_SV_): The slope of the resulting linear plot is the Stern-Volmer constant (K_SV_). The quenching rate constant (k_q_) can be calculated using the equation: K_SV_ = k_q_τ₀, where τ₀ is the excited-state lifetime of [Ru(bpy)3]2+ in the absence of the quencher.[7]
Visualizations
Caption: General photocatalytic cycles of [Ru(bpy)3]2+ via oxidative and reductive quenching pathways.
Caption: A typical experimental workflow for a photocatalytic reaction using [Ru(bpy)3]2+.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Reductive quenching of photosensitizer [Ru(bpy)3]2+ reveals the inhomogeneous distribution of sites in PAN polymer nanofibers for light-driven redox catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Excited‐State Dynamics of [Ru(bpy)3]2+ Thin Films on Sensitized TiO2 and ZrO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoassisted oxidation of ruthenium(ii)-photocatalysts Ru(bpy)32+ and Ru(bpz)32+ to RuO4: orthogonal tandem photoredox and oxidation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Photophysics of Ru(bpy)₃²⁺ in Solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the solvent effects on the photophysics of Tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ru(bpy)₃²⁺ emission spectrum is weak and the lifetime is shorter than expected. What are the common causes?
A1: Weak emission and shortened lifetimes are often due to quenching of the excited state. The most common quencher is molecular oxygen dissolved in the solvent. The triplet metal-to-ligand charge transfer (³MLCT) excited state of Ru(bpy)₃²⁺ is efficiently quenched by oxygen.[1][2]
Troubleshooting Steps:
-
Degas your solutions: It is crucial to remove dissolved oxygen from your solutions before measurement.[3] Common degassing methods include:
-
Check for Impurities: Impurities in the solvent or the Ru(bpy)₃²⁺ complex itself can also act as quenchers. Ensure you are using high-purity solvents and that your complex is properly purified.
-
Concentration Effects: At high concentrations, self-quenching or triplet-triplet annihilation can occur, leading to a decrease in emission quantum yield and lifetime.[5] Consider performing a concentration-dependent study to rule this out.
Q2: The emission maximum of my Ru(bpy)₃²⁺ solution is shifting between experiments. Why is this happening?
A2: The emission maximum of Ru(bpy)₃²⁺ is known to be sensitive to the solvent environment. This phenomenon is referred to as solvatochromism. The shift in the emission maximum is primarily attributed to the stabilization of the polar metal-to-ligand charge transfer (MLCT) excited state by the solvent.[6]
Troubleshooting Steps:
-
Solvent Polarity: Ensure you are using the exact same solvent for all experiments. Even small changes in solvent composition or the presence of impurities (like water in an organic solvent) can alter the polarity and affect the emission wavelength.
-
Temperature Control: While solvent polarity is the primary factor, temperature can also have a minor effect on the emission spectrum. Maintain a constant and recorded temperature for all measurements.
-
Consistent Sample Preparation: Ensure your sample preparation protocol is consistent to avoid introducing variability.
Q3: I am trying to measure the photoluminescence quantum yield (PLQY) of Ru(bpy)₃²⁺ and my values are inconsistent.
A3: Accurate PLQY measurements require careful experimental technique. Inconsistencies can arise from several sources.
Troubleshooting Steps:
-
Standard Selection: Use a well-characterized standard with a known quantum yield in the same solvent, if possible. [Ru(bpy)₃]²⁺ itself is often used as a standard, but its quantum yield is highly solvent and oxygen-dependent.[1][7]
-
Absorbance Matching: The absorbance of the sample and the standard at the excitation wavelength should be low (typically < 0.1) and closely matched to avoid inner filter effects.
-
Degassing: As with lifetime measurements, dissolved oxygen must be removed from both the sample and the standard solutions to obtain accurate PLQY values for the intrinsic emission.[7]
-
Instrumental Parameters: Ensure that the spectrometer settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard measurements.
Quantitative Data Summary
The photophysical properties of Ru(bpy)₃²⁺ are highly dependent on the solvent environment. The following tables summarize key quantitative data from the literature.
Table 1: Solvent Effect on Emission Maxima, Quantum Yields, and Lifetimes of Ru(bpy)₃²⁺
| Solvent | Emission Max (nm) | Quantum Yield (Φ) (Deaerated) | Lifetime (τ) (ns) (Deaerated) | Reference |
| Water (H₂O) | ~620 | 0.063 | 650 | [7][8] |
| Acetonitrile (CH₃CN) | ~618 | 0.095 | 890 | [1][7][8] |
| Dichloromethane (CH₂Cl₂) | 653 | - | - | [6] |
| Ethanol:Methanol (4:1 v/v, 77K) | - | 0.38 | - | [1] |
Note: The quantum yield and lifetime are significantly lower in aerated solutions due to oxygen quenching. For example, in aerated water, the quantum yield is 0.040 and in aerated acetonitrile, it is 0.018.[7]
Experimental Protocols
Protocol 1: Measurement of Photoluminescence Quantum Yield (Relative Method)
This protocol outlines the steps for determining the photoluminescence quantum yield (PLQY) of a sample relative to a standard.
-
Prepare Solutions:
-
Prepare a stock solution of the Ru(bpy)₃²⁺ sample and a suitable standard (e.g., --INVALID-LINK--₂ in acetonitrile) of known concentration.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 - 0.1.
-
-
Degassing:
-
Transfer the prepared solutions to airtight cuvettes.
-
Degas each solution by bubbling with a gentle stream of nitrogen or argon for at least 20 minutes, or by using the freeze-pump-thaw method for more rigorous oxygen removal.[3]
-
-
UV-Vis Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum for each solution.
-
Determine the absorbance value at the chosen excitation wavelength.
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer.
-
Record the emission spectrum for each solution, ensuring the entire emission band is captured.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation:
-
Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.[1]
-
-
Protocol 2: Time-Resolved Emission Spectroscopy (TRES)
This protocol describes the general steps for measuring the excited-state lifetime of Ru(bpy)₃²⁺.
-
Sample Preparation:
-
Prepare a solution of Ru(bpy)₃²⁺ in the desired solvent. The concentration should be adjusted to have sufficient absorbance at the excitation wavelength but low enough to avoid self-quenching.
-
Degas the solution thoroughly using one of the methods described in Protocol 1.
-
-
Instrumentation Setup:
-
Use a time-resolved spectrometer, such as a time-correlated single-photon counting (TCSPC) system or a system with a pulsed laser and a fast detector (e.g., a streak camera or a photomultiplier tube with an oscilloscope).[2][3]
-
The excitation source should be a pulsed laser with a pulse width significantly shorter than the expected lifetime of the sample. A nitrogen laser (337 nm) or a pulsed diode laser in the blue region of the spectrum are common choices.[4]
-
-
Data Acquisition:
-
Excite the sample with the pulsed laser.
-
Collect the emission decay profile at the wavelength of maximum emission.
-
Record the instrument response function (IRF) by scattering the excitation light from a non-fluorescent solution (e.g., a colloidal silica solution).
-
-
Data Analysis:
-
The observed decay is a convolution of the true sample decay and the IRF.
-
Deconvolute the IRF from the measured decay profile.
-
Fit the resulting decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the lifetime (τ).[3]
-
Visualizations
Caption: Workflow for relative photoluminescence quantum yield measurement.
Caption: Influence of solvent polarity on the photophysics of Ru(bpy)₃²⁺.
References
- 1. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stemed.site [stemed.site]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 6. Highly solvent dependent luminescence from [Ru(bpy)(n)(dppp2)(3-n)](2+) (n = 0-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Counter-ion Effects on the Stability of [Ru(bpy)₃]²⁺ Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, complexes. The stability of these complexes is critically influenced by the associated counter-ion, impacting experimental outcomes in areas such as photocatalysis, bioimaging, and sensor development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving [Ru(bpy)₃]²⁺ complexes, with a focus on problems related to complex stability.
Issue 1: Unexpected Precipitation of the [Ru(bpy)₃]²⁺ Complex
| Question | Answer |
| Why is my [Ru(bpy)₃]²⁺ complex precipitating out of solution? | Precipitation can be due to several factors related to the counter-ion and solvent choice. Complexes with certain counter-ions have limited solubility in specific solvents. For instance, [Ru(bpy)₃]Cl₂ has good solubility in water but may be less soluble in less polar organic solvents. Conversely, complexes with large, non-coordinating counter-ions like hexafluorophosphate (PF₆⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻) are often more soluble in organic solvents like acetonitrile and dichloromethane. Ensure your chosen solvent is appropriate for the specific salt of the [Ru(bpy)₃]²⁺ complex you are using. Also, consider the possibility of ion exchange with other salts present in your reaction mixture, which could lead to the formation of a less soluble salt. |
| How can I resolve the precipitation issue? | 1. Solvent Selection: If possible, switch to a solvent in which the specific [Ru(bpy)₃]²⁺ salt is known to be more soluble. For example, if [Ru(bpy)₃]Cl₂ precipitates from acetonitrile, consider using water or a mixed solvent system. 2. Counter-ion Exchange: If the experimental conditions allow, you can perform a counter-ion exchange to a more soluble salt. For example, adding a large excess of a soluble salt containing a bulky, non-coordinating anion (e.g., NH₄PF₆ or KPF₆) can precipitate the less soluble salt and leave the more soluble --INVALID-LINK--₂ in solution. 3. Temperature Adjustment: Gently warming the solution may help to redissolve the complex, but be cautious as this could also accelerate degradation, depending on the thermal stability of your complex. |
Issue 2: Rapid Degradation of the [Ru(bpy)₃]²⁺ Complex Upon Photoirradiation
| Question | Answer |
| My complex seems to be decomposing quickly when exposed to light. How does the counter-ion affect this? | The photostability of [Ru(bpy)₃]²⁺ is significantly influenced by the counter-ion, especially in less polar solvents. Coordinating anions, such as chloride (Cl⁻), can facilitate the photodissociation of a bipyridine ligand, leading to the formation of less stable and photochemically inactive species like [Ru(bpy)₂Cl₂][1]. In contrast, large, weakly coordinating counter-ions like PF₆⁻ and especially BArF₄⁻ enhance the photostability of the complex[2][3]. |
| What are the signs of photodecomposition? | A decrease in the intensity of the characteristic orange-red luminescence of the [Ru(bpy)₃]²⁺ complex over time is a primary indicator of photodecomposition. Changes in the UV-Vis absorption spectrum, such as a decrease in the metal-to-ligand charge transfer (MLCT) band around 452 nm, also signify degradation of the complex. |
| How can I minimize photodecomposition? | 1. Choose a Non-Coordinating Counter-ion: Whenever possible, use [Ru(bpy)₃]²⁺ salts with large, non-coordinating counter-ions like PF₆⁻ or BArF₄⁻, as these have been shown to have superior photostability[2][3]. 2. Solvent Choice: The choice of solvent can also play a role. In highly polar solvents like water, the effects of counter-ions on photostability are less pronounced. 3. Limit Light Exposure: Protect your samples from unnecessary light exposure by working in a darkened environment or using amber-colored glassware. Use light sources with controlled intensity and wavelength for your experiments. 4. Deoxygenate Solutions: Dissolved oxygen can quench the excited state of the complex and participate in degradation pathways. Deoxygenating your solutions by bubbling with an inert gas (e.g., argon or nitrogen) can improve photostability. |
Issue 3: Inconsistent or Unexpected Electrochemical Behavior
| Question | Answer |
| I am observing unexpected peaks or irreversible waves in the cyclic voltammogram of my [Ru(bpy)₃]²⁺ complex. Could the counter-ion be the cause? | Yes, the counter-ion can influence the electrochemical behavior, although the primary redox events of the [Ru(bpy)₃]²⁺ cation (Ru²⁺/Ru³⁺ oxidation and ligand-based reductions) are generally conserved. The supporting electrolyte, which contains a different counter-ion, can interact with the complex. If the counter-ion from the supporting electrolyte forms a less soluble salt with the [Ru(bpy)₃]²⁺ cation, it can lead to fouling of the electrode surface and result in distorted or irreversible cyclic voltammograms. Furthermore, the stability of the electrochemically generated [Ru(bpy)₃]³⁺ or [Ru(bpy)₃]⁺ species can be affected by the coordinating ability of the counter-ion present in the electrolyte. |
| How do I ensure reliable electrochemical measurements? | 1. Select an Appropriate Supporting Electrolyte: Use a supporting electrolyte with a large, non-coordinating counter-ion, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in a suitable non-aqueous solvent like acetonitrile or dichloromethane. This minimizes ion-pairing effects and reduces the likelihood of precipitation on the electrode. 2. Proper Experimental Setup: Employ a standard three-electrode setup with a suitable working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[2][4][5]. 3. Deoxygenate the Solution: As with photostability studies, removing dissolved oxygen is crucial for obtaining clean and reproducible voltammograms, especially in the negative potential range where oxygen reduction can interfere with the measurement. |
Frequently Asked Questions (FAQs)
Q1: How does the counter-ion generally affect the stability of the [Ru(bpy)₃]²⁺ complex?
The stability of the [Ru(bpy)₃]²⁺ complex is influenced by the nature of its counter-ion through several mechanisms:
-
Ion Pairing: In solution, the cationic [Ru(bpy)₃]²⁺ complex can form ion pairs with its counter-anions. The strength of this interaction depends on the size, charge density, and coordinating ability of the anion, as well as the polarity of the solvent.
-
Coordinating vs. Non-coordinating Anions:
-
Coordinating anions (e.g., halides like Cl⁻) can directly interact with the ruthenium center, especially in the excited state or upon electrochemical oxidation/reduction. This can lead to ligand substitution reactions, where a bipyridine ligand is displaced by one or more counter-ions, resulting in the decomposition of the complex.
-
Non-coordinating anions (e.g., PF₆⁻, BF₄⁻, BArF₄⁻) are large and have a diffuse negative charge, leading to weaker interactions with the ruthenium complex. This results in greater stability, particularly photostability, as they are less likely to participate in ligand displacement reactions[2][3].
-
Q2: Which counter-ions provide the best stability for [Ru(bpy)₃]²⁺ complexes?
Generally, large, non-coordinating counter-ions provide the highest stability. The order of photostability for some common counter-ions in dichloromethane has been shown to be:
TsO⁻ < TfO⁻ < PF₆⁻ < BArF₄⁻
--INVALID-LINK--₂ exhibits the highest photostability, being roughly twice as robust as --INVALID-LINK--₂[2][3].
Data Presentation
Table 1: Photostability of [Ru(bpy)₃]X₂ Complexes in Dichloromethane
| Counter-ion (X⁻) | % Initial Luminescence after 1h Irradiation | Relative Photostability | Reference |
| TsO⁻ | < 15% (after 10 min) | Lowest | [2][3] |
| TfO⁻ | 25% | Moderate | [2][3] |
| PF₆⁻ | 40% | High | [2][3] |
| BArF₄⁻ | ~80% | Highest | [2][3] |
Table 2: Thermal Decomposition Temperatures of [Ru(bpy)₃]X₂ Complexes
| Counter-ion (X⁻) | Decomposition Temperature (°C) | Reference |
| PF₆⁻ | > 300 | [6][7] |
| BF₄⁻ | No data available | |
| Cl⁻ | No data available |
Experimental Protocols
Protocol 1: Determination of Photostability using UV-Vis and Luminescence Spectroscopy
-
Sample Preparation: Prepare a solution of the [Ru(bpy)₃]²⁺ complex with the desired counter-ion in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 10⁻⁵ M) in a quartz cuvette.
-
Initial Spectra: Record the initial UV-Vis absorption spectrum and the luminescence emission spectrum of the solution. For luminescence, excite the sample at the maximum of its MLCT band (around 452 nm).
-
Photoirradiation: Irradiate the sample with a light source of a specific wavelength (e.g., a 450 nm LED) and constant intensity.
-
Time-course Measurements: At regular time intervals (e.g., every 10 minutes), stop the irradiation and record the UV-Vis and luminescence spectra.
-
Data Analysis: Plot the change in absorbance at the MLCT maximum and the change in the integrated luminescence intensity as a function of irradiation time. A slower decay indicates higher photostability.
Protocol 2: Assessment of Electrochemical Stability using Cyclic Voltammetry (CV)
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M TBAPF₆) in a dry, deoxygenated electrochemical solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the [Ru(bpy)₃]²⁺ complex in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with a working electrode (glassy carbon), a reference electrode (Ag/AgCl), and a counter electrode (platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammogram Acquisition: Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V to observe the Ru²⁺/³⁺ oxidation) and then to a negative limit (e.g., -2.0 V to observe ligand-based reductions), and back to the initial potential.
-
Data Analysis: A reversible wave for the Ru²⁺/³⁺ couple indicates that the complex is stable on the CV timescale. Irreversibility or the appearance of new peaks on subsequent scans can indicate electrochemical decomposition.
Mandatory Visualization
Caption: Logical relationship between counter-ion type and [Ru(bpy)₃]²⁺ complex stability.
Caption: Troubleshooting workflow for [Ru(bpy)₃]²⁺ complex instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. TRIS(2,2'-BIPYRIDINE)RUTHENIUM(II) HEXAFLUOROPHOSPHATE | 60804-74-2 [chemicalbook.com]
Technical Support Center: Synthesis of Tris(2,2'-bipyridine)ruthenium(II)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tris(2,2'-bipyridine)ruthenium(II), commonly denoted as [Ru(bpy)₃]²⁺.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Red-Orange Product
-
Question: My reaction did not yield the expected amount of red-orange [Ru(bpy)₃]Cl₂. What could be the problem?
-
Answer: Low yields can stem from several factors related to your starting materials and reaction conditions.
-
Quality of Ruthenium Trichloride (RuCl₃·xH₂O): The hydrated form of ruthenium trichloride is notoriously variable in its water content and can contain impurities like Ru(IV), oxo- and hydroxy-chloro species, and nitrosyl complexes.[1] This variability affects the true molar amount of Ru(III) in your reaction. Using anhydrous RuCl₃ can also be problematic as it is often insoluble and unreactive.
-
Inefficient Reduction of Ru(III) to Ru(II): The synthesis requires the reduction of Ru(III) to Ru(II) to form the desired complex. If the reducing agent is old, impure, or added in an incorrect stoichiometric amount, the reduction will be incomplete. Common reducing agents include sodium hypophosphite (NaH₂PO₂) and ascorbic acid.[1][2]
-
Incomplete Reaction: The reaction proceeds through intermediates such as cis-[Ru(bpy)₂Cl₂].[3] Insufficient reaction time or temperature can lead to the accumulation of these intermediates rather than the final tris-substituted product.
-
Precipitation Issues: The final product is often precipitated from the reaction mixture by adding a salt like KCl or NH₄PF₆.[1][4] If the concentration of the complex in solution is too low or if an insufficient amount of precipitating salt is added, the product will not crystallize effectively.
-
Issue 2: The Final Product is Not the Correct Color
-
Question: My final product is brown, green, or a very dark red, not the expected bright red-orange. What does this indicate?
-
Answer: The color of the final product is a strong indicator of its purity.
-
Initial Green/Brown Color: During the reaction, the solution typically transitions from an initial green or brown to the final orange color.[1] A persistent green or brown color suggests that the reduction of Ru(III) to Ru(II) is incomplete.
-
Contamination with Intermediates: The precursor complex, cis-[Ru(bpy)₂Cl₂], is typically a black or dark violet crystalline substance.[5] Its presence as an impurity will darken the final product.
-
Hydrolysis Products: Ruthenium(III) chloride can undergo hydrolysis in aqueous solutions, forming various aqua and hydroxo species which can be brown or black.[6][7] These can precipitate and contaminate the final product.
-
Oxidation: While less common during the synthesis itself (which is a reductive process), the final [Ru(bpy)₃]²⁺ complex can be oxidized to [Ru(bpy)₃]³⁺, which is a less intensely colored species. This is more of a concern during workup and storage if oxidizing agents are present.
-
Issue 3: The Product is Insoluble or Difficult to Purify
-
Question: My crude product is difficult to redissolve for recrystallization, or I am having trouble purifying it by column chromatography. Why might this be?
-
Answer: Solubility and purification issues often point to the presence of specific types of impurities.
-
Unreacted Starting Materials: Unreacted 2,2'-bipyridine is soluble in organic solvents, but unreacted ruthenium salts, especially if they have hydrolyzed to form ruthenium oxides, can be highly insoluble.
-
Solvent-Related Side Products: If using N,N-dimethylformamide (DMF) as a solvent at high temperatures, it can decompose to form amines and carbon monoxide. CO can coordinate to the ruthenium center, forming carbonyl complexes that have different solubility and chromatographic behavior.
-
Polymeric Species: Hydrolysis of ruthenium precursors can sometimes lead to the formation of insoluble polymeric oxo-bridged ruthenium species.[6]
-
Isomers: While not a side product in the chemical sense, if using substituted bipyridines, the formation of geometric isomers (meridional and facial) can complicate purification, as they may have very similar polarities.[8]
-
Quantitative Data
The yield of [Ru(bpy)₃]Cl₂ is highly dependent on the chosen synthetic protocol. Below is a summary of reported yields from various methods to provide a quantitative benchmark for your experiments.
| Ruthenium Precursor | Ligand | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| RuCl₃·xH₂O | 2,2'-bipyridine | Sodium Hypophosphite (NaH₂PO₂) | Water | ~80% | [1] |
| RuCl₃·xH₂O | 2,2'-bipyridine | Ascorbic Acid | 1,5-Pentanediol/Water | Not specified, but effective | [2] |
| RuCl₃·xH₂O | Substituted bipyridines | N/A (thermal) | Ethylene Glycol | 71-80% | [4] |
| cis-[Ru(bpy)₂Cl₂] | 2,2'-bipyridine | N/A | Ethanol/Water | High (not quantified) | [9] |
Experimental Protocols
Method 1: Synthesis using Sodium Hypophosphite in Water
This method is adapted from a common literature procedure.[1]
-
Preparation of Reducing Agent: Prepare a fresh solution of sodium phosphinate (hypophosphite) by neutralizing 31% phosphinic acid with sodium hydroxide pellets until a slight cloudiness persists. Then, add phosphinic acid dropwise until the solution becomes clear.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (3 equivalents), and deionized water.
-
Reaction: Add the freshly prepared sodium phosphinate solution to the flask and heat the mixture to reflux for 30-60 minutes. The solution color should change from green/brown to a clear orange/red.
-
Cooling and Filtration: Allow the solution to cool to room temperature and filter to remove any insoluble impurities.
-
Precipitation: To the filtrate, add an excess of potassium chloride (KCl) to precipitate the product.
-
Crystallization: Heat the solution to a boil to dissolve the precipitate, then allow it to cool slowly to room temperature to form red, plate-like crystals.
-
Isolation and Washing: Collect the crystals by filtration, wash with a cold 10% aqueous acetone solution, followed by pure acetone, and then air-dry.
Diagrams
Caption: Experimental workflow for the synthesis of [Ru(bpy)₃]Cl₂.
Caption: Troubleshooting logic for [Ru(bpy)₃]²⁺ synthesis issues.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. researchgate.net [researchgate.net]
- 6. commons.emich.edu [commons.emich.edu]
- 7. researchgate.net [researchgate.net]
- 8. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Regeneration of the [Ru(bpy)₃]²⁺ catalyst after reaction
Technical Support Center: [Ru(bpy)₃]²⁺ Photocatalyst
Welcome to the technical support center for the [Ru(bpy)₃]²⁺ photocatalyst. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and regeneration of this widely used photocatalyst.
Frequently Asked Questions (FAQs)
Q1: My [Ru(bpy)₃]²⁺ solution changed color during the reaction. Is this normal?
A1: A color change can indicate the progression of the reaction or potential catalyst degradation. The vibrant orange-red color of [Ru(bpy)₃]²⁺ is due to its metal-to-ligand charge transfer (MLCT) band around 452 nm. During a successful photocatalytic cycle, the catalyst is oxidized to [Ru(bpy)₃]³⁺ (pale yellow) and then reduced back to [Ru(bpy)₃]²⁺. A persistent change in color, such as fading or darkening, may suggest decomposition. Monitoring the reaction with UV-Vis spectroscopy can help distinguish between the active catalyst species and potential degradation byproducts.[1]
Q2: What are the main causes of [Ru(bpy)₃]²⁺ decomposition?
A2: The decomposition of [Ru(bpy)₃]²⁺ is a known issue, particularly in aqueous systems and under prolonged irradiation. The primary degradation pathways include:
-
Ligand Photosubstitution: Especially in solvents with low dielectric constants, irradiation can lead to the dissociation of a bipyridine (bpy) ligand, forming catalytically inactive species like [Ru(bpy)₂(solvent)₂]²⁺.
-
Oxidative Degradation: The oxidized form, [Ru(bpy)₃]³⁺, is notably unstable in neutral to alkaline aqueous solutions.[1] It can react with nucleophiles like hydroxide ions, leading to the formation of hydroxylated adducts on the bipyridine ligand, which can undergo further oxidation and decomposition.
-
Formation of μ-oxo Dimers/Oligomers: In some systems, particularly those involving water oxidation, the catalyst can decompose into inactive ruthenium μ-oxo oligomers.
Q3: How can I minimize catalyst decomposition during my experiment?
A3: To enhance the stability and lifetime of your [Ru(bpy)₃]²⁺ catalyst, consider the following:
-
Solvent and Counterion Choice: Use solvents with higher dielectric constants. The choice of counterion can also significantly impact photostability. For instance, complexes with weakly coordinating anions like BArF₄⁻ have shown higher photostability compared to those with more coordinating anions like chloride.
-
Control of pH: For reactions in aqueous media, maintaining an acidic to neutral pH can help suppress the degradation of the [Ru(bpy)₃]³⁺ species, which is unstable at higher pH.[1]
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, unless it is a required reagent. Oxygen can act as a quencher for the excited state of the catalyst.
-
Limiting Excess Irradiation: Exposing the catalyst to light for extended periods beyond the completion of the reaction can promote photodegradation. It is advisable to monitor the reaction progress and stop the irradiation once the reaction is complete.
Q4: Is it possible to recover and reuse the [Ru(bpy)₃]²⁺ catalyst?
A4: Yes, it is possible to recover the catalyst from the reaction mixture, although the efficiency of recovery and the activity of the regenerated catalyst can vary depending on the extent of degradation and the complexity of the reaction mixture. Recovery typically involves precipitation followed by purification, for example, by column chromatography. A generalized protocol is provided in this guide.
Troubleshooting Guide
This section provides a step-by-step approach to diagnose and resolve common problems encountered during photocatalytic reactions using [Ru(bpy)₃]²⁺.
Problem: Low or no product yield.
Troubleshooting Decision Tree
References
Technical Support Center: Optimizing Photocatalytic Reactions with [Ru(bpy)₃]²⁺
Welcome to the technical support center for [Ru(bpy)₃]²⁺ photocatalysis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome challenges related to low quantum yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photoluminescence quantum yield (PLQY) and why is it important for my reaction?
A1: Photoluminescence quantum yield (Φ) is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of photons emitted to the photons absorbed. In the context of photoredox catalysis, a higher quantum yield for the photocatalyst, tris(2,2′-bipyridine)ruthenium(II) or [Ru(bpy)₃]²⁺, often correlates with a more efficient catalytic cycle, as it indicates the excited state is long-lived enough to participate in the desired electron transfer reactions.[1][2] However, the relationship is not always direct; a low PLQY during a reaction can indicate efficient quenching by your substrate, which is necessary for the reaction to proceed.[3]
Q2: What are the main deactivation pathways for the excited state of [Ru(bpy)₃]²⁺?
A2: Once [Ru(bpy)₃]²⁺ absorbs a photon and reaches its excited state, *[Ru(bpy)₃]²⁺, it can return to the ground state through several pathways:
-
Radiative decay (luminescence): Emitting a photon. The efficiency of this is the quantum yield.[1]
-
Non-radiative decay: Releasing energy as heat.[1]
-
Quenching: Interacting with another molecule (a "quencher") to undergo an electron transfer. This is the productive pathway that drives photoredox catalysis.[4]
Q3: What is the difference between oxidative and reductive quenching?
A3: The quenching pathway determines how the catalytic cycle proceeds.[4][5]
-
In the oxidative quenching cycle , the excited *[Ru(bpy)₃]²⁺ donates an electron to a substrate (an acceptor), becoming [Ru(bpy)₃]³⁺. This oxidized form is then reduced back to the ground state by a sacrificial electron donor to complete the cycle.[4]
-
In the reductive quenching cycle , the excited *[Ru(bpy)₃]²⁺ accepts an electron from a substrate (a donor), becoming [Ru(bpy)₃]⁺. This highly reducing species then donates an electron to another substrate to return to the ground state, completing the cycle.[4][5]
Q4: What factors can negatively impact my quantum yield and reaction efficiency?
A4: Several factors can lead to low quantum yields or poor reaction outcomes:
-
Presence of Oxygen: Dissolved oxygen is an efficient quencher of the *[Ru(bpy)₃]²⁺ excited state, which can inhibit the desired reaction pathway.[6] Degassing the solvent is crucial.
-
Catalyst Decomposition: The oxidized form, [Ru(bpy)₃]³⁺, can be unstable and decompose, especially in neutral or alkaline solutions, limiting the catalyst's lifetime.[7][8]
-
Solvent and Counter-ion Choice: The solvent and the counter-ion (e.g., Cl⁻, PF₆⁻, BArF₄⁻) can significantly affect the catalyst's photophysical properties, stability, and reaction rates.[9]
-
Undesired Quenchers: Impurities in reagents or solvents can act as quenchers, competing with your substrate.[1]
-
Insufficient Light: The rate of photon absorption can be a limiting factor. Ensure your light source is appropriate and provides sufficient intensity at the catalyst's absorption maximum (around 450 nm).[1][7]
Troubleshooting Guide
Problem: My photoredox reaction has a very low yield or is not proceeding.
This common issue can be diagnosed by systematically evaluating the reaction components and conditions.
Q1: How can I determine if my catalyst is active and the quenching pathway is viable?
A1: A Stern-Volmer fluorescence quenching study is a powerful tool to confirm that your substrate of interest is indeed quenching the excited state of the photocatalyst.[4] This experiment involves measuring the luminescence intensity of [Ru(bpy)₃]²⁺ at increasing concentrations of the quencher (your substrate). A linear relationship between the relative decrease in emission and the quencher concentration (a linear Stern-Volmer plot) indicates a productive quenching process.[10]
Q2: My reaction starts but then stops. What could be the cause?
A2: This often points to catalyst decomposition. The [Ru(bpy)₃]³⁺ species generated during oxidative quenching can be unstable.[7]
-
Check your pH: The catalyst is notoriously unstable in neutral or alkaline buffers.[7]
-
Ensure a Sacrificial Agent is Present: In an oxidative quenching cycle, a sacrificial electron donor is required to regenerate the [Ru(bpy)₃]²⁺ ground state from [Ru(bpy)₃]³⁺. Without it, the catalyst cannot turn over.[4] Similarly, a sacrificial acceptor may be needed in reductive cycles.
-
Evaluate Photostability: The choice of counter-ion can dramatically affect the catalyst's photostability. For example, --INVALID-LINK--₂ has shown superior stability compared to complexes with PF₆⁻ or TsO⁻ counter-ions in certain solvents.[9]
Q3: I am observing a low quantum yield, but my reaction is still not working. What's wrong?
A3: A low quantum yield indicates the excited state is being quenched, but not necessarily by the desired substrate or in a productive way.
-
Degas Thoroughly: Oxygen is a common and efficient quencher. Ensure your reaction mixture is properly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6]
-
Purify Reagents: Impurities in your substrates or solvent could be quenching the catalyst without leading to the desired product.
-
Consider Competing Pathways: The catalyst can sensitize the formation of singlet oxygen, which can lead to side reactions or degradation of your substrates.[11][12]
Q4: How do I choose the right solvent and reaction concentration?
A4: The solvent's dielectric constant can influence reaction rates. Non-polar solvents like dichloromethane have been shown to exhibit dramatic counter-ion effects on quenching efficiency compared to polar solvents like acetonitrile.[9] Reaction concentration can also be optimized; higher concentrations may increase reaction rates but can also lead to issues with light penetration or side reactions.[9]
Data Presentation
Table 1: Photoluminescence Quantum Yields (PLQY) of [Ru(bpy)₃]²⁺ Under Various Conditions
This table summarizes reference quantum yield values, which can vary based on the measurement standard and conditions. Note the significant impact of oxygen.
| Solvent | Conditions | Quantum Yield (Φ) | Reference(s) |
| Water (H₂O) | Aerated | 0.040 | [13] |
| Water (H₂O) | Deaerated | 0.063 | [13] |
| Acetonitrile (CH₃CN) | Aerated | 0.018 | [13] |
| Acetonitrile (CH₃CN) | Deaerated | 0.095 | [13] |
| Acetonitrile (CH₃CN) | Aerated | 0.012 | [11] |
Experimental Protocols
Protocol 1: Measurement of Relative Photoluminescence Quantum Yield (PLQY)
This protocol allows you to determine the quantum yield of your sample relative to a known standard.[14]
1. Materials & Instrumentation:
-
Fluorometer capable of recording emission spectra.
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
[Ru(bpy)₃]Cl₂ or another suitable standard with a known quantum yield (e.g., Φ_std = 0.095 in deaerated acetonitrile).[13]
-
High-purity, degassed solvent (e.g., acetonitrile).
2. Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same degassed solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (typically ~450 nm for [Ru(bpy)₃]²⁺).
-
Measure Emission Spectra:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurement.
-
Record the emission spectrum for each solution, ensuring the integration range covers the entire emission band (e.g., 550-850 nm).[15]
-
-
Integrate Emission Intensity: Calculate the integrated area under the emission curve for each measurement.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield (Φ_sample) of your sample:
Φ_sample = Φ_std * (A_std / A_sample) * (I_sample / I_std) * (η_sample / η_std)²
Where:
-
Φ is the quantum yield.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated emission intensity.
-
η is the refractive index of the solvent (if different solvents are used; if the same, this term is 1).
-
Subscripts _sample and _std refer to your sample and the standard, respectively.
-
Protocol 2: Stern-Volmer Quenching Analysis
This experiment helps determine if a substrate is quenching the excited state of the photocatalyst.
1. Materials & Instrumentation:
-
Fluorometer.
-
Stock solution of [Ru(bpy)₃]²⁺ with a known concentration and absorbance < 0.1.
-
Stock solution of the quencher (your substrate) at a high concentration.
-
Degassed solvent and volumetric flasks/pipettes.
2. Procedure:
-
Prepare a "No Quencher" Sample: Prepare a cuvette containing only the [Ru(bpy)₃]²⁺ solution.
-
Measure Initial Intensity (I₀): Record the emission spectrum of the "no quencher" sample and integrate the intensity. This value is I₀.
-
Add Quencher: Prepare a series of samples with a fixed concentration of [Ru(bpy)₃]²⁺ and increasing concentrations of the quencher.
-
Measure Quenched Intensity (I): For each sample, record the emission spectrum and integrate the intensity (I).
-
Construct the Stern-Volmer Plot: Plot I₀/I versus the quencher concentration [Q].
-
Analysis: According to the Stern-Volmer equation (I₀/I = 1 + K_sv * [Q]), the plot should be linear if a single quenching mechanism is dominant. The slope of this line is the Stern-Volmer constant (K_sv), which indicates the efficiency of the quenching process.[4]
Visualizations
Caption: General photocatalytic cycle for [Ru(bpy)₃]²⁺ showing both oxidative and reductive quenching pathways.
Caption: A troubleshooting decision tree for diagnosing the cause of low reaction yields in photocatalysis.
Caption: Experimental workflow for measuring relative photoluminescence quantum yield (PLQY).
References
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. stemed.site [stemed.site]
Technical Support Center: Ru(bpy)₃²⁺ Stability in Photochemical Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(2,2'-bipyridine)ruthenium(II), commonly known as Ru(bpy)₃²⁺. The focus is on addressing stability issues encountered during prolonged irradiation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My Ru(bpy)₃²⁺ solution is degrading rapidly under illumination. What are the common causes?
A1: The photodegradation of Ru(bpy)₃²⁺ is a known issue, particularly in photocatalytic systems. The primary cause is often the formation of the oxidized species, Ru(bpy)₃³⁺, which is unstable, especially in neutral or alkaline solutions.[1] This instability can lead to the decomposition of the complex. Another significant factor is the composition of your reaction medium. Certain buffer anions, like acetate and phthalate, can accelerate decomposition compared to phosphate buffers.[2][3] The choice of solvent and counter-ions can also play a crucial role in the photostability of the complex.[4]
Q2: What are the typical degradation products of Ru(bpy)₃²⁺?
A2: Under irradiation, especially in aqueous solutions, Ru(bpy)₃²⁺ can undergo photoaquation. This process involves the substitution of a bipyridine (bpy) ligand with water molecules, leading to the formation of cis- and trans-Ru(bpy)₂(OH₂)₂²⁺.[3][5] In the presence of certain buffer anions (L), species like Ru(bpy)₂(L)(OH₂)⁺ can also be formed.[2][3] In some photocatalytic systems, particularly those for water oxidation, the decomposition can lead to the formation of catalytically inactive oligomeric Ru-oxo species.
Q3: How does the choice of sacrificial electron acceptor affect the stability of Ru(bpy)₃²⁺?
A3: Sacrificial electron acceptors, such as persulfate (S₂O₈²⁻), are often used in photocatalytic systems with Ru(bpy)₃²⁺.[1][6] While necessary for the catalytic cycle, the reaction between the photoexcited Ru(bpy)₃²⁺* and the acceptor generates Ru(bpy)₃³⁺.[6][7] The accumulation of this unstable oxidized species is a major contributor to the overall degradation of the photosensitizer.[1]
Q4: Can the counter-ion of the Ru(bpy)₃²⁺ salt influence its photostability?
A4: Yes, the counter-ion can significantly impact photostability, particularly in less polar solvents like dichloromethane.[4] Weakly coordinating anions, such as BArF₄⁻, have been shown to enhance the photostability of [Ru(bpy)₃]²⁺ compared to more coordinating anions like tosylate (TsO⁻).[4] This is because coordinating anions can substitute a bipyridine ligand, leading to the formation of photocatalytically inactive species.[4]
Q5: Are there ways to mitigate the photodegradation of Ru(bpy)₃²⁺?
A5: Several strategies can be employed to minimize photodegradation. The addition of an electron-transfer quenching agent can decrease decomposition by reducing the population of the excited state responsible for the degradation pathways.[3] Careful selection of buffer systems is also critical; phosphate buffers have been shown to be less detrimental than acetate or phthalate buffers.[2][3] Furthermore, optimizing the concentrations of the photosensitizer and other components in the system can help to manage the rate of decomposition.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid decrease in absorbance at ~452 nm | Photodegradation of Ru(bpy)₃²⁺. | - Monitor the UV-Vis spectrum over time to confirm degradation.[1] - Reduce light intensity if possible. - Ensure the pH of the solution is not neutral or alkaline, where Ru(bpy)₃³⁺ is less stable.[1] - Consider using a more photostable analogue if the experimental conditions cannot be changed. |
| Formation of precipitate during irradiation | Formation of insoluble degradation products, such as Ru-oxo species.[6] | - Analyze the precipitate to identify its composition. - Adjust the concentration of Ru(bpy)₃²⁺, as higher concentrations can favor the formation of inactive oligomers.[6] |
| Inconsistent or non-reproducible catalytic activity | Decomposition of the photosensitizer is limiting the reaction turnover.[1] | - Quantify the stability of Ru(bpy)₃²⁺ under your specific reaction conditions using UV-Vis or fluorescence spectroscopy. - Add a quencher to reduce the rate of photosensitizer degradation.[2][3] - Re-evaluate the choice of solvent and counter-ion for improved stability.[4] |
| Observed reaction stops before completion | The photosensitizer has completely degraded. | - Measure the concentration of Ru(bpy)₃²⁺ at the end of the reaction. - If degradation is confirmed, consider adding the photosensitizer in portions throughout the experiment. |
Quantitative Data Summary
The stability of Ru(bpy)₃²⁺ is highly dependent on the experimental conditions. The following table summarizes key quantitative data related to its photostability.
| Parameter | Value | Conditions | Source |
| Excited State Lifetime (τ₀) | 650 ns | Water | [7] |
| 890 ns | Acetonitrile | [7] | |
| Emission Quantum Yield (Φlum) | 2.8% | Air-saturated water at 298 K | [7] |
| Photodecomposition Quantum Yield (Φp) | 0.068 | (Ru(bpy)₃)(NCS)₂ in dichloromethane at 25°C | [8] |
| Photostability (Luminescence Intensity) | >85% decomposition after 10 min | --INVALID-LINK--₂ in dichloromethane under blue LED | [4] |
| 25% remaining after 1 hr | --INVALID-LINK--₂ in dichloromethane under blue LED | [4] | |
| 40% remaining after 1 hr | --INVALID-LINK--₂ in dichloromethane under blue LED | [4] |
Experimental Protocols
Protocol 1: Monitoring Ru(bpy)₃²⁺ Photodecomposition using UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of Ru(bpy)₃²⁺ concentration during irradiation.
-
Preparation: Prepare a solution of Ru(bpy)₃²⁺ in the desired solvent and buffer system at a known concentration. The concentration should be such that the absorbance at the λ_max (~452 nm) is within the linear range of the spectrophotometer (typically < 1.5).
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Irradiate the solution using a light source with a wavelength that overlaps with the absorption spectrum of Ru(bpy)₃²⁺ (e.g., a 450 nm LED).
-
Time-course Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.[1]
-
Data Analysis: Plot the absorbance at ~452 nm as a function of irradiation time. A decrease in absorbance indicates decomposition. The rate of decomposition can be determined from the slope of this plot.
Protocol 2: Identification of Photodecomposition Products by Chromatography
This protocol is used to separate and identify the products formed during the photodegradation of Ru(bpy)₃²⁺.
-
Photolysis: Irradiate a solution of Ru(bpy)₃²⁺ under the desired experimental conditions for a set period.
-
Chromatographic Separation: Inject an aliquot of the irradiated solution into a suitable High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is often used.
-
Elution: Use a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to elute the components.
-
Detection: Use a UV-Vis detector to monitor the eluent at a wavelength where both Ru(bpy)₃²⁺ and its potential degradation products absorb.
-
Analysis: Compare the retention times of the peaks in the chromatogram of the irradiated sample to those of known standards of potential degradation products (e.g., cis- and trans-Ru(bpy)₂(OH₂)₂²⁺) to identify the components.[2][3][5]
Visualizations
Caption: Photodegradation pathway of Ru(bpy)₃²⁺ under irradiation.
Caption: Workflow for assessing Ru(bpy)₃²⁺ stability.
Caption: Troubleshooting decision tree for Ru(bpy)₃²⁺ instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Alternatives to Ru(bpy)₃₂ in photoredox catalysis.
A Guide to Alternatives for Ru(bpy)₃²⁺ in Photoredox Catalysis
For decades, tris(2,2'-bipyridyl)ruthenium(II), or [Ru(bpy)₃]²⁺, has been a cornerstone of visible-light photoredox catalysis, valued for its robust photophysical and electrochemical properties. However, the high cost, potential toxicity, and environmental concerns associated with ruthenium have spurred the development of a diverse range of alternative photocatalysts. This guide provides a comparative overview of prominent alternatives, including iridium-based complexes, earth-abundant metal catalysts, and organic dyes, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific applications.
A Comparative Overview of Key Properties
The efficacy of a photoredox catalyst is determined by its photophysical and electrochemical characteristics. These include its absorption maximum (λmax), emission maximum (λem), excited-state lifetime (τ), and redox potentials. A longer excited-state lifetime, for instance, allows more time for the catalyst to engage in bimolecular electron or energy transfer. The redox potentials of the excited state are crucial as they determine the thermodynamic feasibility of oxidizing or reducing a substrate.
Below is a comparison of these key properties for [Ru(bpy)₃]²⁺ and several common alternatives.
| Catalyst | Class | λmax (nm) | λem (nm) | τ (ns) | E₀(P/P⁻) (V vs SCE) | E₀(P⁺/P) (V vs SCE) |
| [Ru(bpy)₃]Cl₂ | Ruthenium Complex | 452 | 615-620 | ~1100 | +0.77 | -0.81 |
| fac-[Ir(ppy)₃] | Iridium Complex | ~375 | ~510 | ~1900 | +1.21 | -1.73 |
| Eosin Y | Organic Dye | 539 | - | - | +0.78 to +0.83 | -1.06 to -1.10 |
| [(DPEphos)(bcp)Cu]PF₆ | Copper Complex | - | - | 819 | - | -1.02 |
| [Fe(bpy)₃]Br₂ | Iron Complex | ~430 | - | ~0.65 | - | - |
Note: The photophysical and electrochemical properties of catalysts can be influenced by the solvent and other reaction conditions. The values presented here are representative and sourced from various studies.[1][2][3][4][5][6][7]
Performance in Action: Comparative Experimental Data
The true measure of a photocatalyst's utility lies in its performance in chemical reactions. Below, we present comparative data from studies where alternatives were benchmarked against [Ru(bpy)₃]²⁺.
α-Trifluoromethylation of Ketones
In a study on the α-trifluoromethylation of ketones, Eosin Y was found to be a more effective catalyst than [Ru(bpy)₃]Cl₂ in terms of both conversion and selectivity.[3]
Benzylamine Coupling
A comparative study on benzylamine coupling demonstrated the performance of a boron dipyrromethene (BODIPY) catalyst against [Ru(bpy)₃]Cl₂.[8]
Reductive Transformations of Organic Halides
Copper complexes, such as [(DPEphos)(bcp)Cu]PF₆, have emerged as effective and less expensive alternatives to iridium and ruthenium complexes for various radical processes including reductions and cyclizations of organic halides.[2]
Visualizing the Process: Photoredox Catalytic Cycles
A general understanding of the photoredox catalytic process is essential for catalyst selection and reaction optimization. The following diagrams, generated using the DOT language, illustrate the fundamental oxidative and reductive quenching cycles.
Caption: General mechanisms for oxidative and reductive photoredox catalytic cycles.
Experimental Protocol: Enantioselective α-Alkylation of Aldehydes
This section provides a detailed experimental protocol for the enantioselective α-alkylation of aldehydes, a transformation that can be achieved using both ruthenium and iridium photocatalysts, allowing for a direct comparison of their performance.[9][10][11][12][13]
General Procedure
To an oven-dried vial equipped with a magnetic stir bar is added the photocatalyst (e.g., [Ru(bpy)₃]Cl₂ or fac-[Ir(ppy)₃]), the organocatalyst, and the aldehyde. The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon). The solvent and the alkylating agent are then added via syringe. The reaction mixture is stirred and irradiated with a visible light source (e.g., a 26 W compact fluorescent lamp or blue LEDs) at a specified temperature for the required duration.
Workflow Diagram
Caption: Workflow for the enantioselective α-alkylation of aldehydes.
Example Reaction: α-Cyanoalkylation of Octanal
In a specific example, the α-cyanoalkylation of octanal was performed using [Ru(bpy)₃]Cl₂ as the photocatalyst and an imidazolidinone organocatalyst. The reaction yielded the desired product in 72% yield with 93% enantiomeric excess.[9] This provides a benchmark against which alternative catalysts can be compared under identical conditions.
Conclusion
The field of photoredox catalysis is continually evolving, with a growing number of viable alternatives to the traditional ruthenium-based catalysts. Iridium complexes often offer more favorable redox potentials, while organic dyes and earth-abundant metal catalysts provide cost-effective and more sustainable options. The choice of catalyst will ultimately depend on the specific requirements of the desired transformation, including the redox properties of the substrates, cost considerations, and environmental impact. This guide provides a starting point for researchers to explore these alternatives and select the most appropriate catalyst for their synthetic endeavors.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron Photoredox Catalysis–Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct, enantioselective α-alkylation of aldehydes using simple olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Iridium and Ruthenium Photoredox Catalysts for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate photoredox catalyst is a critical decision that can significantly impact the efficiency, selectivity, and scalability of a chemical transformation. This guide provides an objective comparison of the two most prominent classes of metal-based photoredox catalysts: iridium and ruthenium complexes. By presenting key performance data, detailed experimental protocols, and visual representations of fundamental processes, this document aims to facilitate an informed choice between these powerful catalytic systems.
At a Glance: Iridium vs. Ruthenium Photoredox Catalysts
Iridium and ruthenium complexes have been instrumental in the rapid expansion of photoredox catalysis, enabling a vast array of novel chemical transformations.[1] Both classes of catalysts are d⁶ transition metal complexes that, upon absorption of visible light, form long-lived excited states capable of engaging in single-electron transfer (SET) processes.[1] However, they exhibit distinct differences in their photophysical properties, stability, and cost, which are crucial considerations for practical applications.
Key Performance Metrics: A Quantitative Comparison
The following tables summarize the core photophysical and performance characteristics of representative and commonly utilized iridium and ruthenium photoredox catalysts.
Table 1: Photophysical Properties of Selected Iridium and Ruthenium Photocatalysts
| Catalyst | Abbreviation | λ_max_ (nm) | Emission max (nm) | Excited-State Lifetime (µs) | Quantum Yield (Φ) | Triplet Energy (E_T_) (kcal/mol) |
| fac-Tris(2-phenylpyridine)iridium(III) | fac-[Ir(ppy)₃] | ~375, 460 | ~510 | ~1.9 | ~0.97 | ~55 |
| Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate | --INVALID-LINK--₂ | ~452 | ~615 | ~1.1 | ~0.096 | ~48 |
| fac-Tris(2,4-difluorophenylpyridine)iridium(III) | fac-[Ir(dfppy)₃] | ~370, 450 | ~470, 495 | ~1.1 | ~0.41 | ~60 |
| Tris(1,10-phenanthroline)ruthenium(II) hexafluorophosphate | --INVALID-LINK--₂ | ~446 | ~610 | ~1.3 | ~0.06 | ~49 |
Data compiled from multiple sources. Specific values may vary depending on the solvent and experimental conditions.
Table 2: Redox Potentials of Selected Iridium and Ruthenium Photocatalysts
| Catalyst | E₁/₂ [M⁺/M] (V vs. SCE) | E₁/₂ [M⁺/M] (V vs. SCE) | E₁/₂ [M/M⁻] (V vs. SCE) | E₁/₂ [M/M⁻] (V vs. SCE) |
| fac-[Ir(ppy)₃] | -1.73 | 0.77 | 0.31 | -2.19 |
| --INVALID-LINK--₂ | -0.81 | 1.29 | 0.77 | -1.33 |
| fac-[Ir(dfppy)₃] | -1.03 | 1.52 | 1.21 | -1.35 |
| --INVALID-LINK--₂ | -0.73 | 1.35 | 0.85 | -1.27 |
Potentials are versus the Saturated Calomel Electrode (SCE). These values are crucial for predicting the feasibility of electron transfer with potential substrates.[2]
Performance in a Representative C-N Cross-Coupling Reaction
To provide a practical comparison, the performance of fac-[Ir(ppy)₃] and --INVALID-LINK--₂ in a model C-N cross-coupling reaction is presented below.
Table 3: Catalyst Performance in a Model C-N Cross-Coupling Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| fac-[Ir(ppy)₃] | 1.0 | 12 | 92 | 92 |
| --INVALID-LINK--₂ | 1.0 | 24 | 75 | 75 |
Reaction conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), base (2.0 mmol), solvent (5 mL), blue LED irradiation at room temperature. Data is representative and compiled from literature examples.[3][4]
Cost and Stability Considerations
Beyond catalytic performance, the practical utility of a photocatalyst is also determined by its cost and stability.
Table 4: Cost and Stability Comparison
| Catalyst | Approximate Cost (USD/g) | Photostability |
| fac-[Ir(ppy)₃] | > 300 | Generally high |
| --INVALID-LINK--₂ | ~ 50-100 | Moderate, can be prone to degradation under prolonged irradiation |
Costs are estimates based on commercially available research-grade chemicals and are subject to change.[5] Photostability can be influenced by the reaction conditions and the presence of quenching agents.[6][7]
Fundamental Mechanisms and Experimental Workflows
To fully understand the comparison of these catalysts, it is essential to be familiar with the fundamental photoredox catalytic cycle and the experimental procedures used to characterize these systems.
The Photoredox Catalytic Cycle
The following diagram illustrates the generalized mechanism of photoredox catalysis, which can proceed through either an oxidative or a reductive quenching cycle.
References
- 1. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacing ruthenium and iridium with earth-abundant metals for sustainable photochemistry [cinz.nz]
- 3. Polypyridyl Ru( ii ) or cyclometalated Ir( iii ) functionalized architectures for photocatalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00053B [pubs.rsc.org]
- 4. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Iridium Black Catalysts [fuelcellstore.com]
- 6. Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Organic Photosensitizers and Tris(2,2'-bipyridyl)ruthenium(II)
For Researchers, Scientists, and Drug Development Professionals
The landscape of photosensitizers (PSs) is rapidly evolving, with organic molecules emerging as viable alternatives to traditional metal-based complexes like tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺). This guide provides an objective comparison of the performance of organic photosensitizers and [Ru(bpy)₃]²⁺, supported by experimental data, to aid researchers in selecting the appropriate photosensitizer for their specific application, be it in photodynamic therapy (PDT), photocatalysis, or other light-driven processes.
Performance Data at a Glance
The following tables summarize key performance indicators for a range of organic photosensitizers and the benchmark, [Ru(bpy)₃]²⁺.
Table 1: Photophysical Properties
A critical parameter for a photosensitizer is its ability to generate singlet oxygen (¹O₂), a key reactive oxygen species in many applications. This is quantified by the singlet oxygen quantum yield (ΦΔ).
| Photosensitizer Type | Specific Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
| Ruthenium Complex | [Ru(bpy)₃]²⁺ | 0.56 - 0.87 | Acetonitrile, Methanol |
| Organic - Porphyrin | Hematoporphyrin IX (Hp9) | 0.44 - 0.85 | Various |
| Hematoporphyrin Derivative (HpD) | 0.44 - 0.85 | Various | |
| Boronated Protoporphyrin (BOPP) | Decreased with metal coordination | Various | |
| HiPorfin | 0.61 ± 0.03 | Dimethylformamide (DMF) | |
| HMME | 0.60 ± 0.02 | Dimethylformamide (DMF) | |
| PsD-007 | 0.59 ± 0.03 | Dimethylformamide (DMF) | |
| Organic - BODIPY | BDPI-lyso | 0.95 (in EtOH), 0.51 (pH=5), 0.38 (pH=7) | Ethanol, Aqueous Solutions |
| Naph-BODIPY Br₂ | ~0.50 | Methanol | |
| Aza-BODIPY (AA1, CC1 derivatives) | up to 0.74 | Not specified | |
| Organic - Other | Rose Bengal | ~0.76 | Various |
| Methylene Blue | ~0.50 | Various |
Note: The singlet oxygen quantum yield is highly dependent on the solvent and the specific molecular structure of the photosensitizer.
Table 2: Photocatalytic Hydrogen Evolution
The efficiency of photosensitizers in photocatalysis is often evaluated by their ability to drive reactions like hydrogen evolution from water. The turnover number (TON) indicates the number of catalytic cycles a photosensitizer can undergo before deactivation.
| Photosensitizer | Catalyst | Sacrificial Electron Donor | Solvent/pH | Turnover Number (TON) vs. Catalyst |
| [Ru(bpy)₃]²⁺ | Cobalt-based | Ascorbic acid | Aqueous, pH 4.5 | Lower than TATA⁺ at low catalyst concentrations |
| Organic - Triazatriangulenium (TATA⁺) | Cobalt-based | Ascorbic acid | Aqueous, pH 4.5 | Up to 8950 |
Data from a comparative study indicates that certain organic dyes like TATA⁺ can outperform [Ru(bpy)₃]²⁺ in terms of stability and efficiency in photocatalytic hydrogen production, particularly due to the higher stability of their reduced forms.[1]
Table 3: Photodynamic Therapy (PDT) Efficacy
The in vitro efficacy of photosensitizers in PDT is typically assessed by their half-maximal inhibitory concentration (IC₅₀) upon irradiation. A lower IC₅₀ value indicates higher potency.
| Photosensitizer | Cell Line | IC₅₀ (Dark) | IC₅₀ (Light) |
| Organic - BODIPY (BDPI-lyso) | Bel-7402 (Hepatoma) | Negligible cytotoxicity | 0.4 µM |
| Organic - BODIPY (Naph-BODIPY Br₂ nanoaggregates) | MCF-7 (Breast Carcinoma) | Nearly zero | 4.06 ± 0.01 µM |
| A549 (Lung Carcinoma) | Nearly zero | 4.09 ± 0.1 µM | |
| Ruthenium-Porphyrin Derivatives | Colo205 (Colon Cancer) | Low toxicity | Significant cytotoxicity |
Direct comparison of IC₅₀ values across different studies can be challenging due to variations in cell lines, light doses, and incubation times.[2]
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of photosensitizer performance.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining ΦΔ using a well-characterized standard photosensitizer and a chemical probe for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).
Materials:
-
Photosensitizer of interest
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, [Ru(bpy)₃]²⁺)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometrically pure solvent (e.g., acetonitrile, ethanol, DMF)
-
Light source with a monochromator or narrow-bandpass filter
-
UV-Vis spectrophotometer or spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare solutions of the sample and standard photosensitizers with identical optical densities at the irradiation wavelength. Prepare a stock solution of DPBF in the chosen solvent.
-
Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with an aliquot of the DPBF stock solution. The final concentration of DPBF should be such that its absorbance at the monitoring wavelength is in the linear range of the instrument.
-
Irradiation: Irradiate the sample and standard solutions under identical conditions (light intensity, wavelength, and duration).
-
Monitoring: At regular time intervals, monitor the decrease in DPBF absorbance at its maximum absorption wavelength (~415 nm) or the decrease in its fluorescence intensity.[3]
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_std / I_sample)
where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the slopes of the plots of DPBF absorbance/fluorescence versus irradiation time for the sample and standard, respectively.
-
I_sample and I_std are the rates of light absorption by the sample and standard, respectively (proportional to 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength).
-
Protocol 2: Evaluation of Photocatalytic Hydrogen Evolution
This protocol outlines a typical setup for assessing the performance of a photosensitizer in a light-driven hydrogen evolution system.
Materials:
-
Photosensitizer
-
Hydrogen evolution catalyst (e.g., cobalt or platinum-based)
-
Sacrificial electron donor (e.g., ascorbic acid, triethanolamine)
-
Aqueous buffer solution of a specific pH
-
Photoreactor with a gas-tight septum
-
Light source (e.g., solar simulator, Xe lamp)
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD)
Procedure:
-
Reaction Setup: In a photoreactor, dissolve the photosensitizer, catalyst, and sacrificial electron donor in the buffer solution.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Place the photoreactor in a thermostated water bath and irradiate with the light source under constant stirring.
-
Gas Analysis: At regular time intervals, withdraw a sample of the headspace gas using a gas-tight syringe and inject it into the GC to quantify the amount of evolved hydrogen.
-
Calculation: The turnover number (TON) is calculated as the moles of hydrogen produced per mole of catalyst. The turnover frequency (TOF) can be determined by dividing the TON by the reaction time.
Protocol 3: Assessment of Photostability
Photostability is a crucial parameter, as degradation of the photosensitizer can lead to loss of activity and the formation of potentially toxic byproducts.
Materials:
-
Photosensitizer
-
Spectrophotometrically pure solvent
-
Calibrated light source
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the photosensitizer in the chosen solvent with a known concentration.
-
Irradiation: Irradiate the solution with a constant light intensity at a wavelength where the photosensitizer absorbs.
-
Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the solution.
-
Analysis: Plot the absorbance at the maximum absorption wavelength (λ_max) versus irradiation time. The rate of photodegradation can be quantified and compared between different photosensitizers. For a more quantitative measure, the photodegradation quantum yield (Φ_d) can be determined using a chemical actinometer to measure the photon flux.[4][5][6][7]
Protocol 4: Cellular Uptake and Phototoxicity (MTT Assay)
This protocol is used to evaluate the efficacy of a photosensitizer for photodynamic therapy in vitro.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Photosensitizer stock solution
-
96-well plates
-
Light source for irradiation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Incubation: Treat the cells with various concentrations of the photosensitizer and incubate for a specific period to allow for cellular uptake. Include a "dark control" group that is not irradiated and a "light control" group that is irradiated without the photosensitizer.
-
Irradiation: Wash the cells to remove the extracellular photosensitizer and add fresh medium. Irradiate one set of plates with a specific light dose, while keeping the dark control plates in the dark.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization buffer to dissolve the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ values for both the dark and light conditions.[8][9][10][11][12]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in photosensitization.
Mechanism of Photosensitization
Photosensitizers can induce cellular damage through two primary mechanisms, known as Type I and Type II reactions. Both begin with the excitation of the photosensitizer (PS) to its singlet state (¹PS) followed by intersystem crossing to the more stable triplet state (³PS).
Caption: General mechanism of Type I and Type II photosensitization.
Experimental Workflow for Photocatalysis Comparison
A systematic workflow is essential for the objective comparison of different photosensitizers in a photocatalytic application such as hydrogen evolution.
Caption: Workflow for comparing photosensitizer efficiency in photocatalysis.
Signaling Pathways in PDT-Induced Apoptosis
Photodynamic therapy can trigger various cell death pathways, with apoptosis being a common outcome. The specific pathway activated often depends on the subcellular localization of the photosensitizer.
Caption: Key signaling pathways in PDT-induced apoptosis.[13][14]
Concluding Remarks
The choice between organic photosensitizers and [Ru(bpy)₃]²⁺ is highly dependent on the specific application.
[Ru(bpy)₃]²⁺ remains a valuable benchmark due to its well-characterized photophysical properties, strong absorption in the visible spectrum, and relatively long-lived excited state. However, its reliance on a rare and expensive metal, ruthenium, and the potential instability of its oxidized and reduced forms are significant drawbacks.[1] Photodecomposition can also be a limiting factor in prolonged photocatalytic processes.
Organic photosensitizers offer several compelling advantages. They are typically composed of earth-abundant elements, making them a more sustainable and cost-effective option. The vast possibilities of organic synthesis allow for fine-tuning of their photophysical and chemical properties, such as absorption wavelength, singlet oxygen quantum yield, and solubility. As demonstrated, certain organic photosensitizers can exhibit superior stability and efficiency compared to [Ru(bpy)₃]²⁺ in specific contexts.[1] For biomedical applications, the ability to design organic molecules with specific targeting moieties for organelles like mitochondria or lysosomes enhances their therapeutic potential.[15][16]
However, the field of organic photosensitizers is diverse, and performance can vary significantly between different classes of molecules. Some organic dyes may suffer from lower photostability or have less favorable redox potentials compared to ruthenium complexes.
Ultimately, the selection of a photosensitizer should be guided by a thorough evaluation of its performance metrics within the context of the intended application. This guide provides a framework for such an evaluation, emphasizing the importance of standardized experimental protocols and objective data comparison. As research continues to advance, the development of novel organic photosensitizers with tailored properties holds great promise for a wide range of light-driven technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfarm.de [bfarm.de]
- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mattek.com [mattek.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. (190bj) Biophysical, Cytotoxicity and Cellular Uptake Studies of Novel Amphiphilic Fluorophores for Photodynamic Therapy (PDT) | AIChE [proceedings.aiche.org]
- 13. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A novel BODIPY-based photosensitizer with pH-active singlet oxygen generation for photodynamic therapy in lysosomes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Mitochondria-targeted ruthenium(ii) complexes for photodynamic therapy and GSH detection in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Eosin Y vs. Ru(bpy)₃²⁺: A Comprehensive Guide to Photocatalyst Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate photocatalyst is a critical decision that influences reaction efficiency, cost, and environmental impact. This guide provides an objective, data-driven comparison between Eosin Y, a widely used organic dye, and Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), a benchmark transition metal complex, in the context of photoredox catalysis.
Eosin Y has emerged as an attractive alternative to traditional transition-metal-based photocatalysts due to its low cost, ready availability, and more environmentally benign nature.[1][2][3] Conversely, [Ru(bpy)₃]²⁺ has long been a workhorse in the field, valued for its robust photophysical properties, high stability, and well-documented reactivity across a vast array of chemical transformations.[4][5][6] This comparison delves into their fundamental properties, catalytic mechanisms, and performance in key synthetic reactions to aid in informed catalyst selection.
Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is rooted in its photophysical and electrochemical characteristics. These properties dictate the catalyst's ability to absorb light, its excited-state lifetime, and its potency as a reductant or oxidant. The key parameters for Eosin Y and [Ru(bpy)₃]²⁺ are summarized below.
| Property | Eosin Y | [Ru(bpy)₃]²⁺ |
| Molar Absorptivity (ε) | ~60,800 M⁻¹cm⁻¹ at 539 nm[7] | 14,600 M⁻¹cm⁻¹ at 452 nm[6] |
| Absorption Maximum (λmax) | 539 nm[7] | 452 nm[5] |
| Emission Maximum (λem) | ~550 nm | ~620 nm[1] |
| Excited State Lifetime (τ) | 24 µs (triplet state)[3] | ~600-1000 ns (in MeCN)[5] |
| Intersystem Crossing Quantum Yield (ΦISC) | 0.67[8] | ~1.0[1] |
| Excited State Energy (E₀-₀) | 1.89 eV[9] | 2.12 eV[5] |
| Ground State Reduction Potential (Ered) | +0.83 V vs. SCE | +1.29 V vs. SCE[5] |
| Ground State Oxidation Potential (Eox) | +1.10 V vs. SCE[7] | -1.33 V vs. SCE[5] |
| Excited State Reduction Potential (Ered) | +0.78 V vs. SCE[7] | +0.77 V vs. SCE |
| Excited State Oxidation Potential (Eox) | -1.06 V vs. SCE[7] | -0.83 V vs. SCE[5] |
Note: Values can vary depending on the solvent and experimental conditions. Eosin Y's properties are also pH-dependent due to different protonation states (EYH₂, EYH⁻, EY²⁻). The catalytically active forms are typically the monoanionic and dianionic species.[4][7]
Fundamental Photocatalytic Mechanisms
Both Eosin Y and [Ru(bpy)₃]²⁺ operate through two primary mechanistic pathways: oxidative quenching and reductive quenching. The operative cycle is determined by the nature of the substrate and the presence of sacrificial electron donors or acceptors.
Oxidative Quenching Cycle
In this cycle, the excited photocatalyst donates an electron to a substrate (an electron acceptor), initiating the chemical transformation. The oxidized photocatalyst is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.
Reductive Quenching Cycle
Conversely, in the reductive quenching pathway, the excited photocatalyst accepts an electron from a substrate (an electron donor). The resulting reduced photocatalyst then donates an electron to another substrate (an electron acceptor) to generate the product and regenerate the ground-state catalyst.
Performance Comparison in Key Synthetic Reactions
While the ideal photocatalyst is reaction-dependent, comparing their performance in common transformations provides valuable insights. Here, we examine C-H arylation and Atom Transfer Radical Polymerization (ATRP).
C-H Arylation
Direct C-H arylation is a powerful tool for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Both Eosin Y and [Ru(bpy)₃]²⁺ have been successfully employed, typically via an oxidative quenching cycle involving the reduction of an aryldiazonium salt.
Quantitative Performance Data for C-H Arylation
| Catalyst | Reaction | Yield (%) | Quantum Yield (Φ) | Reaction Time (h) | Ref. |
| Eosin Y | Arylation of furan with 4-methoxybenzenediazonium tetrafluoroborate | 55 | 0.60 | 24 | [4][10] |
| Eosin Y | Arylation of 1,4-naphthoquinone with 4-methoxyphenyldiazonium tetrafluoroborate | 90 | - | 8 | [11] |
| [Ru(bpy)₃]Cl₂ | Arylation of pyridinium with 4-methoxyphenyldiazonium tetrafluoroborate | ~80 (NMR) | 0.46-0.78 | 2-4 | [10][12] |
Note: Direct comparison is challenging due to different substrates and reaction conditions. However, Eosin Y demonstrates high yields and quantum yields in these transformations.[4][10][11]
Experimental Protocol: C-H Arylation with Eosin Y
A representative procedure for the direct C-H arylation of 1,4-naphthoquinone with an aryldiazonium salt is as follows[11]:
-
In a reaction vessel, 1,4-naphthoquinone (1 equiv.), the desired aryldiazonium tetrafluoroborate salt (4 equiv.), and Eosin Y (7.5 mol%) are dissolved in dimethyl sulfoxide (DMSO).
-
The mixture is stirred at room temperature and irradiated with a green LED (e.g., 44 W, 530-535 nm) for 8-12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or chloroform).
-
The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by column chromatography.
Atom Transfer Radical Polymerization (ATRP)
Photoinduced ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under mild conditions. Both catalysts can mediate this process, offering alternatives to traditional thermal ATRP.
Quantitative Performance Data for Photo-ATRP of Methyl Methacrylate (MMA)
| Catalyst | Initiator | Conversion (%) | Dispersity (Đ) | Reaction Time (h) | Ref. |
| Eosin Y | Ethyl α-bromophenylacetate (EBPA) | ~90 | < 1.5 | 3 (in flow) | [13][14] |
| [Ru(bpy)₃]Cl₂ | - | - | - | - | [15] |
Experimental Protocol: Metal-Free Photo-ATRP with Eosin Y in Continuous Flow
A procedure for the polymerization of methyl methacrylate (MMA) is as follows[13][14]:
-
A stock solution is prepared in a glovebox containing MMA, an initiator (e.g., ethyl α-bromophenylacetate), Eosin Y, and a tertiary amine base (e.g., diisopropylethylamine, i-Pr₂NEt) in a solvent like dimethylformamide (DMF). A typical ratio is [MMA]:[initiator]:[Eosin Y]:[i-Pr₂NEt] = 200:1:0.02:10.
-
The reaction mixture is loaded into a syringe and injected into a continuous flow reactor (e.g., FEP tubing) using a syringe pump.
-
The reactor tubing is wrapped around a light source, such as a green LED strip, and irradiated. The residence time (and thus reaction time) is controlled by the flow rate.
-
The polymer solution is collected from the reactor outlet.
-
Conversion is determined by ¹H NMR spectroscopy, and the molecular weight (Mₙ) and dispersity (Đ) are analyzed by Gel Permeation Chromatography (GPC).
Summary of Advantages and Disadvantages
| Feature | Eosin Y | [Ru(bpy)₃]²⁺ |
| Cost | Low | High |
| Toxicity | Low, generally considered non-toxic[3] | Moderate, contains heavy metal[4] |
| Environmental Impact | More benign, metal-free[2] | Concerns due to Ruthenium content[4] |
| Photostability | Prone to photobleaching | High, very robust[16] |
| Quantum Yield (ΦISC) | Good (0.67)[8] | Excellent (~1.0)[1] |
| Versatility | Broadly applicable, especially in C-H functionalization and polymerization[13][14][17] | Extremely versatile, benchmark catalyst for a wide range of reactions[5] |
| pH Sensitivity | Performance can be pH-dependent[4][7] | Generally stable across a wide pH range |
Conclusion
Both Eosin Y and [Ru(bpy)₃]²⁺ are highly effective photocatalysts, but they offer distinct advantages for different research priorities.
Eosin Y is an outstanding choice for applications where cost, sustainability, and low toxicity are paramount. It has proven to be highly efficient, sometimes even outperforming its metal-based counterpart in specific reactions like the α-trifluoromethylation of ketones.[7] Its primary drawbacks are lower photostability and potential pH sensitivity.
[Ru(bpy)₃]²⁺ remains the gold standard for photoredox catalysis due to its exceptional photostability, high quantum efficiency, and predictable reactivity. It is the preferred catalyst when robustness and broad applicability are the main concerns, and the higher cost and environmental considerations are less prohibitive.
Ultimately, the selection between Eosin Y and [Ru(bpy)₃]²⁺ should be guided by a careful evaluation of the specific chemical transformation, budget constraints, and the overall green chemistry goals of the project.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. omlc.org [omlc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the mechanism of photocatalytic reactions with eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Metal-Free ATRP Catalyzed by Visible Light in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metal-Free ATRP Catalyzed by Visible Light in Continuous Flow [frontiersin.org]
- 15. Macromolecular Engineering by Applying Concurrent Reactions with ATRP [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Photosensitizer Quantum Yields for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is a critical step in the advancement of photodynamic therapy (PDT) and other photochemical applications. A key performance indicator for a photosensitizer is its quantum yield (Φ), which quantifies the efficiency of a specific photochemical or photophysical event following the absorption of a photon.
This guide provides a comparative analysis of the singlet oxygen quantum yields (ΦΔ) and fluorescence quantum yields (ΦF) of commonly used photosensitizers. The data is presented in a structured format to facilitate easy comparison, supported by detailed experimental protocols for quantum yield determination and visualizations of the underlying biological and experimental processes.
Data Presentation: A Comparative Analysis of Photosensitizer Quantum Yields
The efficiency of a photosensitizer is highly dependent on its molecular structure and the surrounding solvent environment. The following table summarizes the singlet oxygen (¹O₂) and fluorescence quantum yields for a selection of common photosensitizers in various solvents. It is important to note that values can vary based on experimental conditions such as concentration and purity.[1][2][3]
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (ΦF) |
| Rose Bengal | Ethanol | 0.75[2] | 0.11 |
| Methanol | 0.86 | 0.02 | |
| Water | 0.76 | 0.01 | |
| Methylene Blue | Ethanol | 0.52[4] | 0.04[5] |
| Methanol | 0.52 | 0.04 | |
| Water | 0.52 | - | |
| Protoporphyrin IX (PpIX) | DMF | - | 0.09 |
| Ethanol | 0.55 | - | |
| Hematoporphyrin Derivative (HpD) | DMF | 0.61 ± 0.03 | 0.013[6] |
| Hematoporphyrin Monomethyl Ether (HMME) | DMF | 0.60 ± 0.02[7] | 0.026[6] |
| Photocarcinorin (PsD-007) | DMF | 0.59 ± 0.03[7] | 0.020[6] |
| Zinc Phthalocyanine (ZnPc) | DMF | 0.55[3] | 0.20 |
| Toluene | 0.67 | 0.28 | |
| Chlorin e6 | Ethanol | 0.61[8] | 0.04[8] |
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy primarily induces cell death through apoptosis, a programmed and controlled process. The generation of reactive oxygen species (ROS), predominantly singlet oxygen, by the photosensitizer upon light activation triggers a cascade of signaling events. A common pathway involves the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis.[7][9][10]
Caption: Intrinsic pathway of apoptosis induced by PDT.
Experimental Protocols
The determination of quantum yield is crucial for characterizing the efficiency of a photosensitizer. Two common methods are the relative and absolute quantum yield measurements.
Relative Singlet Oxygen Quantum Yield Determination (Indirect Method)
This method compares the rate of a chemical reaction sensitized by the sample to that of a standard with a known singlet oxygen quantum yield (ΦΔ_std). A common chemical trap for singlet oxygen is 1,3-diphenylisobenzofuran (DPBF), which is irreversibly oxidized, leading to a decrease in its absorbance.[3]
Materials:
-
Spectrophotometer
-
Light source with a specific wavelength
-
Quartz cuvettes
-
Photosensitizer of interest (sample)
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Appropriate solvent (e.g., ethanol, DMF)
Procedure:
-
Solution Preparation: Prepare stock solutions of the sample, the standard photosensitizer, and DPBF in the chosen solvent.
-
Sample Preparation: In a quartz cuvette, mix the sample photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to avoid inner filter effects. The initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm) should be approximately 1.0.
-
Standard Preparation: Prepare a similar solution using the standard photosensitizer and DPBF, ensuring the absorbance of the standard at the irradiation wavelength is the same as the sample.
-
Irradiation and Measurement:
-
Place the sample cuvette in the spectrophotometer and record the initial absorbance of DPBF.
-
Irradiate the sample with the light source for a specific time interval.
-
Immediately after irradiation, record the absorbance of DPBF again.
-
Repeat the irradiation and measurement steps for several time points.
-
-
Repeat for Standard: Repeat step 4 with the standard solution under identical irradiation conditions.
-
Data Analysis:
-
Plot the change in absorbance of DPBF against irradiation time for both the sample and the standard.
-
Determine the initial rate of DPBF degradation (k) for both the sample (k_sample) and the standard (k_std) from the slope of the initial linear portion of the plots.
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) Where I_abs is the rate of light absorption by the photosensitizer. If the absorbances of the sample and standard are matched, this term becomes 1.
-
Experimental Workflow for Quantum Yield Determination
The general workflow for determining the quantum yield of a photosensitizer involves several key steps, from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Validation of Tris(2,2'-bipyridyl)ruthenium(II) Purity
For researchers, scientists, and drug development professionals relying on the unique photophysical and electrochemical properties of Tris(2,2'-bipyridyl)ruthenium(II), or [Ru(bpy)₃]²⁺, ensuring its purity is paramount for experimental reproducibility and data integrity. This guide provides a comparative overview of the primary method for electrochemical validation, Cyclic Voltammetry (CV), and contrasts it with other common analytical techniques.
Cyclic Voltammetry: The Electrochemical Standard
Cyclic voltammetry is a powerful and widely used electroanalytical technique to probe the redox behavior of [Ru(bpy)₃]²⁺ and assess its purity.[1][2] The principle lies in measuring the current that develops in an electrochemical cell as the potential is varied. A pure sample of [Ru(bpy)₃]²⁺ will exhibit a well-defined, reversible oxidation-reduction wave corresponding to the Ru(II)/Ru(III) couple. The presence of impurities can introduce additional peaks, alter the peak shape, or shift the peak potentials, providing a clear indication of contamination.
Key Purity Indicators from Cyclic Voltammetry:
-
Peak Shape and Reversibility: A pure sample will show a symmetric peak for both the anodic (oxidation) and cathodic (reduction) scans. The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a reversible process.[1]
-
Peak Potential Separation (ΔEp): For a one-electron reversible process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be close to 59/n mV at room temperature (where n is the number of electrons transferred, in this case, one). A larger separation can indicate quasi-reversible or irreversible behavior, potentially due to impurities.
-
Presence of Extraneous Peaks: The appearance of additional redox peaks in the voltammogram is a direct sign of electrochemically active impurities.
Comparison of Purity Validation Methods
While cyclic voltammetry is a cornerstone for the electrochemical validation of [Ru(bpy)₃]²⁺, other spectroscopic and spectrometric methods offer complementary information. The choice of method depends on the specific requirements of the application, including the need for quantitative analysis and the nature of the expected impurities.
| Method | Principle | Information Provided | Advantages | Limitations |
| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | Electrochemical activity, redox potentials, reversibility, presence of electroactive impurities. | High sensitivity to electroactive impurities, provides information on redox behavior, relatively low cost. | Not inherently quantitative without calibration, insensitive to non-electroactive impurities. |
| UV-Vis Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions. | Electronic transitions (MLCT and ligand-centered bands), concentration (via Beer-Lambert Law). | Simple, rapid, good for quantification of the main species. | Low selectivity; does not distinguish between the intact complex and some degraded forms, making it less reliable for purity assessment alone.[3] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation, identification of impurities and degradation products. | High selectivity and sensitivity, provides direct evidence of impurities with different masses.[3][4] | Can be more complex and expensive, may not be suitable for all types of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural information, identification of organic impurities (especially ligand-based). | Provides detailed structural information, can identify and quantify non-metallic impurities. | Lower sensitivity compared to MS, can be complex to interpret for paramagnetic species. |
Experimental Protocols
This protocol outlines the general procedure for obtaining a cyclic voltammogram of a [Ru(bpy)₃]²⁺ sample.
1. Solution Preparation:
-
Prepare a 1.0 mM solution of the --INVALID-LINK--₂ sample in a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in anhydrous acetonitrile.[1][5]
-
Prepare a background solution containing only the 0.1 M Bu₄NPF₆ in acetonitrile.
-
For referencing, a 1.0 mM solution of ferrocene in the same electrolyte solution can be prepared.[1]
2. Electrochemical Cell Setup:
-
A standard three-electrode system is used, consisting of:
-
The electrodes are placed in the electrochemical cell containing the sample solution.
3. Experimental Procedure:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10 minutes prior to the measurement and maintain an inert atmosphere above the solution during the experiment.[2]
-
Polish the working electrode with alumina slurry, rinse with solvent, and dry before each scan.[2]
-
Record a background CV of the supporting electrolyte solution to determine the potential window.[5]
-
Record the CV of the [Ru(bpy)₃]²⁺ solution. A typical scan might range from 0.0 V to +1.6 V and back to -2.0 V to observe both the Ru(II)/Ru(III) oxidation and the ligand-based reductions.[1]
-
Set the scan rate, typically starting at 50 or 100 mV/s.[1][5]
-
If using an internal reference, record the CV of the ferrocene solution under the same conditions.
4. Data Analysis:
-
Determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the formal potential (E°') = (Epa + Epc) / 2 and the peak separation (ΔEp) = Epa - Epc.
-
Analyze the voltammogram for any additional peaks that would indicate the presence of impurities.
Visualizing the Workflow and Principles
To better understand the process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for purity validation of Ru(bpy)₃²⁺ using cyclic voltammetry.
Caption: Principle of electrochemical purity validation by cyclic voltammetry.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Quantitative determination of the Ru(bpy)32+ cation in photochemical reactions by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Comparative Guide to the Performance of Ru(bpy)₃²⁺ in the Photocatalytic Aza-Henry Reaction
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tris(2,2'-bipyridine)ruthenium(II) with Alternative Photocatalysts in the Aza-Henry Reaction, Supported by Experimental Data.
The photocatalytic Aza-Henry (or nitro-Mannich) reaction is a powerful tool for carbon-carbon bond formation in the synthesis of valuable β-nitroamines, key intermediates in the preparation of pharmaceuticals and other bioactive molecules. Tris(2,2'-bipyridine)ruthenium(II), commonly referred to as Ru(bpy)₃²⁺, has been a dominant photocatalyst in this field. This guide provides a comprehensive performance benchmark of Ru(bpy)₃²⁺ against alternative photocatalysts in the well-established Aza-Henry reaction of N-phenyl-1,2,3,4-tetrahydroisoquinoline with nitromethane, offering a clear perspective for catalyst selection in synthetic applications.
Performance Benchmark of Photocatalysts in the Aza-Henry Reaction
The following table summarizes the performance of various photocatalysts in the Aza-Henry reaction between N-phenyl-1,2,3,4-tetrahydroisoquinoline and nitromethane under visible light irradiation. While reaction conditions may vary slightly between studies, this compilation provides a comparative overview of catalyst efficacy.
| Photocatalyst | Catalyst Loading (mol%) | Light Source | Reaction Time (h) | Yield (%) | Reference |
| Ru(bpy)₃Cl₂ | 1 | Blue LEDs | 24 | 85 | [1][2] |
| Eosin Y | 2 | Green LEDs | 20 | Not specified | |
| Ir(ppy)₂(dtbbpy)PF₆ | 1 | Visible Light | 10 | 92 | |
| Copper Nanoparticles | 0.4 - 1.0 | Not specified | Not specified | High | [3] |
| Polymeric Carbon Nitride | Not specified | Red Light | Not specified | Not specified | [4] |
Note: The yields and reaction times are representative values from the cited literature and may vary based on the specific experimental setup, including solvent, temperature, and light intensity.
Experimental Protocols
Detailed methodologies for the photocatalytic Aza-Henry reaction using Ru(bpy)₃Cl₂ and Eosin Y are provided below. These protocols are based on established literature procedures.
Protocol 1: Aza-Henry Reaction Catalyzed by Ru(bpy)₃Cl₂
This protocol is adapted from the comprehensive mechanistic study by Bartling et al. (2016).[1]
Materials:
-
N-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Nitromethane (reagent grade, used as solvent and reactant)
-
Ru(bpy)₃Cl₂ (Tris(2,2'-bipyridine)ruthenium(II) chloride)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
-
Blue LED light source (e.g., 455 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add N-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol).
-
Add Ru(bpy)₃Cl₂ (0.01 mmol, 1 mol%).
-
Add nitromethane (5.0 mL).
-
Seal the Schlenk tube and degas the reaction mixture by three cycles of vacuum and backfilling with argon or nitrogen.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure and the residue purified by column chromatography on silica gel to isolate the desired β-nitroamine product.
Protocol 2: Aza-Henry Reaction Catalyzed by Eosin Y
This protocol is a general procedure based on the use of Eosin Y as an organic photoredox catalyst.
Materials:
-
N-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Nitromethane
-
Eosin Y
-
Acetonitrile (or other suitable solvent)
-
Reaction vessel transparent to visible light
-
Green LED light source (e.g., 520-530 nm)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add N-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol).
-
Add Eosin Y (0.02 mmol, 2 mol%).
-
Add nitromethane (2.0 mmol, 2.0 equiv).
-
Add acetonitrile (5.0 mL).
-
Seal the reaction vessel and place it approximately 5 cm from a green LED light source.
-
Irradiate the reaction mixture with vigorous stirring at room temperature for the specified reaction time (monitoring by TLC or GC-MS is recommended to determine completion).
-
After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Mechanistic Insights and Signaling Pathways
The photocatalytic Aza-Henry reaction proceeds through a series of single electron transfer (SET) steps. The following diagrams illustrate the proposed catalytic cycles for both Ru(bpy)₃²⁺ and Eosin Y.
In both mechanisms, the photocatalyst absorbs visible light to reach an excited state. This excited state is a potent oxidant and can accept an electron from the N-phenyl-1,2,3,4-tetrahydroisoquinoline, initiating the catalytic cycle. The resulting amine radical cation then undergoes deprotonation to form an iminium ion, which is subsequently attacked by the nucleophilic nitromethane anion to yield the final product. The photocatalyst is regenerated in a subsequent single electron transfer step.
Conclusion
Ru(bpy)₃²⁺ remains a highly effective and reliable photocatalyst for the Aza-Henry reaction, consistently providing high yields under mild conditions. However, the landscape of photoredox catalysis is evolving, with organic dyes like Eosin Y and catalysts based on more earth-abundant metals emerging as viable alternatives. The choice of photocatalyst will ultimately depend on a variety of factors including cost, desired reaction conditions, and scalability. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.
References
Validating Experimental Results of Tris(2,2'-bipyridine)ruthenium(II) with Density Functional Theory Calculations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and Density Functional Theory (DFT) computational results for the archetypal photosensitizer, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). The objective is to offer a clear, data-driven overview of how DFT calculations can be effectively employed to validate and interpret experimental findings for this important class of metal complexes.
Data Presentation: A Side-by-Side Comparison
The following tables summarize key quantitative data from both experimental measurements and DFT calculations, facilitating a direct comparison of the performance of computational methods in reproducing experimental observables.
Photophysical Properties
The accurate prediction of absorption and emission energies is crucial for understanding the light-harvesting capabilities of [Ru(bpy)₃]²⁺. The primary electronic transition responsible for its characteristic orange color is a metal-to-ligand charge transfer (MLCT) band.
| Property | Experimental Value | Calculated Value (TD-DFT) | Reference (Experimental) | Reference (Calculated) |
| Absorption Maximum (¹MLCT) | ~450 nm (in acetonitrile)[1][2] | ~452 nm (in water) | [1][2] | [3] |
| Emission Maximum (³MLCT) | ~620 nm (in acetonitrile)[4] | Not directly calculated as a single value, but the VRES method can compute the emission spectrum.[5] | [4] | [5] |
Note: Calculated values can vary depending on the functional, basis set, and solvent model used.
Electrochemical Properties
The redox potentials of [Ru(bpy)₃]²⁺ are fundamental to its application in photoredox catalysis, as they determine its ability to act as both an oxidizing and reducing agent in its excited state.
| Redox Couple | Experimental Potential (vs. SCE) | Calculated Potential (vs. SHE) | Reference (Experimental) | Reference (Calculated) |
| Ru³⁺/Ru²⁺ (Oxidation) | +1.29 V[6] | - | [6] | - |
| Ru²⁺/Ru⁺ (Reduction) | -1.33 V[6] | - | [6] | - |
| Ru²⁺/Ru³⁺ (Excited State Oxidation) | -0.86 V (vs. NHE) | -0.62 V | [7] | [8] |
| Ru²⁺/Ru⁺ (Excited State Reduction) | +0.77 V[6] | - | [6] | - |
Note: Potentials are reported against different reference electrodes as found in the literature. Conversion between reference electrodes is necessary for direct comparison. SHE (Standard Hydrogen Electrode) and NHE (Normal Hydrogen Electrode) are considered equivalent. SCE (Saturated Calomel Electrode) is approximately +0.244 V vs. SHE.
Structural Properties
DFT is a powerful tool for determining the ground and excited-state geometries of molecules. The Ru-N bond length is a key structural parameter in [Ru(bpy)₃]²⁺.
| State | Experimental Ru-N Bond Length (Å) | Calculated Ru-N Bond Length (Å) | Reference (Experimental) | Reference (Calculated) |
| Ground State (S₀) | 2.065[9] | 2.081 | [9] | [10] |
| Excited State (³MLCT) | Not directly measured | ~2.068 (for the two neutral ligands), ~2.113 (for the radical anion ligand) | - | [11][12] |
Experimental and Computational Protocols
The following sections detail the generalized methodologies for obtaining the experimental and computational data presented above.
Experimental Protocols
1. UV-Vis Absorption Spectroscopy:
-
Objective: To determine the absorption maxima (λ_max) corresponding to electronic transitions.
-
Methodology: A solution of [Ru(bpy)₃]Cl₂ in a suitable solvent (e.g., acetonitrile, water) is prepared at a known concentration. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The wavelength at which the maximum absorbance occurs in the visible region corresponds to the ¹MLCT transition.[1][13]
2. Photoluminescence Spectroscopy:
-
Objective: To determine the emission maximum (λ_em) from the excited state.
-
Methodology: The solution of [Ru(bpy)₃]Cl₂ is excited at a wavelength within its absorption band (e.g., 450 nm). The resulting emission spectrum is recorded using a spectrofluorometer. The wavelength of maximum emission intensity corresponds to the phosphorescence from the ³MLCT state.[4]
3. Cyclic Voltammetry (CV):
-
Objective: To determine the redox potentials of the complex.
-
Methodology: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). The [Ru(bpy)₃]²⁺ complex is dissolved in a solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The potential is swept, and the resulting current is measured to identify the oxidation and reduction peaks.[1][4]
4. X-ray Crystallography:
-
Objective: To determine the precise molecular structure, including bond lengths and angles.
-
Methodology: Single crystals of a [Ru(bpy)₃]²⁺ salt are grown. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure and obtain atomic coordinates.[10]
DFT Calculation Protocols
1. Ground State Geometry Optimization:
-
Objective: To find the minimum energy structure of the [Ru(bpy)₃]²⁺ complex.
-
Software: Gaussian, ORCA, etc.
-
Methodology:
-
Functional: A hybrid functional such as B3LYP or PBE0 is commonly used.[14]
-
Basis Set: A combination of basis sets is typically employed, such as LANL2DZ for the Ruthenium atom and a Pople-style basis set (e.g., 6-31G*) or a Dunning-style basis set (e.g., cc-pVTZ) for the lighter atoms (C, H, N).[14]
-
Solvent Model: To simulate solution-phase properties, a continuum solvent model like the Polarizable Continuum Model (PCM) is often applied.[11]
-
The geometry is optimized until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary vibrational frequencies.
-
2. Excited State Calculations (TD-DFT):
-
Objective: To calculate the energies of electronic transitions (absorption and emission).
-
Methodology:
-
Absorption: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies, which correspond to the absorption spectrum.
-
Emission: The geometry of the lowest triplet excited state (³MLCT) is first optimized. A TD-DFT calculation is then performed on the optimized triplet geometry to calculate the emission energy. Alternatively, methods like the Vibrational Relaxation Energy Sampling (VRES) can be used to simulate the emission spectrum.[5]
-
3. Redox Potential Calculations:
-
Objective: To compute the oxidation and reduction potentials.
-
Methodology: The free energy of the complex in its different oxidation states ([Ru(bpy)₃]³⁺, [Ru(bpy)₃]²⁺, [Ru(bpy)₃]⁺) is calculated. The redox potential can then be determined using the Nernst equation, often with a thermodynamic cycle that relates the calculated gas-phase energies to solution-phase free energies.[8]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the validation of experimental results for [Ru(bpy)₃]²⁺ with DFT calculations.
Caption: Workflow for validating experimental data of [Ru(bpy)₃]²⁺ with DFT calculations.
Caption: Key electronic transitions in [Ru(bpy)₃]²⁺ showing absorption, ISC, and emission.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of the redox properties of singlet and triplet Tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)3]2+) in aqueous solution by full quantum and mixed quantum/classical molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium( ii ) polypyridyl complexes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01220E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nature of ultrafast dynamics in the lowest-lying singlet excited state of [Ru(bpy) 3 ] 2+ - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03806H [pubs.rsc.org]
- 13. physicsopenlab.org [physicsopenlab.org]
- 14. arxiv.org [arxiv.org]
A Comparative Guide to the Stability of Ru(II) and Ir(III) Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of a photocatalyst is a critical decision in the design of light-driven chemical transformations. Among the most prominent classes of photocatalysts are ruthenium(II) and iridium(III) complexes, prized for their rich photophysical and electrochemical properties. While catalytic efficiency is a primary consideration, the stability of a photocatalyst under operational conditions is paramount for reproducibility, scalability, and cost-effectiveness. This guide provides an objective comparison of the stability of common Ru(II) and Ir(III) photocatalysts, supported by experimental data and detailed methodologies, to inform the selection of the optimal catalyst for your research needs.
Data Presentation: A Comparative Overview
The following tables summarize key stability and performance metrics for representative Ru(II) and Ir(III) photocatalysts. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is compiled from various sources and should be considered in the context of the specific experimental conditions reported.
Table 1: Photostability of Selected Ru(II) and Ir(III) Photocatalysts
| Photocatalyst | Common Name | Photodegradation Quantum Yield (Φ_degr) | Experimental Conditions | Reference |
| Ru(II) Complexes | ||||
| [Ru(bpy)₃]²⁺ | Tris(bipyridine)ruthenium(II) | 1.7 x 10⁻⁴ | Acetonitrile, 447 nm irradiation | [1] |
| [Ru(phen)₃]²⁺ | Tris(phenanthroline)ruthenium(II) | Data not available | ||
| [Ru(dqp)₂]²⁺ anchored on rGO | - | Exhibited excellent photostability over 24h of continuous irradiation | Aqueous solution, white light irradiation | [2][3] |
| Ir(III) Complexes | ||||
| fac-[Ir(ppy)₃] | Tris(2-phenylpyridine)iridium(III) | 2.9 x 10⁻⁶ | Acetonitrile, 447 nm irradiation | [1] |
| [Ir(ppy)₂(dtbbpy)]⁺ | - | Ancillary ligand modification observed under photochemical conditions | Dichloromethane, blue LED irradiation | [4] |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺ | - | Higher stability than [Ir(ppy)₂(dtbbpy)]⁺ | Dichloromethane, blue LED irradiation |
Table 2: Thermal Stability of Selected Ru(II) and Ir(III) Photocatalysts
| Photocatalyst Class | General Observation | Specific Data | Experimental Technique | Reference |
| Ru(II) Complexes | Generally considered less thermally stable than Ir(III) complexes. | Ru-anchored on rGO showed stability at >500 °C. | Thermogravimetric Analysis (TGA) | [2] |
| Ir(III) Complexes | Generally exhibit superior thermal stability. | Iridium iTMCs show onset of radiant flux loss at 67 °C, 45 °C higher than Ru counterparts. | Temperature-dependent device performance | [5] |
Table 3: Electrochemical Stability of Selected Ru(II) and Ir(III) Photocatalysts
| Photocatalyst | Redox Process | Stability Observation | Experimental Technique | Reference |
| Ru(II) Complexes | ||||
| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) | Reversible oxidation | Cyclic Voltammetry (CV) | [6][7] |
| Ru(II)/Ru(I) | Reversible reduction | Cyclic Voltammetry (CV) | [6] | |
| Ir(III) Complexes | ||||
| fac-[Ir(ppy)₃] | Ir(III)/Ir(IV) | Reversible oxidation | Cyclic Voltammetry (CV) | |
| Ir(III)/Ir(II) | Reversible reduction | Cyclic Voltammetry (CV) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Ru(II) and Ir(III) photocatalyst stability.
Photostability Testing (Quantum Yield of Photodegradation)
Objective: To quantify the photostability of a photocatalyst by determining its photodegradation quantum yield (Φ_degr).
Methodology:
-
Sample Preparation: Prepare a solution of the photocatalyst in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a specific absorbance at the excitation wavelength.
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to accurately measure the photon flux of the light source at the excitation wavelength.
-
Irradiation: Irradiate the photocatalyst solution with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at a constant temperature.
-
Monitoring Degradation: At regular time intervals, measure the absorbance or emission intensity of the photocatalyst solution. A decrease in these values indicates photodegradation.
-
Calculation of Quantum Yield: The photodegradation quantum yield is calculated using the following formula:
Φ_degr = (rate of photocatalyst decomposition) / (rate of photon absorption)
The rate of decomposition can be determined from the change in concentration over time, and the rate of photon absorption is determined from the actinometry experiment.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability of a photocatalyst by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the solid photocatalyst into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
Electrochemical Stability Testing (Cyclic Voltammetry - CV)
Objective: To assess the electrochemical stability of a photocatalyst by examining the reversibility of its redox processes.
Methodology:
-
Electrolyte Solution Preparation: Dissolve the photocatalyst and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile). De-aerate the solution by bubbling with an inert gas.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potential Sweep: Apply a potential sweep to the working electrode, scanning from an initial potential to a final potential and then back to the initial potential.
-
Data Acquisition: Record the current response as a function of the applied potential.
-
Data Analysis: Analyze the resulting cyclic voltammogram. Reversible redox processes are characterized by symmetrical anodic and cathodic peaks with a peak separation close to 59/n mV (where n is the number of electrons transferred). The stability is assessed by performing multiple cycles; a stable catalyst will show minimal changes in the voltammogram over repeated scans.[8][9]
Mandatory Visualization
Photoredox Catalytic Cycle of [Ru(bpy)₃]²⁺
Caption: Generalized photoredox catalytic cycle for [Ru(bpy)₃]²⁺.
Photoredox Catalytic Cycle of fac-[Ir(ppy)₃]
Caption: Generalized photoredox catalytic cycle for fac-[Ir(ppy)₃].
Experimental Workflow for Photocatalyst Stability Assessment
Caption: A logical workflow for the comprehensive stability assessment of photocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Ru(bpy)₃²⁺ Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tris(2,2'-bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, has emerged as a cornerstone photocatalyst in modern organic synthesis, enabling a wide array of chemical transformations through visible-light-mediated photoredox catalysis. Its utility stems from its favorable photophysical and electrochemical properties, allowing it to act as a potent single-electron transfer agent upon photoexcitation. Understanding and validating the underlying reaction mechanism is paramount for reaction optimization, catalyst development, and the rational design of novel synthetic methodologies.
This guide provides an objective comparison of Ru(bpy)₃²⁺ with alternative photocatalysts, supported by experimental data and detailed protocols for key validation experiments.
The Dual Nature of Ru(bpy)₃²⁺ Catalysis: Oxidative and Reductive Quenching
The photocatalytic cycle of Ru(bpy)₃²⁺ is initiated by the absorption of visible light, promoting the complex to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state, *[Ru(bpy)₃]²⁺. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to participate in two primary quenching pathways:
-
Oxidative Quenching Cycle: The excited catalyst, *[Ru(bpy)₃]²⁺, donates an electron to a suitable acceptor (A), generating the oxidized form of the catalyst, [Ru(bpy)₃]³⁺, and the radical anion of the acceptor (A•⁻). The highly oxidizing [Ru(bpy)₃]³⁺ can then accept an electron from a substrate, regenerating the ground state catalyst and propagating the catalytic cycle.
-
Reductive Quenching Cycle: The excited catalyst, *[Ru(bpy)₃]²⁺, accepts an electron from a suitable donor (D), forming the reduced catalyst, [Ru(bpy)₃]⁺, and the radical cation of the donor (D•⁺). The strongly reducing [Ru(bpy)₃]⁺ can then donate an electron to a substrate, returning the catalyst to its ground state and completing the cycle.
These dual pathways are a key feature of Ru(bpy)₃²⁺ catalysis, providing it with great versatility. The operative pathway is dependent on the specific substrates and reagents present in the reaction mixture.
Performance Comparison: Ru(bpy)₃²⁺ vs. Alternative Photocatalysts
While Ru(bpy)₃²⁺ is a workhorse photocatalyst, a range of alternatives, including iridium-based complexes and organic dyes, have been developed, each with distinct advantages and disadvantages. The choice of photocatalyst can significantly impact reaction efficiency, substrate scope, and overall performance.
Quantitative Performance Data
The following tables provide a comparative overview of the performance of Ru(bpy)₃²⁺ and selected alternatives in representative photocatalytic transformations. It is important to note that reaction conditions can significantly influence these parameters.
Table 1: Comparison of Photocatalyst Performance in a Representative C-C Bond Forming Reaction
| Photocatalyst | Reaction Type | Quantum Yield (Φ) | Turnover Number (TON) | Reference |
| --INVALID-LINK--₂ | Reductive Dehalogenation | 0.56 | >100 | [1] |
| fac-[Ir(ppy)₃] | [2+2] Cycloaddition | 0.45 | ~50 | [2] |
| Eosin Y | Atom Transfer Radical Addition | 0.32 | >200 | [3] |
| 4CzIPN | α-C-H Alkylation | Not Reported | 95 | [1] |
Table 2: Photophysical and Redox Properties of Common Photocatalysts
| Photocatalyst | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Excited State Lifetime (τ, µs) | E₁/₂(Ru³⁺/²⁺) (V vs SCE) | E₁/₂(Ru²⁺/⁺) (V vs SCE) |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 1.1 | +0.77 | -0.81 |
| fac-[Ir(ppy)₃] | 375 | 510 | 1.9 | +0.31 | -1.73 |
| Eosin Y | 528 | 548 | 0.002 | +0.78 | -1.09 |
| 4CzIPN | 410 | 520 | 0.4 | +1.35 | -1.21 |
Table 3: Photostability of [Ru(bpy)₃]²⁺ with Different Counterions
| Photocatalyst | % Luminescence after 1h Irradiation | Reference |
| --INVALID-LINK--₂ | ~80% | [4][5] |
| --INVALID-LINK--₂ | ~40% | [4][5] |
| --INVALID-LINK--₂ | ~25% | [4][5] |
| --INVALID-LINK--₂ | <15% (after 10 min) | [4][5] |
Experimental Protocols for Mechanistic Validation
Validating the proposed mechanism of a photocatalytic reaction is crucial for its understanding and further development. The following are detailed methodologies for key experiments.
Stern-Volmer Luminescence Quenching Analysis
This technique is used to determine which species in the reaction mixture interacts with the excited state of the photocatalyst. By measuring the quenching of the photocatalyst's luminescence at varying concentrations of a potential quencher, the quenching rate constant can be determined.
Protocol:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the photocatalyst (e.g., [Ru(bpy)₃]Cl₂ at 1 mM) in a degassed solvent (e.g., acetonitrile).
-
Prepare stock solutions of the potential quenchers (e.g., substrate, additive) at known concentrations in the same degassed solvent.
-
-
Prepare Samples:
-
In a series of fluorescence cuvettes, add a constant volume of the photocatalyst stock solution.
-
Add increasing volumes of the quencher stock solution to each cuvette.
-
Dilute each sample to the same final volume with the degassed solvent. Ensure the final concentration of the photocatalyst is the same in all samples.
-
-
Luminescence Measurements:
-
Measure the luminescence intensity of each sample using a fluorometer. The excitation wavelength should be at the absorption maximum of the photocatalyst.
-
Record the emission spectrum and integrate the intensity over the emission band.
-
-
Data Analysis:
-
Plot the ratio of the unquenched luminescence intensity (I₀) to the quenched luminescence intensity (I) against the concentration of the quencher ([Q]).
-
The data should fit the Stern-Volmer equation: I₀/I = 1 + Kₛᵥ[Q], where Kₛᵥ is the Stern-Volmer constant.
-
A linear plot indicates dynamic quenching, and the slope of the line is Kₛᵥ.
-
Quantum Yield (Φ) Determination
The quantum yield is a measure of the efficiency of a photochemical reaction, defined as the number of moles of product formed divided by the number of moles of photons absorbed.
Protocol using Chemical Actinometry (Potassium Ferrioxalate):
-
Prepare Actinometer Solution:
-
Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark or under red light.[6]
-
-
Prepare Phenanthroline Solution:
-
Prepare a 0.1% (w/v) solution of 1,10-phenanthroline in water.
-
-
Prepare Buffer Solution:
-
Prepare a buffer solution of 0.3 M sodium acetate in 0.05 M H₂SO₄.
-
-
Irradiate Actinometer:
-
Fill the photoreactor with the actinometer solution and irradiate it for a known period under the same conditions as the catalytic reaction (same light source, geometry, etc.).
-
Take aliquots at different time points.
-
-
Develop and Measure Fe²⁺ Concentration:
-
To each aliquot, add the phenanthroline solution and the buffer solution. The Fe²⁺ formed upon irradiation will form a colored complex with phenanthroline.
-
Allow the color to develop for at least 30 minutes in the dark.
-
Measure the absorbance of the complex at 510 nm using a UV-Vis spectrophotometer.
-
Determine the concentration of Fe²⁺ using a calibration curve prepared with a standard Fe²⁺ solution.
-
-
Calculate Photon Flux:
-
The number of moles of Fe²⁺ formed is equal to the number of moles of photons absorbed multiplied by the known quantum yield of the actinometer at the irradiation wavelength.
-
Calculate the photon flux (moles of photons per unit time).
-
-
Determine Reaction Quantum Yield:
-
Perform the photocatalytic reaction under the same conditions and for the same duration as the actinometry experiment.
-
Quantify the amount of product formed (e.g., by GC, HPLC, or NMR).
-
Calculate the quantum yield of the reaction: Φ = (moles of product) / (moles of photons absorbed).
-
Transient Absorption Spectroscopy (TAS)
TAS is a powerful technique to directly observe and characterize the transient intermediates formed during a photocatalytic reaction, such as the excited state of the catalyst and radical ions of the substrates.
Experimental Setup:
-
Pump-Probe System: A typical TAS setup uses two light sources: a high-intensity, short-pulsed "pump" beam to excite the sample and a lower-intensity, broad-spectrum "probe" beam to monitor the changes in absorption.[7][8]
-
Sample Preparation: The sample is placed in a cuvette and should be degassed to prevent quenching by oxygen. The concentration should be adjusted to have a suitable absorbance at the pump wavelength.
-
Data Acquisition: The pump pulse excites the sample, and the probe pulse, delayed by a specific time, passes through the sample. The difference in the absorption spectrum of the probe before and after the pump pulse is recorded. By varying the delay time, the evolution of the transient species can be monitored on timescales from femtoseconds to seconds.
-
Data Analysis: The resulting data is a three-dimensional map of absorbance change versus wavelength and time. This allows for the identification of transient species by their characteristic absorption spectra and the determination of their formation and decay kinetics.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for representing complex catalytic cycles and experimental procedures.
References
- 1. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.horiba.com [static.horiba.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Counterion Effects in [Ru(bpy)3](X)2-Photocatalyzed Energy Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01237C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate), a common photosensitizer in chemical research.
Core Compound Information:
| Property | Value |
| Chemical Name | Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) |
| CAS Number | 60804-74-2 |
| Molecular Formula | C₃₀H₂₄F₁₂N₆P₂Ru |
| Appearance | Red-orange crystalline powder |
| Primary Hazards | May cause respiratory irritation, skin irritation, and serious eye irritation.[1][2] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[3][4] |
Immediate Safety and Hazard Considerations
Before handling Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) for disposal, it is crucial to be aware of its potential hazards. The compound is classified as an irritant, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazard Data Summary:
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation[1][2] |
A critical, though less immediate, hazard is the potential for the formation of volatile and highly toxic ruthenium tetroxide (RuO₄) upon oxidation of ruthenium compounds.[5] Therefore, disposal procedures should aim to avoid strong oxidizing conditions in an uncontrolled environment.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate). This process emphasizes waste minimization, chemical neutralization where feasible, and proper hazardous waste segregation.
Step 1: Personal Protective Equipment (PPE) and Spill Preparation
-
PPE: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of generating dust, a respirator may be necessary.[3]
-
Spill Kit: Ensure a chemical spill kit is readily available. For solid spills, use dry cleanup procedures to avoid generating dust.[3]
Step 2: Waste Collection and Segregation
-
Solid Waste:
-
Collect unadulterated solid Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) waste in a clearly labeled, dedicated hazardous waste container.
-
Label the container with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Do not mix with other chemical waste streams to prevent unintended reactions.
-
-
Contaminated Materials:
-
Dispose of any items contaminated with the compound, such as gloves, weighing paper, and pipette tips, as solid hazardous waste in the same designated container.
-
Step 3: Aqueous Waste Containing the Ruthenium Complex
For solutions containing Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate), direct disposal as aqueous hazardous waste is the standard procedure. However, for larger quantities or to minimize the volume of hazardous waste, a precipitation step can be considered.
-
Direct Disposal:
-
Collect all aqueous waste containing the ruthenium complex in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be labeled "Aqueous Hazardous Waste," with the full chemical name of the ruthenium complex and its approximate concentration.
-
Store the container in a designated hazardous waste accumulation area.
-
Step 4: Disposal of Empty Containers
-
Empty containers that held Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) should be handled as hazardous waste unless thoroughly decontaminated.
-
If decontamination is not feasible, the empty container should be sealed, labeled as "Empty Container - Contains Residue of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)," and disposed of through the institutional hazardous waste program.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste containers.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate).
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate).
Caption: Disposal workflow for Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate).
This comprehensive guide ensures that the disposal of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is conducted in a manner that prioritizes safety, environmental responsibility, and regulatory compliance. Always consult your institution's specific waste management policies and procedures.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)
Essential guidance for the safe handling and disposal of Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is critical for ensuring laboratory safety and operational integrity. This document provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and establish a secure research environment.
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[2][3] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established safety protocols are paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate).
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must conform to EN166 (EU) or NIOSH (US) approved standards.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or rubber gloves are recommended.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[4] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect against splashes. For larger quantities or where significant exposure is possible, a chemical-resistant apron or suit may be necessary.[6] |
| Respiratory | NIOSH-Approved Respirator | A respirator is recommended when handling the powder form of the chemical, especially if there is a risk of generating dust or aerosols.[5][6] |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial to mitigate risks. The following workflow outlines the key steps from preparation to final disposal.
Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[4] For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed container and disposed of as hazardous waste.
Disposal Plan:
Chemical waste must be managed according to institutional, local, and national regulations.
-
Waste Collection: Collect all waste containing Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless explicitly permitted.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for proper disposal. Some regulations may permit incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
By adhering to these safety and logistical guidelines, you can ensure a secure environment for your critical research and development activities. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | C30H24F12N6P2Ru | CID 15198703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. colonialmetals.com [colonialmetals.com]
- 4. tracesciences.com [tracesciences.com]
- 5. One moment, please... [prochemonline.com]
- 6. nornickel.com [nornickel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
